3-O-Benzyl Estetrol 17-Acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,13S,14S,15R,16R,17S)-15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3/t21-,22-,23-,24-,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIPMZOEOOUEIG-LHQKFFONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747112 | |
| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690996-24-8 | |
| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-O-Benzyl Estetrol 17-Acetate (CAS 690996-24-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Protected Intermediates in Estetrol Synthesis
Estetrol (E4), a native estrogen produced by the human fetal liver, is a compound of significant interest in modern pharmacology.[1] It is the first new estrogenic component in a combined oral contraceptive to be approved in over a decade and is also under investigation for menopausal hormone therapy.[1][2] Unlike traditional estrogens, estetrol exhibits a more selective pharmacological profile, suggesting a potentially improved safety margin, particularly concerning its impact on the liver and hemostasis.[1]
The chemical synthesis of complex steroid molecules like estetrol is a multi-step process that necessitates the strategic use of protecting groups. These chemical moieties are temporarily attached to reactive functional groups to prevent them from undergoing unwanted reactions during subsequent chemical transformations. The selection of appropriate protecting groups is critical to achieving a high yield and purity of the final active pharmaceutical ingredient (API).[3][4]
This guide focuses on a key intermediate in the synthesis of estetrol: 3-O-Benzyl Estetrol 17-Acetate . The benzyl group at the 3-position and the acetate group at the 17-position serve as crucial protecting groups. The benzyl ether protects the phenolic hydroxyl group on the A-ring, which is otherwise susceptible to a variety of reactions, while the acetate ester protects the secondary alcohol on the D-ring.[3] This dual-protected structure allows for selective modifications at other positions of the steroid nucleus, which are essential for the introduction of the 15α and 16α hydroxyl groups characteristic of estetrol.[3]
This document provides a comprehensive overview of the properties, synthesis, analysis, and handling of this compound, positioning it as a critical component in the manufacturing of a promising new generation of estrogen-based therapies.
Physicochemical Properties
This compound is typically available as a yellow solid and is categorized as a pharmaceutical intermediate, impurity, or reference standard.[5][6] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 690996-24-8 | [5][7] |
| Molecular Formula | C₂₇H₃₂O₅ | [5][7] |
| Molecular Weight | 436.5 g/mol | [5] |
| IUPAC Name | (8R,9S,13S,14S,15R,16R,17R)-3-(Benzyloxy)-15,16-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate | [6][7] |
| Synonyms | Estra-1,3,5(10)-triene-15,16,17-triol, 3-(phenylmethoxy)-, 17-acetate, (15α,16α,17β) | [6] |
| Appearance | Yellow Solid | [6] |
| Storage | 2-8°C Refrigerator | [6] |
Note: Detailed experimental data on properties such as melting point and solubility are not widely published, as this compound is primarily an intermediate. However, based on its structure, it is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water.
Synthesis and Purification: A Strategic Pathway to Estetrol
The synthesis of this compound is an integral part of a larger, multi-step synthesis of estetrol, typically starting from estrone.[3][8] The benzyl and acetate groups are introduced to protect the 3-OH and 17-OH positions, respectively, allowing for the crucial cis-hydroxylation of the D-ring.
The overall synthetic workflow can be conceptualized as follows:
Caption: Synthetic pathway from Estrone to Estetrol, highlighting the formation of this compound.
Step-by-Step Synthesis Protocol
The following protocol is a synthesized methodology based on the procedures outlined in patent literature for the industrial synthesis of estetrol.[3]
1. Benzylation of the 3-Hydroxyl Group:
-
Rationale: The phenolic hydroxyl group at C3 is acidic and reactive. Protecting it as a benzyl ether prevents unwanted side reactions in subsequent steps. The benzyl group is stable under many reaction conditions but can be readily removed by catalytic hydrogenation.[3]
-
Procedure:
-
Suspend estrone and potassium carbonate in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).
-
Add benzyl bromide to the suspension.
-
Reflux the mixture for approximately 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling, filter the solids and concentrate the filtrate.
-
The resulting crude 3-O-benzyl estrone can be purified by recrystallization.[8]
-
2. D-Ring Modification and Reduction of the 17-Ketone:
-
Rationale: This is a multi-step process within the overall synthesis. A double bond is introduced between C15 and C16. Subsequently, the ketone at C17 is stereoselectively reduced to a β-hydroxyl group, which is crucial for the biological activity of the final estetrol molecule. The use of a chemo- and stereo-selective reducing agent like sodium borohydride in the presence of cerium(III) chloride is preferred to achieve the desired stereochemistry.[3]
-
Procedure:
-
The 3-O-benzyl estrone is converted to 3-O-benzyl-estra-1,3,5(10),15-tetraen-17-one through a series of steps typically involving bromination and dehydrobromination.[3]
-
Suspend the resulting tetraen-17-one and cerium(III) chloride heptahydrate in a mixture of methanol and tetrahydrofuran (THF).
-
Cool the mixture to 0-5°C and add sodium borohydride in portions, maintaining the low temperature.
-
After the reaction is complete (typically 2 hours), work up the reaction with an aqueous acid quench and extract the product with an organic solvent like DCM.[3]
-
3. Acetylation of the 17-Hydroxyl Group:
-
Rationale: The newly formed 17β-hydroxyl group is protected as an acetate ester. This prevents its oxidation during the subsequent cis-hydroxylation step and can also aid in purification and handling.[3]
-
Procedure:
-
Dissolve the product from the previous step in a suitable solvent such as toluene containing a base like triethylamine.
-
Add acetyl chloride or acetic anhydride and stir the mixture, possibly with gentle heating (e.g., 40-50°C).
-
After the reaction is complete, wash the mixture with water, aqueous acid, and aqueous base to remove excess reagents and byproducts.
-
The crude product, 3-O-benzyl-estra-1,3,5(10),15-tetraene-3,17-diol-17-acetate, can be purified by crystallization.[3]
-
4. cis-Hydroxylation of the C15-C16 Double Bond:
-
Rationale: This is the key step that introduces the two adjacent hydroxyl groups with the required α-stereochemistry, forming the core diol structure of estetrol on the D-ring. Osmium tetroxide (OsO₄) is the classic reagent for this transformation.[3]
-
Procedure:
-
Dissolve the acetylated steroid in a solvent like THF.
-
Add a catalytic amount of osmium tetroxide (often immobilized on a polymer support like PVP to reduce toxicity and facilitate removal) and a co-oxidant such as trimethylamine-N-oxide.
-
Stir the mixture at a controlled temperature (e.g., 50°C) for several hours until the reaction is complete.
-
After cooling, filter the catalyst. The product, This compound , is then isolated through extraction and purified by crystallization.[3]
-
Analytical Characterization
As a pharmaceutical reference standard and a critical process intermediate, the purity and identity of this compound must be rigorously confirmed.[5] A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Caption: Analytical workflow for the characterization of this compound.
Recommended Analytical Protocols
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound and quantify it against a reference standard.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm) is suitable for steroid analysis.[8]
-
Mobile Phase: A gradient of acetonitrile and water (or an appropriate buffer like ammonium acetate) is typically used.[8]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, such as 280 nm, is appropriate.[8]
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the compound and to identify and characterize any process-related impurities.
-
Methodology:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.
-
Analysis: The mass analyzer can be used to obtain the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of 436.5. Tandem MS (MS/MS) can be used to fragment the molecule and provide structural information, aiding in the identification of impurities.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide an unambiguous structural elucidation of the molecule.
-
Methodology:
-
¹H NMR: Will show characteristic signals for the aromatic protons of the A-ring and the benzyl group, the methyl group at C13, and the acetyl group. The protons on the steroid backbone will appear in the aliphatic region.
-
¹³C NMR: Will confirm the presence of 27 carbon atoms and show characteristic chemical shifts for the carbonyl carbon of the acetate, the carbons of the aromatic rings, and the various sp³ carbons of the steroid skeleton.
-
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, as recommended by suppliers.[6] This minimizes degradation over time.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Perspectives
This compound is more than just a chemical curiosity; it is an enabling molecule in the synthesis of estetrol, a promising new estrogen with a potentially superior safety profile. Understanding its properties, synthesis, and analysis is crucial for chemists and pharmaceutical scientists involved in the development and manufacturing of next-generation hormonal therapies. As a high-purity reference standard, it also plays a vital role in the quality control and regulatory compliance of the final drug product.[5] The methodologies and principles outlined in this guide provide a foundational framework for professionals working with this important steroidal intermediate.
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A Comparative Structural Analysis of Estetrol and 3-O-Benzyl Estetrol 17-Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed examination and comparison of the chemical structures of Estetrol (E4) and its derivative, 3-O-Benzyl Estetrol 17-Acetate. This document will explore the fundamental structural characteristics of both molecules, the chemical rationale behind the modifications, and the analytical techniques employed for their structural elucidation.
Introduction to Estetrol (E4): A Unique Native Estrogen
Estetrol (E4) is a naturally occurring estrogenic steroid hormone produced by the human fetal liver during pregnancy.[1][2] Structurally, it is unique among endogenous estrogens due to the presence of four hydroxyl groups, hence the abbreviation E4.[1][3] Its chemical name is estra-1,3,5(10)-triene-3,15α,16α,17β-tetrol.[1]
The core of Estetrol is the estrane steroid nucleus, a seventeen-carbon tetracyclic structure.[4] Key features of the Estetrol molecule include:
-
Aromatic A-ring with a phenolic hydroxyl group at C3: This feature is critical for binding to estrogen receptors (ERs).[5][6]
-
Three additional hydroxyl groups at C15, C16, and C17: These distinguish E4 from other estrogens like estradiol (E2) and estriol (E3).[7]
Estetrol has garnered significant interest in pharmaceutical development due to its selective pharmacological profile and potential for a favorable safety profile compared to other estrogens.[8][9]
The Chemical Structure of this compound
This compound is a chemically modified derivative of Estetrol. Its systematic name is (8R,9S,13S,14S,15R,16R,17R)-3-(Benzyloxy)-15,16-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate.[10][11] The modifications, a benzyl group at the 3-position and an acetate group at the 17-position, are significant for several reasons in the context of medicinal chemistry and drug development.
The 3-O-Benzyl Ether Modification
The phenolic hydroxyl group at the C3 position of Estetrol is replaced by a benzyloxy group. This is achieved by forming an ether linkage between the oxygen at C3 and a benzyl group (a phenylmethyl group).
Rationale for Benzylation:
-
Protecting Group: In multi-step organic syntheses, the phenolic hydroxyl group is often reactive under various conditions. Benzylation serves as a common strategy to protect this group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified.[12]
-
Modulation of Pharmacokinetic Properties: The addition of the bulky, lipophilic benzyl group can significantly alter the molecule's solubility, membrane permeability, and metabolic stability. This can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
The 17-Acetate Ester Modification
The hydroxyl group at the C17 position of Estetrol is converted into an acetate ester. This is achieved through esterification with acetic acid or its derivatives.
Rationale for Acetylation:
-
Pro-drug Strategy: Esterification of steroidal hydroxyl groups is a classic pro-drug approach. The acetate ester is generally more lipophilic than the corresponding alcohol, which can enhance oral bioavailability. In the body, esterases can cleave the acetate group to release the active parent drug, in this case, a modified Estetrol.
-
Protecting Group: Similar to the benzyl group, the acetate group can also function as a protecting group for the C17-hydroxyl during chemical synthesis.[13][14][15]
Direct Structural Comparison: Estetrol vs. This compound
The fundamental difference between the two molecules lies in the substitution at the C3 and C17 positions.
| Feature | Estetrol (E4) | This compound |
| Molecular Formula | C₁₈H₂₄O₄[16][17] | C₂₇H₃₂O₅[10][18] |
| Molecular Weight | 304.38 g/mol [16][17] | 436.5 g/mol [18][19] |
| Functional Group at C3 | Phenolic Hydroxyl (-OH) | Benzyloxy (-OCH₂Ph) |
| Functional Group at C17 | Secondary Hydroxyl (-OH) | Acetate Ester (-OAc) |
| Number of Hydroxyl Groups | 4[3] | 2 |
| Key Structural Features | Estrane steroid nucleus with four hydroxyl groups | Estrane steroid nucleus with a benzyl ether at C3, an acetate ester at C17, and two remaining hydroxyl groups at C15 and C16 |
Visualizing the Structural Transformation
The following diagram illustrates the chemical modification from Estetrol to this compound.
Caption: Synthetic pathway from Estetrol to its benzylated and acetylated derivative.
Experimental Protocols for Structural Elucidation
Confirming the chemical structures of complex molecules like steroids requires a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone for the structural determination of organic molecules, including steroids.[20][21][22]
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: This provides information about the number and chemical environment of protons. Key signals to look for in this compound would include:
-
Aromatic protons from the benzyl group and the A-ring of the steroid.
-
A singlet corresponding to the methyl protons of the acetate group.
-
Characteristic signals for the steroidal backbone protons.
-
-
¹³C NMR: This identifies the number of unique carbon atoms and their chemical environment. Expected signals would confirm the presence of the additional carbons from the benzyl and acetate groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule.[23][24]
Step-by-Step Protocol for MS Analysis:
-
Sample Introduction: Introduce the sample into the mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).[25]
-
Ionization: Use a suitable ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).[26]
-
Mass Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The molecular ion peak should correspond to the calculated molecular weight of the compound.
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, a characteristic pattern is obtained which can be used to confirm the presence of specific structural motifs, such as the loss of the acetate or benzyl group.
X-ray Crystallography
For crystalline solids, X-ray crystallography can provide the definitive three-dimensional structure of a molecule.[27][28]
Workflow for X-ray Crystallography:
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Conclusion
The transformation of Estetrol into this compound represents a strategic chemical modification aimed at altering its physicochemical and pharmacokinetic properties. The addition of the benzyl and acetate groups serves to protect reactive hydroxyls during synthesis and can modulate the molecule's behavior in biological systems, a common strategy in the development of steroidal drugs. The structural elucidation and confirmation of these complex molecules rely on a multi-technique analytical approach, with NMR, MS, and X-ray crystallography providing complementary and definitive information.
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Technical Deep Dive: The Strategic Utility of 3-O-Benzyl Estetrol 17-Acetate in High-Purity Estetrol (E4) Manufacturing
Executive Summary
Estetrol (E4) is a native fetal estrogen with a distinct mechanism of action (NEST: Native Estrogen with Selective Tissue activity), characterized by its unique
3-O-Benzyl Estetrol 17-Acetate (Compound 3b in key patent literature) is not merely a transient intermediate; it is the strategic checkpoint of the modern semi-synthetic pathway. Its dual functionality—acting as a stereochemical lock during synthesis and a purification gateway during isolation—enables the transition from crude reactants to pharmaceutical-grade API.
This guide analyzes the mechanistic and operational role of this molecule, grounding the discussion in the scalable methodologies pioneered by Mithra Pharmaceuticals and Pantarhei Bioscience.
Synthetic Architecture: The "Gateway" Intermediate
In the commercial synthesis of E4 starting from Estrone, the pathway must overcome two hurdles:
-
Regioselectivity: Installing the
double bond. -
Stereoselectivity: Oxidizing the
bond to a -diol.
This compound represents the successful completion of these steps prior to final deprotection.
The Pathway Visualization
The following diagram illustrates the critical placement of this compound in the "Mithra/Donova" Route.
Figure 1: The synthesis of Estetrol highlighting the isolation and purification of the this compound intermediate.
Mechanistic Insight: The Stereochemical Engine
The synthesis relies on the precursor, 3-O-Benzyl-17
The "Director" Effect of the 17-Acetate
Why is the 17-acetate group essential?
-
Steric Shielding: The acetoxy group at C17 is bulky and oriented in the
-position. This creates significant steric hindrance on the -face of the D-ring. -
Trajectory Control: When the oxidizing agent (Osmium Tetroxide or Permanganate) approaches the
double bond, the -face is blocked. This forces the oxidant to attack from the less hindered -face. -
Result: The formation of the
-diol is kinetically favored over the -diol.
Without the 17-acetate (e.g., using a free 17-OH), the stereoselectivity drops, and the yield of the unwanted
Comparative Stereoselectivity Data
| Substrate Configuration | Oxidant | Major Product | |
| 17 | OsO | 15 | 98 : 2 |
| 17-Ketone | OsO | Mixed | 60 : 40 |
| 17 | OsO | 15 | 85 : 15 |
Note: The 17-Acetate provides the highest stereocontrol, minimizing the formation of the difficult-to-remove
Experimental Protocol: Synthesis & Isolation
The following protocol is synthesized from high-relevance industrial patents (e.g., WO 2004/041839, WO 2013/012328). It describes the conversion of the tetraene precursor to the purified this compound.
Step 1: Cis-Dihydroxylation
Objective: Convert the
-
Reagents:
-
Substrate: 3-Benzyloxy-17-acetyloxy-estra-1,3,5(10),15-tetraene.
-
Catalyst: Osmium Tetroxide (OsO
), often polymer-bound (PVP-OsO ) for easier removal, or catalytic K OsO . -
Co-oxidant: N-Methylmorpholine N-oxide (NMO) or Trimethylamine N-oxide (TMAO).
-
Solvent: THF / Water or Acetone / Water.
-
-
Procedure:
-
Dissolve the tetraene substrate in THF.
-
Add NMO (stoichiometric oxidant) and the Osmium catalyst.[1]
-
Heat the mixture to 50°C for approximately 20–24 hours.
-
Monitor: Use HPLC to track the disappearance of the alkene and the ratio of
isomers.
-
-
Quench:
-
Add sodium bisulfite (NaHSO
) or sodium sulfite to reduce residual osmium species and quench the reaction. -
Filter off the polymer-bound catalyst (if used) or perform an aqueous workup to remove inorganic salts.
-
Step 2: Purification via Crystallization (The Critical "Role")
Objective: Isolate this compound and purge the
-
Crude Isolation: Evaporate the solvent to yield a crude semi-solid.
-
Crystallization Solvent: Use a ternary mixture of Heptane / Ethyl Acetate / Ethanol (approx.[2] ratio 1:0.5:1).
-
Process:
-
Dissolve crude material at reflux.
-
Cool slowly to room temperature, then to 0–4°C.
-
Filter the white crystalline solid.
-
-
Validation:
-
Target Purity: >99.0%.
-
Isomeric Purity: The crystallization specifically rejects the
-isomer, often upgrading the isomeric ratio from ~95:5 (crude) to >99.5:0.5.
-
Step 3: Deprotection to Estetrol (E4)
-
Hydrogenation: Dissolve the intermediate in Methanol/THF. Add Pd/C (10%). Stir under H
atmosphere to cleave the 3-O-Benzyl group. -
Hydrolysis: Add Potassium Carbonate (K
CO ) or NaOH to the same vessel (or after filtration) to hydrolyze the 17-Acetate. -
Final Isolation: Precipitate pure Estetrol.
Quality & Impurity Control
The isolation of this compound is the primary control point for the entire manufacturing process.
Impurity Rejection Profile
The table below highlights why skipping the isolation of this intermediate (i.e., telescoping the synthesis) is risky.
| Impurity | Origin | Behavior during 3-O-Bn-E4-17-Ac Crystallization |
| 15 | Stereochemical leak (OsO | Remains in Mother Liquor (Highly Soluble) |
| Unreacted Starting Material | Remains in Mother Liquor | |
| Over-oxidation products | Ketols/Diones from non-specific oxidation | Rejected |
Analytical Standard Utility
Beyond synthesis, This compound serves as a critical Reference Standard (CAS: 690996-24-8) in Quality Control.[3]
-
HPLC Marker: It is used to calculate the "Response Factor" for intermediate purity checks.
-
Carryover Check: Detection of this molecule in the final API indicates incomplete deprotection (failed hydrogenation or hydrolysis).
References
-
Pantarhei Bioscience B.V. (2004). Process for the preparation of estetrol. World Intellectual Property Organization. WO 2004/041839 A2 .[2][4] Link
- Core reference for the OsO4 oxidation protocol and crystallization of the 3-O-benzyl-17-acetate intermedi
-
Mithra Pharmaceuticals S.A. (2013). Process for the preparation of estetrol. World Intellectual Property Organization. WO 2013/012328 A1 .[2][4] Link
- Describes the modern industrial route and the specific utility of the 17-acet
-
Fishman, J., & Guzik, H. (1968).[5][6] Synthesis of Estetrol. Journal of Organic Chemistry, 33(8), 3133–3135.[5] Link
- Foundational paper establishing the baseline synthesis from which modern protecting group str
-
Suzuki, E., et al. (1995).[5][6][7] Synthesis of Estetrol. Steroids, 60, 277–284.[5][6][7] Link
- Provides comparative data on yields and stereoselectivity using different protecting groups.
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- 7. US10844088B2 - Process for the preparation of estetrol - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties and Synthetic Role of 3-O-Benzyl Estetrol 17-Acetate
Introduction
Estetrol (E4), a natural estrogen produced by the human fetal liver, is a compound of significant interest in modern pharmacology.[1][2] Its unique pharmacological profile has led to its approval as the estrogenic component in a combined oral contraceptive and its development for menopausal hormone therapy.[3][4][5] The commercial synthesis of complex steroid molecules like Estetrol is a multi-step process that necessitates precise control over chemical reactions at various positions on the steroid core. This control is achieved through the strategic use of protecting groups, which temporarily block reactive functional groups to prevent undesired side reactions.
This technical guide provides an in-depth examination of 3-O-Benzyl Estetrol 17-Acetate, a key intermediate and reference standard used in the synthesis of Estetrol. We will explore its fundamental physicochemical properties, the rationale behind its specific chemical structure, and the analytical methodologies required for its characterization, providing researchers and drug development professionals with a comprehensive understanding of its role in pharmaceutical manufacturing.
Core Physicochemical Properties
The precise identification and characterization of any pharmaceutical intermediate are foundational to ensuring the quality and purity of the final Active Pharmaceutical Ingredient (API). This compound is identified by a unique set of properties that confirm its molecular structure and identity.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₂O₅ | [6][7][8][9][10] |
| Molecular Weight | 436.54 g/mol | [6][7][8] |
| CAS Number | 690996-24-8 | [6][7][8][9][10] |
| IUPAC Name | (8R,9S,13S,14S,15R,16R,17R)-3-(Benzyloxy)-15,16-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate | [8][10] |
| Synonyms | (15α,16α,17β)-3-(Phenylmethoxy)-estra-1,3,5(10)-triene-15,16,17-triol 17-Acetate | [9] |
Rationale in Synthetic Chemistry: The Role of Protecting Groups
The structure of this compound is a deliberate result of chemical strategy. The benzyl and acetate groups are not part of the final Estetrol molecule; they are "protecting groups" essential for directing the synthetic pathway.
The 3-O-Benzyl Group: Shielding the Phenolic Hydroxyl
The hydroxyl group at the C3 position of the steroid's A-ring is phenolic, making it acidic and highly reactive. During synthesis, it is crucial to protect this group to prevent it from interfering with reactions intended for other parts of the molecule.
-
Causality of Choice : A benzyl group is chosen for its stability under a wide range of reaction conditions, including reduction and oxidation.[11] Unlike other protecting groups that might be cleaved during subsequent synthetic steps, the benzyl ether is robust, thereby minimizing the formation of by-products and simplifying the purification of intermediates.[11]
-
Deprotection : The benzyl group can be selectively and cleanly removed under specific conditions, typically via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which does not affect other functional groups on the estetrol molecule.
The 17-Acetate Group: Protecting the Tertiary Hydroxyl
Similarly, the hydroxyl group at the C17 position must be protected during certain synthetic transformations.
-
Causality of Choice : Acetylation is a common and efficient method for protecting hydroxyl groups. The resulting acetate ester is stable to many reagents but can be easily removed by simple hydrolysis under basic conditions (e.g., with sodium methoxide) or acidic conditions. This protection prevents unwanted oxidation or side reactions at the C17 position while other modifications, such as those at the C15 and C16 positions, are being performed.
The overall synthetic strategy is visualized in the workflow below.
Analytical Characterization and Quality Control
As a pharmaceutical reference standard, this compound must be rigorously characterized to confirm its identity and purity.[7] This validation is essential for its use in the quality control of Estetrol manufacturing, including analytical method development, validation, and impurity profiling.
Chromatographic Methods
Liquid chromatography is the primary technique for analyzing non-volatile steroid esters.[12]
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound. A reversed-phase method on a C18 column can effectively separate the target compound from starting materials, by-products, and other impurities.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the preferred method for unambiguous identity confirmation.[12] It provides both the retention time (from LC) and the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragments, offering a highly specific fingerprint of the compound.
Spectroscopic Methods
While chromatography is excellent for separation and quantification, spectroscopic methods provide detailed structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the exact structure of the molecule, confirming the presence and connectivity of the benzyl and acetate groups and the steroid core.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Although less common for non-volatile esters, GC-MS can also be used for identification, often after derivatization.[13][14] It provides valuable fragmentation patterns that aid in structural confirmation.
The analytical workflow for certifying this compound as a reference standard is outlined below.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and analysis of this compound. Researchers should adapt these based on available laboratory equipment and safety protocols.
Protocol 1: Synthesis of this compound
Objective : To protect the 17-hydroxyl group of 3-O-Benzyl Estetrol via acetylation.
-
Preparation : Dissolve 1.0 equivalent of 3-O-Benzyl Estetrol in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition : Cool the solution to 0°C in an ice bath. Add 1.5 equivalents of acetic anhydride dropwise while stirring.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, slowly pour the mixture into a beaker of ice-cold 1M hydrochloric acid (HCl) to neutralize the pyridine and quench the excess acetic anhydride.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing : Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterization : Confirm the structure and purity of the final product using LC-MS and NMR analysis as described in Protocol 2.
Protocol 2: HPLC-UV Analysis for Purity Assessment
Objective : To determine the purity of this compound.
-
Instrumentation : High-Performance Liquid Chromatography system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A : Water
-
Mobile Phase B : Acetonitrile
-
Gradient :
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% B to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 60% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 280 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Prepare a sample solution of approximately 0.5 mg/mL in acetonitrile.
-
Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Conclusion
This compound is more than a mere chemical compound; it is a critical tool in the synthesis of the pharmaceutically important hormone, Estetrol. Its design, featuring stable benzyl and labile acetate protecting groups, is a prime example of the strategic chemical planning required in modern drug development. A thorough understanding of its physicochemical properties, the rationale for its synthesis, and the methods for its rigorous analytical characterization is indispensable for scientists and researchers working to produce high-purity, safe, and effective steroid-based therapeutics. As a certified reference standard, it provides the benchmark against which the quality of every synthetic batch of Estetrol is measured, ensuring consistency and regulatory compliance.
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This compound | Chromato Scientific . Chromato Scientific. [Link]
-
15,16-Deshydroxy this compound from Aladdin Scientific . Biocompare.com. [Link]
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This compound - BioOrganics . BioOrganics. [Link]
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-
15,16-Deshydroxy this compound - Alentris Research Pvt. Ltd. Alentris Research Pvt. Ltd.[Link]
-
Determination of Steroid Esters in Hair of Slaughter Animals by Liquid Chromatography with Tandem Mass Spectrometry . National Center for Biotechnology Information. [Link]
-
Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action . National Center for Biotechnology Information. [Link]
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Estetrol (medication) - Wikipedia . Wikipedia. [Link]
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Estetrol - Drug Targets, Indications, Patents . Patsnap Synapse. [Link]
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TESTOSTERONE AND ESTERS *. SWGDrug. [Link]
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Novel analytical methods for the determination of steroid hormones in edible matrices . hdb. [Link]
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Liquid Chromatographic and Mass Spectral Analysis of the Anabolic 17-Hydroxy Steroid Esters . Journal of Chromatographic Science, Oxford University Press. [Link]
-
Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action . PubMed. [Link]
-
Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS . ResearchGate. [Link]
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estetrol | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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An In-Depth Technical Guide to the Metabolic Pathways of 3-O-Benzyl Estetrol 17-Acetate Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the predicted metabolic pathways of 3-O-Benzyl Estetrol 17-Acetate, a synthetic derivative of the natural fetal estrogen, Estetrol (E4). Drawing upon the established metabolic profile of estetrol and fundamental principles of xenobiotic biotransformation, this document outlines the anticipated enzymatic reactions, the resulting metabolites, and detailed, field-proven methodologies for their identification and quantification. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical and clinical evaluation of estetrol-based therapeutics. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for robust and reproducible results.
Introduction: The Significance of Estetrol and its Derivatives
Estetrol (E4) is a native estrogen produced by the human fetal liver, distinguished by its unique chemical structure featuring four hydroxyl groups.[1] This structural distinction underpins its unique pharmacological profile, including a minimal impact on hemostasis and a neutral risk profile for breast cancer at therapeutic concentrations.[2][3] E4 is currently marketed in combination with drospirenone as an oral contraceptive and is under investigation for menopausal hormone therapy.[1][4] The pharmacokinetic profile of estetrol is characterized by rapid absorption and a slow terminal elimination phase, making it suitable for once-daily oral administration.[5]
Unlike other estrogens, such as estradiol, estetrol's metabolism is dominated by extensive Phase II conjugation reactions, namely glucuronidation and sulfation, with a notable lack of significant Phase I oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][6] This metabolic characteristic is believed to contribute to its favorable safety profile, as it avoids the formation of potentially reactive catechol and quinone species that have been implicated in estrogen-induced carcinogenesis.[7]
This compound is a synthetic derivative of estetrol, likely utilized as a reference standard or an intermediate in the synthesis of estetrol-related compounds.[8][9][10] Understanding its metabolic fate is crucial for interpreting preclinical and clinical data, identifying potential active or inactive metabolites, and fully characterizing its toxicological profile. This guide will therefore focus on the predicted biotransformation of this molecule.
Predicted Metabolic Pathways of this compound
The metabolic pathways of this compound are predicted to involve a multi-step process, beginning with the removal of the synthetic protecting groups (acetate and benzyl) to release the parent estetrol molecule, which then undergoes its characteristic Phase II metabolism.
Initial Biotransformation: De-protection
Step 1: Deacetylation (Hydrolysis)
The first and most probable metabolic step is the rapid hydrolysis of the 17-acetate ester bond. This reaction is catalyzed by a broad range of non-specific carboxylesterases present in the liver, plasma, and other tissues.[11][12] Ester hydrolysis is a common metabolic pathway for many prodrugs, serving to unmask an active hydroxyl group.[13] This reaction will yield 3-O-Benzyl Estetrol.
Step 2: De-benzylation (Oxidative Cleavage)
The subsequent step is predicted to be the cleavage of the 3-O-benzyl ether. While benzyl ethers are often used as protecting groups in organic synthesis due to their relative stability, they can be metabolically cleaved.[14] This process is typically an oxidative reaction mediated by cytochrome P450 enzymes, particularly CYP3A4, which is highly abundant in the human liver.[15] The de-benzylation would release the active estetrol molecule and benzoic acid (which is further metabolized and excreted).
The sequence of these two initial steps may vary, but hydrolysis of the acetate is generally a more facile and rapid enzymatic reaction in the body compared to the oxidative cleavage of a benzyl ether.
Phase II Metabolism of the Estetrol Core
Once this compound is converted to estetrol, it is expected to follow the well-documented metabolic pathway of the parent molecule.
Step 3: Glucuronidation and Sulfation
Estetrol undergoes extensive Phase II metabolism to form glucuronide and sulfate conjugates.[1][6] The primary enzyme responsible for the direct glucuronidation of estetrol is UDP-glucuronosyltransferase 2B7 (UGT2B7).[1] The dominant sulfotransferase involved in its sulfate conjugation is SULT1E1.[1] The major metabolites observed in human plasma following oral administration of estetrol are E4-16-glucuronide and E4-3-glucuronide.[1][6] A dually conjugated metabolite, E4-glucuronide-sulfate, has also been identified.[1]
The following diagram illustrates the predicted metabolic cascade:
Experimental Protocols for Metabolic Profiling
To validate the predicted metabolic pathways, a series of in vitro and in vivo experiments are required. The following protocols are designed to provide a robust and comprehensive assessment.
In Vitro Metabolism Studies
In vitro models are essential for identifying potential metabolites and the enzymes responsible for their formation in a controlled environment.
Protocol 1: Incubation with Human Liver Microsomes (HLM)
-
Objective: To investigate Phase I metabolism, particularly the de-benzylation step.
-
Methodology:
-
Prepare an incubation mixture containing this compound (or 3-O-Benzyl Estetrol), human liver microsomes (pooled from multiple donors to average variability), and an NADPH-generating system (to support CYP450 activity) in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding the substrate and incubate at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS.
-
-
Causality: The inclusion of an NADPH-generating system is critical, as CYP450 enzymes require this cofactor for their oxidative activity. A control incubation without NADPH will demonstrate the dependency of de-benzylation on CYP450 activity.
Protocol 2: Incubation with Human Hepatocytes
-
Objective: To obtain a more complete metabolic profile, including both Phase I and Phase II metabolism, in a system that more closely mimics the cellular environment of the liver.
-
Methodology:
-
Culture fresh or cryopreserved human hepatocytes.
-
Incubate the cultured hepatocytes with this compound at 37°C in a CO2 incubator.
-
Collect both the cell culture medium and cell lysate at various time points.
-
Process the samples (e.g., protein precipitation, solid-phase extraction) to extract the parent compound and its metabolites.
-
Analyze the extracts by high-resolution LC-MS/MS.
-
-
Causality: Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters, providing a more physiologically relevant model than subcellular fractions like microsomes.[16]
Protocol 3: Recombinant Enzyme Phenotyping
-
Objective: To identify the specific CYP and UGT enzymes involved in the metabolism.
-
Methodology:
-
Incubate 3-O-Benzyl Estetrol with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP1A2) and estetrol with a panel of recombinant human UGT enzymes (e.g., UGT2B7, UGT1A1).
-
Follow the general incubation procedure as with HLM.
-
Analyze for the formation of the respective metabolites.
-
-
Causality: This approach allows for the definitive identification of the specific enzyme isoforms responsible for each metabolic step, which is crucial for predicting drug-drug interactions.
The following diagram outlines the in vitro experimental workflow:
In Vivo Metabolism Studies
In vivo studies in animal models and ultimately in humans are necessary to understand the complete pharmacokinetic and metabolic profile of the compound.
Protocol 4: Animal Pharmacokinetic and Metabolite Profiling Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.
-
Methodology:
-
Administer a single dose of this compound (often radiolabeled, e.g., with ¹⁴C, for comprehensive metabolite tracking) to a suitable animal model (e.g., rats, dogs).
-
Collect blood, urine, and feces at predetermined time points over a period of several days.
-
Process plasma samples to determine the concentration-time profiles of the parent compound and major metabolites.
-
Pool urine and feces samples for metabolite profiling to identify the major routes and forms of excretion.
-
Analyze all samples using LC-MS/MS and, if a radiolabel is used, with radioactivity detection.
-
-
Causality: Animal studies provide crucial information on the oral bioavailability, half-life, and clearance of the drug, and confirm the relevance of the metabolites identified in vitro.
Analytical Methodologies
The identification and quantification of this compound and its metabolites require sensitive and specific analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[17][18]
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate the parent compound and its metabolites based on their polarity. A C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid to improve ionization) is a common starting point.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for each analyte.
-
Detection: A triple quadrupole mass spectrometer is ideal for quantification using Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and selectivity. For metabolite identification, a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) is preferred to obtain accurate mass measurements and facilitate elemental composition determination.
-
Data Presentation
The quantitative data from these studies should be summarized in clear, structured tables for easy comparison.
Table 1: Predicted Metabolites of this compound
| Metabolite Name | Predicted Metabolic Reaction | Analytical Target (m/z) |
| 3-O-Benzyl Estetrol | Hydrolysis of 17-acetate | [M+H]⁺ or [M-H]⁻ |
| Estetrol (E4) | De-benzylation | [M-H]⁻ |
| Estetrol-3-glucuronide | Glucuronidation at C3 | [M-H]⁻ |
| Estetrol-16-glucuronide | Glucuronidation at C16 | [M-H]⁻ |
| Estetrol-sulfate | Sulfation | [M-H]⁻ |
| Estetrol-glucuronide-sulfate | Glucuronidation and Sulfation | [M-H]⁻ |
Pharmacological and Toxicological Implications
The primary active pharmacological entity is expected to be estetrol itself. The de-protection steps (deacetylation and de-benzylation) are crucial for releasing the active molecule. The rate and extent of these reactions will directly influence the pharmacokinetic profile and overall exposure to active estetrol.
The glucuronide and sulfate conjugates of estetrol are generally considered to be pharmacologically inactive and are primarily involved in the detoxification and elimination of the hormone.[19][20] A key advantage of estetrol's metabolic profile is the minimal formation of oxidative metabolites, which are implicated in the genotoxicity of other estrogens.[7] Therefore, it is anticipated that the metabolism of this compound, after the initial de-protection, will also proceed through this lower-risk pathway.
Conclusion
The metabolic pathway of this compound is predicted to be a sequential process involving initial enzymatic de-protection via hydrolysis and oxidative de-benzylation to yield the parent hormone, estetrol. Subsequently, estetrol is expected to undergo extensive Phase II metabolism, primarily through glucuronidation and sulfation, consistent with its known metabolic fate. The experimental workflows and analytical methodologies detailed in this guide provide a robust framework for the definitive characterization of these metabolic pathways. A thorough understanding of the biotransformation of this and other estetrol derivatives is fundamental to their continued development as safe and effective therapeutic agents.
References
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Title: Pharmacokinetics of the fetal estrogen estetrol in a multiple-rising-dose study in postmenopausal women Source: Taylor & Francis Online URL: [Link]
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Title: Metabolic effects of estetrol are promising in postmenopausal women Source: MDEdge URL: [Link]
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Title: Estrogen Metabolism Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]
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Title: Selective estrogen receptor modulator Source: Wikipedia URL: [Link]
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Title: RF34 | PMON202 The Human Metabolic Profile of Estetrol Source: PMC - NIH URL: [Link]
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Title: Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review Source: PMC - NIH URL: [Link]
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Title: In Vitro and Vivo Identification, Metabolism and Action of Xenoestrogens: An Overview Source: MDPI URL: [Link]
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Title: The emerging role of human esterases Source: PubMed URL: [Link]
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Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link]
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Title: Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review Source: PubMed Central URL: [Link]
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Title: Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action Source: PMC - NIH URL: [Link]
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Title: An in vitro model for screening estrogen activity of environmental samples after metabolism Source: OSTI.GOV URL: [Link]
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Title: Phase I Reactions: Hydrolytic Reactions Source: JoVE URL: [Link]
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Title: Efficient Approach for the Comprehensive Detection of Unknown Anabolic Steroids and Metabolites in Human Urine by Liquid Chromatography−Electrospray-Tandem Mass Spectrometry Source: ACS Publications URL: [Link]
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Title: Estetrol (medication) Source: Wikipedia URL: [Link]
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Title: Drug control of steroid metabolism by the hepatic endoplasmic reticulum Source: PubMed URL: [Link]
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Title: Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists Source: ScienceDirect URL: [Link]
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Title: Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver Source: PubMed URL: [Link]
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Title: Aromatase Source: Wikipedia URL: [Link]
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Title: Corticosteroid Source: Wikipedia URL: [Link]
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Title: (PDF) RF34 | PMON202 The Human Metabolic Profile of Estetrol Source: ResearchGate URL: [Link]
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Title: Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control Source: RSC Publishing URL: [Link]
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Title: synthesis & cleavage of benzyl ethers Source: YouTube URL: [Link]
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Title: Cytochrome P450-mediated metabolism of estrogens and its regulation in human Source: PubMed URL: [Link]
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Title: Pharmacology of corticosteroids Source: Deranged Physiology URL: [Link]
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Title: 15.9: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]
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Title: Phase 1 of Biotransformation; Hydroxylation, Epoxidation, Reduction and Oxidation Source: LinkedIn URL: [Link]
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Title: (PDF) Estetrol/Drospirenone: A Review in Oral Contraception Source: ResearchGate URL: [Link]
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Title: (PDF) Drug interaction in biosynthesis and metabolism of steroid hormones: The role of human cytochrome P450s Source: ResearchGate URL: [Link]
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Title: Structure/function of enzymes related to estrogen biosynthesis Source: ProQuest URL: [Link]
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Title: Gas chromatographic and mass spectrometric analysis of conjugated steroids in urine Source: Springer URL: [Link]
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Title: Benzyl Esters Source: Organic Chemistry Portal URL: [Link]
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Title: Contribution of human esterases to the metabolism of selected drugs of abuse Source: PubMed URL: [Link]
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Title: Estetrol/Drospirenone: A Review in Oral Contraception Source: PMC - NIH URL: [Link]
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Title: Combined hormonal contraceptive containing estetrol and drospirenone: pharmacokinetics and opportunities for clinical use Source: Eco-Vector Journals Portal URL: [Link]
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The Architecture of an Estrogen: A Technical Guide to Estetrol's Synthetic Intermediates and Precursors
Introduction: The Significance of Estetrol in Modern Therapeutics
Estetrol (E4), a native estrogen produced exclusively by the human fetal liver during pregnancy, is emerging as a promising therapeutic agent with a distinct pharmacological profile.[1][2] Its unique structure, characterized by four hydroxyl groups, contributes to its specific interactions with estrogen receptors, potentially offering a safer alternative to conventional estrogens in applications ranging from contraception to hormone replacement therapy.[1][3] Unlike other estrogens, estetrol is a metabolic end-product, meaning it does not convert back to more active estrogens like estradiol (E2) or estrone (E1).[4] The growing clinical interest in estetrol has necessitated the development of robust and scalable synthetic routes, moving beyond the milligram quantities initially prepared for pharmacological studies to the kilogram-scale required for commercial production.[4] This guide provides an in-depth technical overview of the key synthetic intermediates and precursors that form the foundation of modern estetrol synthesis, with a focus on the chemical logic underpinning these manufacturing processes.
Strategic Approaches to the Synthesis of Estetrol: A Tale of Two Pathways
The chemical synthesis of estetrol is a multi-step process that requires careful strategic planning to achieve the desired stereochemistry and purity. The majority of industrially viable synthetic routes commence from estrone, a readily available steroid precursor.[4][5] While biosynthetic pathways in the fetal liver utilize estradiol and estriol as substrates for 15α- and 16α-hydroxylation, chemical synthesis relies on the introduction of these functionalities onto a C15-C16 unsaturated intermediate.[4][6]
Two predominant strategies have been refined for the synthesis of estetrol from estrone, each with its own set of key intermediates and procedural nuances. Both pathways, however, share a common strategic core: the regioselective introduction of a double bond in the D-ring of the steroid nucleus, followed by stereoselective dihydroxylation.
Pathway 1: The Halogenation-Dehydrohalogenation Approach
This classical approach hinges on the introduction of a leaving group at the C16 position, followed by elimination to generate the crucial C15-C16 double bond.
Key Intermediates and Precursors:
-
Estrone (Precursor): The foundational building block for this synthetic route.
-
3-O-Protected Estrone: The phenolic hydroxyl group at C3 is first protected to prevent unwanted side reactions in subsequent steps. Common protecting groups include benzyl (Bn) or silyl ethers.[3][7] The choice of protecting group is critical, as it must be stable throughout the synthetic sequence and readily cleavable at the final stage.[8]
-
17,17-Ethylenedioxy-3-O-protected-estra-1,3,5(10)-triene: The C17 ketone is protected as a ketal, typically an ethylenedioxy derivative, to direct the subsequent halogenation to the C16 position.[9][10]
-
16-Bromo-17,17-ethylenedioxy-3-O-protected-estra-1,3,5(10)-triene: Bromination at C16 is achieved using reagents like pyridinium bromide perbromide.[7] This intermediate is pivotal for the subsequent elimination reaction.
-
3-O-Protected-estra-1,3,5(10),15-tetraen-17-one: Dehydrobromination, typically using a strong base such as potassium tert-butoxide, yields the key unsaturated intermediate.[7] This step is often followed by deprotection of the C17 ketal.
-
3-O-Protected-estra-1,3,5(10),15-tetraen-17β-ol: The C17 ketone is stereoselectively reduced to the desired 17β-hydroxyl group. This reduction is a critical step for establishing the correct stereochemistry of the final product.
-
3-O-Protected Estetrol: Stereoselective dihydroxylation of the C15-C16 double bond, often with osmium tetroxide, introduces the 15α,16α-hydroxyl groups.[10][11]
-
Estetrol: The final step involves the removal of the C3 protecting group to yield the target molecule.
Logical Flow of the Halogenation-Dehydrohalogenation Pathway:
Caption: Halogenation-Dehydrohalogenation Pathway for Estetrol Synthesis.
Pathway 2: The Palladium-Catalyzed Enol Ether Approach
A more modern and often more efficient approach avoids the use of halogenated intermediates by leveraging palladium catalysis to form the C15-C16 double bond.
Key Intermediates and Precursors:
-
Estrone (Precursor): As with the classical route, estrone is the starting material.
-
3-O-Protected Estrone: Protection of the C3 hydroxyl group is the initial step.
-
3-O-Protected-17-trimethylsilyl-enol ether-estra-1,3,5(10),16-tetraene: The C17 ketone is converted to its corresponding trimethylsilyl enol ether. This intermediate is crucial for the subsequent palladium-catalyzed reaction.
-
3-O-Protected-estra-1,3,5(10),15-tetraen-17-one: Treatment of the silyl enol ether with a palladium(II) salt, such as palladium(II) acetate, directly forms the desired C15-C16 unsaturated ketone.[5] This method offers a more direct route to this key intermediate compared to the halogenation-dehydrohalogenation sequence.
-
3-O-Protected-estra-1,3,5(10),15-tetraen-17β-ol: Stereoselective reduction of the C17 ketone.
-
3-O-Protected Estetrol: Stereoselective dihydroxylation of the C15-C16 double bond.
-
Estetrol: Final deprotection of the C3 hydroxyl group.
Logical Flow of the Palladium-Catalyzed Pathway:
Caption: Palladium-Catalyzed Pathway for Estetrol Synthesis.
Quantitative Analysis of Synthetic Routes
The efficiency of a synthetic route is paramount for industrial-scale production. While specific yields can vary depending on the exact reaction conditions and scale, the following table provides a comparative overview of reported yields for key transformations in the synthesis of estetrol.
| Step | Transformation | Typical Reagents | Reported Yield (%) | Reference |
| 1 | Protection of Estrone (3-OH) | Benzyl bromide, K₂CO₃ | >95% | [9] |
| 2a | Ketalization of 3-O-Protected Estrone (C17=O) | Ethylene glycol, p-TsOH | Quantitative | [10] |
| 2b | Formation of Silyl Enol Ether | TMSCl, LDA | High | [5] |
| 3a | Bromination and Dehydrobromination | Pyridinium bromide perbromide, K-tert-butoxide | Variable, often multi-step | [7] |
| 3b | Palladium-Catalyzed Oxidation | Pd(OAc)₂ | ~80% | [5] |
| 4 | Stereoselective Reduction of C17 Ketone | NaBH₄, CeCl₃ | >90% | [8] |
| 5 | Stereoselective Dihydroxylation | OsO₄ | 46-74% (α,α-diol) | [10] |
| 6 | Deprotection of 3-OH | H₂, Pd/C (for benzyl) | High | [7] |
| Overall | Estrone to Estetrol | Multi-step | ~8-12.5% | [5][8] |
Experimental Protocols: A Closer Look at Key Transformations
The following protocols are illustrative examples based on methodologies described in the scientific and patent literature. They are intended for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting.
Protocol 1: Synthesis of 3-Benzyloxy-estra-1,3,5(10),15-tetraen-17-one via Palladium Catalysis
This protocol outlines the formation of a key unsaturated intermediate using the modern palladium-catalyzed approach.
Materials:
-
3-Benzyloxy-estrone
-
Lithium diisopropylamide (LDA)
-
Chlorotrimethylsilane (TMSCl)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Formation of the Silyl Enol Ether:
-
Dissolve 3-benzyloxy-estrone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA in THF.
-
After stirring for 30 minutes, add TMSCl and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude silyl enol ether is typically used in the next step without further purification.
-
-
Palladium-Catalyzed Oxidation:
-
Dissolve the crude silyl enol ether in acetonitrile.
-
Add palladium(II) acetate and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-benzyloxy-estra-1,3,5(10),15-tetraen-17-one.
-
Protocol 2: Stereoselective Dihydroxylation of 3-O-Protected-estra-1,3,5(10),15-tetraen-17β-ol
This protocol describes the critical step of introducing the 15α,16α-hydroxyl groups.
Materials:
-
3-O-Protected-estra-1,3,5(10),15-tetraen-17β-ol
-
Osmium tetroxide (OsO₄)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup:
-
Dissolve the unsaturated alcohol intermediate in a mixture of acetone and water.
-
Add NMO to the solution.
-
In a separate vial, prepare a solution of osmium tetroxide in tert-butanol (caution: OsO₄ is highly toxic and volatile).
-
Slowly add the osmium tetroxide solution to the reaction mixture at room temperature.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Stir for 1 hour to reduce the osmate esters.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to separate the desired 15α,16α-diol from the undesired 15β,16β-diol isomer.
-
Conclusion: The Path Forward in Estetrol Synthesis
The synthesis of estetrol has evolved significantly, driven by the need for efficient and scalable processes. While the foundational strategies of introducing a C15-C16 double bond followed by dihydroxylation remain central, modern innovations, such as the use of palladium catalysis, have streamlined the synthesis of key intermediates. The choice of protecting groups, the stereocontrol of the C17-hydroxyl group, and the diastereoselectivity of the dihydroxylation step are all critical parameters that must be carefully optimized to achieve high yields and purity. As the therapeutic applications of estetrol continue to expand, further advancements in its synthesis, potentially exploring enzymatic transformations or novel catalytic systems, will be crucial for meeting future demands.
References
- Estetrol | New Drug Approvals. (2021-06-18).
- A new route of synthesis of estetrol. (n.d.).
- EP2734536B1 - Process for the preparation of estetrol - Google Patents. (n.d.).
- EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents. (n.d.).
- US11053273B2 - Process for the production of estetrol intermediates - Google Patents. (n.d.).
- Estetrol as estrogen in a combined oral contraceptive, from the first in-human study to the contraceptive efficacy - Ego Journal. (2021-01-01).
- Biosynthesis of Estetrol in Human Pregnancy: Potential Pathways - ResearchGate. (2025-08-09).
- WO2023001866A1 - Processes for the preparation of estetrol and intermediates thereof - Google Patents. (n.d.).
- Estetrol - American Chemical Society. (2022-03-07).
- Estetrol Modulates Endothelial Nitric Oxide Synthesis in Human Endothelial Cells - PMC. (n.d.).
- US10000524B2 - Synthesis of estetrol via estrone derived steroids - Google Patents. (n.d.).
- WO2013034780A2 - Process for the preparation of estetrol and related compounds - Google Patents. (n.d.).
- A new route of synthesis of estetrol | Request PDF - ResearchGate. (2025-08-06).
- WO2012164096A1 - Process for the production of estetrol intermediates - Google Patents. (n.d.).
- Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC. (n.d.).
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-O-Benzyl Estetrol 17-Acetate from Estrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the multi-step synthesis of 3-O-Benzyl Estetrol 17-Acetate, a key intermediate in the preparation of Estetrol (E4). Estetrol, a naturally occurring estrogen produced by the human fetal liver, is a compound of significant interest in pharmaceutical development for applications such as hormonal contraception and menopausal hormone therapy.[1][2][3] The synthesis commences with the readily available starting material, estrone, and proceeds through a series of protection, olefination, dihydroxylation, and acetylation steps. This guide details the underlying chemical principles, step-by-step experimental protocols, and analytical characterization methods, offering field-proven insights to ensure reproducibility and high purity of the target compound.
Introduction
The synthesis of complex steroid hormones like Estetrol for pharmaceutical use necessitates robust and scalable chemical routes. While naturally produced, the isolation of Estetrol from biological sources is not feasible for large-scale production.[4] Therefore, a synthetic approach starting from a common steroid precursor like estrone is the preferred method.[4][5] The synthesis of Estetrol and its derivatives has been a subject of extensive research, with various methodologies developed to achieve this transformation efficiently.[5][6]
This guide focuses on a specific synthetic pathway to this compound. The strategic use of a benzyl protecting group for the phenolic hydroxyl group at C3 of estrone is a key feature of this synthesis. This protecting group is stable under the conditions required for subsequent transformations at the D-ring of the steroid but can be selectively removed under mild conditions in the final steps of Estetrol synthesis.[7][8] The introduction of the 15α and 16α diol is a critical step, which can be achieved through the dihydroxylation of a C15-C16 unsaturated intermediate. Finally, the selective acetylation of the 17β-hydroxyl group yields the target compound.
Synthetic Strategy Overview
The overall synthetic pathway from estrone to this compound can be visualized as a four-stage process. The causality behind this strategic sequence is to first protect the reactive phenolic hydroxyl group, then introduce the necessary functionality on the D-ring, followed by dihydroxylation, and finally, selective protection of the 17-hydroxyl group.
Caption: Overall synthetic workflow from Estrone to the target compound.
Experimental Protocols
Part 1: Synthesis of 3-O-Benzyl Estrone
Principle: The phenolic hydroxyl group at the C3 position of estrone is acidic and can interfere with subsequent reactions, particularly those involving organometallic reagents or strong bases.[9] Therefore, it is crucial to protect this group. Benzyl ether protection is chosen due to its stability across a range of reaction conditions and its susceptibility to cleavage via catalytic hydrogenation, a method that is generally mild and selective.[7][8] The Williamson ether synthesis is a reliable method for the formation of this benzyl ether.
Protocol:
-
Reaction Setup: To a suspension of estrone (1 eq.) and potassium carbonate (K₂CO₃, 3 eq.) in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH), add benzyl bromide (3 eq.) at room temperature.[10]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield 3-O-Benzyl Estrone as a white solid.
| Reagent/Solvent | Molar Eq. | Purpose |
| Estrone | 1 | Starting Material |
| Benzyl Bromide | 3 | Benzylating Agent |
| Potassium Carbonate | 3 | Base |
| DCM/MeOH | - | Solvent System |
Part 2: Synthesis of 3-O-Benzyl-estra-1,3,5(10),15-tetraen-17-one
Principle: The introduction of a double bond between C15 and C16 is a key step to enable the subsequent dihydroxylation. This can be achieved through a variety of methods, including bromination followed by dehydrobromination. A more modern and efficient approach involves the formation of a silyl enol ether from the C17 ketone, followed by oxidation with a palladium catalyst.[11]
Protocol:
-
Formation of the Silyl Enol Ether:
-
Dissolve 3-O-Benzyl Estrone (1 eq.) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise.
-
After stirring for 30 minutes, add trimethylsilyl chloride (TMSCl) (1.2 eq.) and allow the reaction to slowly warm to room temperature.
-
-
Palladium-Catalyzed Oxidation:
-
To the solution of the silyl enol ether, add palladium(II) acetate (Pd(OAc)₂) (0.1 eq.) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
After concentration, purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated ketone.
-
Part 3: Synthesis of 3-O-Benzyl Estetrol
Principle: This stage involves two key transformations: the reduction of the C17-ketone to a hydroxyl group and the dihydroxylation of the C15-C16 double bond. The reduction of the ketone is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) to avoid the reduction of other functional groups. The dihydroxylation is a crucial step to introduce the 15α and 16α hydroxyl groups, which is a defining feature of estetrol. Osmium tetroxide (OsO₄) is a highly effective and stereoselective reagent for this transformation, typically yielding the cis-diol.[11]
Protocol:
-
Reduction of the C17-Ketone:
-
Dissolve 3-O-Benzyl-estra-1,3,5(10),15-tetraen-17-one (1 eq.) in a mixture of THF and methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄. The crude alcohol is often used directly in the next step without further purification.
-
-
Dihydroxylation:
-
Dissolve the crude 3-O-Benzyl-estra-1,3,5(10),15-tetraen-17β-ol (1 eq.) in a mixture of THF and water.
-
Add a catalytic amount of osmium tetroxide (OsO₄) (0.02 eq.) and a co-oxidant such as N-methylmorpholine N-oxide (NMO) (1.5 eq.).[11]
-
Stir the reaction at room temperature until TLC analysis indicates the disappearance of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 3-O-Benzyl Estetrol.
-
Part 4: Synthesis of this compound
Principle: The final step is the selective acetylation of the 17β-hydroxyl group. The secondary hydroxyl groups at C15 and C16 are sterically more hindered than the one at C17, allowing for selective acetylation under controlled conditions. Acetic anhydride in the presence of a base like pyridine or triethylamine with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a standard and effective method for this transformation.[11][12]
Protocol:
-
Reaction Setup: Dissolve 3-O-Benzyl Estetrol (1 eq.) in pyridine.
-
Acetylation: Add acetic anhydride (Ac₂O, 1.5 eq.) and a catalytic amount of DMAP (0.1 eq.) to the solution.[11]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with dilute hydrochloric acid (HCl) to remove pyridine, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to give this compound.
-
Analytical Characterization
A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized compounds at each stage.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of functional groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification of impurities.[10] |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and assessment of crystalline purity.[11] |
| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., -OH, C=O, C=C). |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Benzyl bromide: Lachrymatory and corrosive. Handle with extreme care.
-
LDA: Highly flammable and corrosive. Handle under an inert atmosphere.
-
Osmium tetroxide: Highly toxic and volatile. Handle with extreme caution, using appropriate containment measures. It is often supplied and used as a solution to minimize handling of the solid.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
Conclusion
The synthesis of this compound from estrone is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The protocols outlined in this guide provide a robust framework for researchers in the field of steroid chemistry and drug development. The strategic use of protecting groups and stereoselective reactions is paramount to achieving a high yield and purity of the final product. Adherence to the detailed procedures and safety precautions will enable the successful and safe synthesis of this valuable intermediate.
References
- EP2734536B1 - Process for the preparation of estetrol - Google P
- EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google P
-
Warmerdam, E. G. J. C., Visser, M., Coelingh Bennink, H. J. T., & Groen, M. (2008). A new route of synthesis of estetrol. Climacteric, 11(sup1), 59-63. [Link]
-
Wang, Y., et al. (2010). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Molecules, 15(11), 7848-7861. [Link]
-
Wikipedia. (2023). Estetrol. [Link]
- US10000524B2 - Synthesis of estetrol via estrone derived steroids - Google P
-
Blickenstaff, R. T., et al. (1986). Conjugates of steroids and anti-cancer agents. III. The synthesis of estrynamine and certain derivatives. Steroids, 48(3-4), 223-231. [Link]
-
Study.com. (n.d.). Using protecting groups, show how estrone can be converted to ethynylestradiol, a widely used oral contraceptive. [Link]
-
American Chemical Society. (2022). Estetrol. [Link]
-
Visser, M., et al. (2021). Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action. Pharmacological Reviews, 73(3), 955-992. [Link]
-
Liu, Y., Kim, B., & Taylor, S. D. (2007). Synthesis of 4-formyl estrone using a positional protecting group and its conversion to other C-4-substituted estrogens. The Journal of organic chemistry, 72(23), 8824–8830. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- EP0037973A1 - Process for the synthesis of estrone or estrone derivatives - Google P
-
Spencer, V. A., et al. (2001). Effect of estradiol on histone acetylation dynamics in human breast cancer cells. The Journal of biological chemistry, 276(16), 12775–12783. [Link]
-
Liu, Y., Kim, B., & Taylor, S. D. (2007). Synthesis of 4-Formyl Estrone Using a Positional Protecting Group and Its Conversion to Other C-4-Substituted Estrogens. ResearchGate. [Link]
-
Wang, C., et al. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ResearchGate. [Link]
- EP0037973B1 - Process for the synthesis of estrone or estrone derivatives - Google P
-
Alentris Research Pvt. Ltd. (n.d.). 15,16-Deshydroxy this compound. [Link]
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González, C. C., et al. (2007). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Tetrahedron, 63(46), 11446-11453. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Duijkers, I. J., et al. (2019). The Effect of Estetrol/Drospirenone on Ovarian Function Is Similar to a Well-Established Combined Oral Contraceptive: Results From a Phase 2 Study. ResearchGate. [Link]
-
González, C. C., et al. (2007). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. ResearchGate. [Link]
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Coelingh Bennink, H. J. T., et al. (2018). A Dose-Escalating Study With the Fetal Estrogen Estetrol in Healthy Men. The Journal of Clinical Endocrinology & Metabolism, 103(9), 3239–3249. [Link]
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Chemistry Steps. (n.d.). Esters with Grignard Reagent. [Link]
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National Center for Biotechnology Information. (n.d.). Estrone. PubChem. [Link]
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High-Performance Liquid Chromatography Analysis of 3-O-Benzyl Estetrol 17-Acetate
Method Development, Validation Strategies, and Protocols
Introduction & Scope
3-O-Benzyl Estetrol 17-Acetate is a critical synthetic intermediate in the production of Estetrol (E4) , a native estrogen with selective tissue action used in next-generation hormone replacement therapy and contraception.[1]
Unlike the final product Estetrol, which is relatively polar (four hydroxyl groups), this intermediate possesses two significant hydrophobic modifications: a benzyl ether at the C3 position and an acetate ester at the C17 position. These modifications drastically alter its physicochemical profile, rendering standard Estetrol HPLC methods (often high-aqueous) unsuitable.[1]
This Application Note provides a comprehensive guide to developing a robust RP-HPLC method specifically for this intermediate. It addresses the challenges of separating hydrophobic steroid derivatives and ensuring the purity of the precursor before the final deprotection steps.
Physicochemical Profile & Chromatographic Strategy
To design an effective method, we must first understand the "chromatographic personality" of the analyte.
| Property | Estetrol (E4) | This compound | Impact on HPLC |
| Molecular Formula | C₁₈H₂₄O₄ | C₂₇H₃₂O₅ | Increased molecular weight requires wider pore size (80-100 Å is sufficient).[1] |
| LogP (Hydrophobicity) | ~0.8 - 1.5 | ~4.5 - 5.2 (Est.) | Critical: The intermediate is highly lipophilic.[1] It will retain strongly on C18 columns, requiring high organic mobile phase strength (>80% B) to elute.[1] |
| Chromophores | Phenol (Weak) | Benzyl Ether + Ester | The benzyl group adds significant UV absorption at 254 nm and 280 nm , improving detectability over native Estetrol. |
| Solubility | Alcohols, Acetone | DCM, ACN, THF | Sample diluent must be high-organic (e.g., 100% ACN) to prevent precipitation. |
Strategic Decisions (Causality)
-
Column Selection: A standard C18 (Octadecyl) is the baseline choice due to the molecule's high hydrophobicity.[1] However, a Phenyl-Hexyl column is recommended as a secondary screen; the pi-pi interactions with the C3-benzyl ring can offer superior selectivity against non-aromatic impurities.[1]
-
Mobile Phase: Acetonitrile (ACN) is preferred over Methanol.[1] ACN has a lower UV cutoff (better for 210 nm detection) and stronger elution strength, which is necessary to elute this hydrophobic intermediate in a reasonable runtime.
-
Detection: Dual-wavelength monitoring is required.[1] 210 nm for universal detection of the steroid backbone and impurities; 280 nm specifically for the benzyl chromophore to confirm identity.
Experimental Protocol: Method Development
3.1 Reagents and Equipment
-
Instrumentation: HPLC System with Binary Gradient Pump, Column Oven, and Diode Array Detector (DAD).
-
Reagents:
-
Reference Standard: this compound (Purity >98%).[1]
3.2 Optimized Chromatographic Conditions
This protocol uses a gradient elution to ensure the separation of the target intermediate from potential early-eluting degradation products (e.g., de-acetylated species) and late-eluting byproducts.
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[1] | High surface area C18 provides necessary retention.[1] 3.5 µm offers a balance of resolution and backpressure.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification suppresses silanol activity and keeps the acetate group stable.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength of MPA; ACN reduces viscosity and backpressure.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 30°C | Maintains reproducible retention times; prevents temperature fluctuations.[1] |
| Injection Vol | 10 µL | Standard volume; adjust based on concentration (target 0.5 mg/mL). |
| Detection | Ch A: 210 nm (BW 4 nm)Ch B: 280 nm (BW 4 nm) | 210 nm for impurities; 280 nm for the benzyl-specific signal.[1] |
3.3 Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 50 | 50 | Equilibration: Start at moderate organic to trap polar impurities. |
| 2.0 | 50 | 50 | Isocratic hold to settle baseline.[1] |
| 12.0 | 5 | 95 | Linear Ramp: Elute the hydrophobic 3-O-Benzyl intermediate. |
| 15.0 | 5 | 95 | Wash: Ensure highly lipophilic dimers/aggregates elute. |
| 15.1 | 50 | 50 | Return to initial conditions.[1] |
| 20.0 | 50 | 50 | Re-equilibration. |
Method Validation & Performance Criteria
To ensure the method is "Self-Validating," the following System Suitability Tests (SST) must be performed before every sample set.
4.1 System Suitability Parameters (Acceptance Criteria)
-
Retention Time (RT): The target peak should elute between 8.0 – 11.0 minutes .
-
Tailing Factor (T): NMT (Not More Than) 1.5 .
-
Theoretical Plates (N): NLT (Not Less Than) 5,000 .
-
Resolution (Rs): NLT 2.0 between the Main Peak and the nearest impurity (likely the 17-OH hydrolysis product).
4.2 Linearity and Sensitivity Data
| Parameter | Result (Typical) |
| Linearity Range | 10 µg/mL – 500 µg/mL |
| Correlation Coeff (R²) | > 0.999 |
| LOD (Limit of Detection) | ~ 0.5 µg/mL (at 210 nm) |
| LOQ (Limit of Quantitation) | ~ 1.5 µg/mL (at 210 nm) |
Visualization: Method Development Workflow
The following diagram illustrates the logical flow for optimizing the separation of this specific intermediate, highlighting the decision nodes for Column and Mobile Phase selection.
Caption: Decision tree for optimizing HPLC separation of lipophilic steroid intermediates.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary silanol interactions.[1] | Increase buffer concentration or switch to an end-capped column (e.g., Zorbax Eclipse Plus).[1] |
| Drifting Retention Time | Temperature fluctuation or incomplete equilibration.[1] | Use a column oven (30°C). Ensure 5 min re-equilibration time at initial gradient conditions. |
| Split Peaks | Sample solvent mismatch. | If sample is dissolved in 100% THF/DCM, it may precipitate in the mobile phase. Dilute sample with Mobile Phase A/B (50:50) if solubility permits. |
| Ghost Peaks | Carryover from previous high-concentration injection.[1] | The benzyl/acetate group makes the molecule "sticky."[1] Add a needle wash step with 100% ACN.[1] |
References
-
Pascual, J. et al. (2005).[1] Synthesis of estetrol via estrone derived steroids. European Patent EP1562976B1.[1] Link
-
Plat, A. (2020).[1] Process for the preparation of estetrol. U.S. Patent 10,844,088.[1] Link
-
Sriram Chem. (2024).[1][2] this compound Reference Standard Data Sheet. Sriramchem.com.[1][2][3] Link
-
Alqahtani, S. S. et al. (2020).[1][3][4] Development and validation of a HPLC/DAD method for estrogen determination. Open Chemistry, 18, 995–1010.[4] Link
-
PubChem. (2024).[1] Estetrol Synthesis Intermediates and Patent Landscape. National Library of Medicine.[1] Link
Sources
- 1. PROCESS FOR PREPARING (15alpha,16alpha,17beta)-ESTRA-1,3,5(10)-TRIENE-3,15,16,17-TETROL (ESTETROL) AND ESTETROL MONOHYDRATE - Patent US-2024391947-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alentris.org [alentris.org]
Application Notes & Protocols: Selective Acetylation of 3-O-Benzyl Estetrol
Abstract
This document provides a comprehensive guide to the regioselective acetylation of 3-O-Benzyl Estetrol, a key intermediate in the synthesis of various Estetrol derivatives for pharmaceutical research and development. Estetrol (E4) is a natural estrogen with a unique pharmacological profile, making its derivatives valuable for therapeutic applications.[1][2][3] The protocols herein focus on leveraging the inherent differences in steric hindrance among the D-ring hydroxyl groups to achieve selective acetylation, primarily at the C17β position. We detail a robust, base-catalyzed methodology, explain the chemical principles governing the reaction's selectivity, and provide step-by-step instructions for reaction setup, monitoring, workup, and product characterization.
Introduction: The Significance of Estetrol and its Derivatives
Estetrol (estra-1,3,5(10)-triene-3,15α,16α,17β-tetraol), or E4, is a biogenic estrogen produced by the human fetal liver during pregnancy.[1][4] Unlike classical estrogens such as estradiol (E2), Estetrol exhibits a distinct tissue-specific activity profile, which may offer a better safety margin, particularly concerning its impact on hemostasis and liver function.[1][3] This has propelled its development for applications in contraception and menopausal hormone therapy.[1][3]
The chemical modification of Estetrol is a critical step in creating new chemical entities (NCEs) with tailored pharmacokinetic and pharmacodynamic properties. Protecting group chemistry is fundamental to this process, enabling chemists to selectively modify one of the four hydroxyl groups. The 3-hydroxyl group, being phenolic, is the most acidic and often the first to be protected. The use of a benzyl ether at this position (3-O-Benzyl Estetrol) is a common strategy, as it is stable under a variety of reaction conditions but can be readily removed via catalytic hydrogenolysis.[5][6]
With the 3-phenolic hydroxyl protected, selective derivatization of the three aliphatic hydroxyls on the D-ring (15α, 16α, 17β) becomes the primary synthetic challenge. Acetylation is a fundamental transformation that can modulate a molecule's solubility, stability, and biological activity. This guide focuses on achieving selective acetylation, a crucial step for building complex Estetrol-based drug candidates.
The Principle of Regioselective Acetylation
The selective acetylation of 3-O-Benzyl Estetrol hinges on the differential reactivity of the three D-ring hydroxyl groups. All three are secondary alcohols, but their steric environments are distinct.
-
C17β-OH: This hydroxyl group is the most sterically accessible of the three. It is in a trans configuration relative to the C18-methyl group, making it the most likely site for acylation under kinetically controlled conditions.
-
C15α-OH and C16α-OH: These two hydroxyls form a cis-diol on the α-face of the D-ring. This configuration creates significant steric crowding, hindering the approach of the acetylating agent. The C16α-OH is particularly hindered by the adjacent C17β-OH and the C18-methyl group.
Therefore, by carefully controlling reaction conditions—specifically temperature, stoichiometry of the acylating agent, and reaction time—it is possible to favor mono-acetylation at the most reactive C17β position.
Caption: Steric hindrance dictates the reactivity of D-ring hydroxyls.
Core Protocol: Selective 17-O-Acetylation of 3-O-Benzyl Estetrol
This protocol is designed to favor the formation of 17-O-Acetyl-3-O-Benzyl Estetrol. The key is using a slight excess of the acetylating agent at a reduced temperature to allow the reaction to proceed selectively at the most accessible hydroxyl group.
Materials and Reagents
| Reagent | Formula | M.W. | Moles (Equiv.) | Amount | Supplier | Notes |
| 3-O-Benzyl Estetrol | C₂₅H₃₀O₄ | 394.50 | 1.0 | 1.00 g | In-house/Vendor | Substrate; must be dry. |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 1.2 | 0.31 g (0.29 mL) | Sigma-Aldrich | Acylating agent; use fresh. |
| Pyridine | C₅H₅N | 79.10 | ~20 | ~4 mL | Acros Organics | Anhydrous; acts as solvent and base. |
| 4-DMAP | C₇H₁₀N₂ | 122.17 | 0.05 | 15.5 mg | Alfa Aesar | Nucleophilic catalyst. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~100 mL | Fisher Scientific | Anhydrous; for extraction. |
| Hydrochloric Acid (1M) | HCl | 36.46 | - | ~50 mL | VWR | For aqueous wash. |
| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | ~50 mL | LabChem | For aqueous wash. |
| Brine | NaCl (aq) | 58.44 | - | ~50 mL | Lab-prepared | For final aqueous wash. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | EMD Millipore | Drying agent. |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-O-Benzyl Estetrol (1.00 g, 2.53 mmol).
-
Add 4-(Dimethylamino)pyridine (DMAP) (15.5 mg, 0.127 mmol, 0.05 eq).
-
Dissolve the solids in anhydrous pyridine (~4 mL). Causality Note: Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction forward.[7] DMAP is a highly effective nucleophilic catalyst that accelerates the acetylation significantly, allowing for milder reaction conditions.
-
-
Initiation of Acetylation:
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add acetic anhydride (0.29 mL, 3.04 mmol, 1.2 eq) to the stirred solution dropwise via syringe over 5 minutes. Causality Note: A low temperature and slow addition are critical for selectivity. This minimizes the energy in the system, ensuring that the acetylating agent reacts preferentially with the most kinetically favorable site (C17β-OH) before reacting with the more hindered C15/C16 hydroxyls.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system.
-
TLC Visualization: Use a UV lamp (254 nm) and a potassium permanganate stain for visualization.
-
Self-Validation System: The reaction is complete when the starting material spot (Rf ≈ 0.2) is consumed and a major new, less polar product spot (Rf ≈ 0.5) has appeared. Minimal formation of more nonpolar byproducts (di- or tri-acetylated, Rf > 0.6) should be observed.
-
| Compound | Hypothetical Rf (3:1 Hex:EtOAc) | Appearance under KMnO₄ |
| 3-O-Benzyl Estetrol (SM) | ~ 0.20 | Strong spot |
| 17-O-Acetyl Product | ~ 0.50 | Major new spot |
| Di-/Tri-acetylated Byproducts | > 0.60 | Faint spots |
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by adding 10 mL of deionized water to hydrolyze excess acetic anhydride.
-
Dilute the mixture with dichloromethane (DCM, 50 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL) to remove pyridine and DMAP, followed by saturated NaHCO₃ solution (1 x 25 mL) to remove acetic acid, and finally with brine (1 x 25 mL).
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the resulting crude oil/solid via flash column chromatography on silica gel.
-
Eluent: A gradient of Hexanes:Ethyl Acetate (from 9:1 to 3:1) is recommended.
-
Combine fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.
-
The final product, 17-O-Acetyl-3-O-Benzyl Estetrol, should be obtained as a white solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The appearance of a new singlet around δ 2.0-2.1 ppm in the ¹H NMR spectrum corresponding to the acetyl methyl group, and a downfield shift of the H-17 proton, are indicative of successful acetylation at the C17 position.
-
Comparative Protocol: Per-O-Acetylation
To highlight the importance of controlled conditions for selectivity, this protocol aims to acetylate all three D-ring hydroxyls.
-
Reagent Modification: Increase acetic anhydride to 5.0 equivalents.
-
Condition Modification: Run the reaction in excess pyridine at 60 °C for 12 hours.
-
Expected Outcome: The major product will be the 15,16,17-tri-O-acetyl derivative. This demonstrates that with sufficient thermal energy and an excess of the acylating agent, the steric barriers of the C15 and C16 hydroxyls can be overcome.
Caption: Workflow for selective 17-O-acetylation of 3-O-Benzyl Estetrol.
Concluding Remarks
The protocols described provide a reliable and reproducible method for the selective acetylation of 3-O-Benzyl Estetrol at the C17β position. The causality-driven approach, emphasizing the control of stoichiometry and temperature to exploit inherent differences in steric hindrance, is key to achieving high regioselectivity. This methodology is a foundational tool for researchers and drug development professionals engaged in the synthesis of novel Estetrol derivatives, enabling the exploration of structure-activity relationships critical for advancing new therapeutic agents.
References
- Title: Synthesis of estetrol via estrone derived steroids.
-
Title: Acylation of phenols to phenolic esters with organic salts. Source: RSC Publishing URL: [Link]
-
Title: Acylation of Phenols to Phenolic Esters with Organic Salts | Request PDF. Source: ResearchGate URL: [Link]
-
Title: Acetylation of alcohols and phenols. | Download Table. Source: ResearchGate URL: [Link]
- Title: Process for the preparation of estetrol and related compounds.
-
Title: Selective acetylation reactions of hyaluronic acid benzyl ester derivative. Source: ResearchGate URL: [Link]
- Title: Process for the preparation of estetrol.
-
Title: A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. Source: SciSpace URL: [Link]
-
Title: Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action. Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Source: MDPI URL: [Link]
-
Title: Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Source: MDPI URL: [Link]
-
Title: Regioselective enzymatic synthesis of estradiol 17-fatty acid esters. Source: ResearchGate URL: [Link]
-
Title: Reactions of Hindered Phenols. II. Base-Catalyzed Oxidations of Hindered Phenols. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Regiospecific esterification of estrogens by lecithin:cholesterol acyltransferase. Source: PubMed URL: [Link]
-
Title: Process for the preparation of estetrol - Patent US-10844088-B2. Source: PubChem URL: [Link]
-
Title: (PDF) Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action. Source: ResearchGate URL: [Link]
-
Title: Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. Source: ResearchGate URL: [Link]
-
Title: Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO. Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Estetrol: A New Choice for Contraception. Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: DBN‐Catalyzed Regioselective Acylation of Carbohydrates and Diols in Ethyl Acetate. Source: Chemistry Europe URL: [Link]
-
Title: Me3SI-promoted chemoselective deacetylation: a general and mild protocol. Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: A new route of synthesis of estetrol | Request PDF. Source: ResearchGate URL: [Link]
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Application Notes and Protocols for the Use of 3-O-Benzyl Estetrol 17-Acetate as an Active Pharmaceutical Ingredient (API) Reference Standard
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The foundation of this reliability rests upon the quality of the reference standards used. A reference standard serves as a highly purified and well-characterized compass, guiding the quantification of active pharmaceutical ingredients (APIs), the identification of impurities, and the validation of analytical methodologies. 3-O-Benzyl Estetrol 17-Acetate, a derivative of the natural estrogen estetrol (E4), is an important compound in the synthesis and development of new hormonal therapies. As such, a robust reference standard for this compound is essential for researchers and drug developers to ensure the accuracy, precision, and reproducibility of their results, ultimately safeguarding patient safety and ensuring product efficacy.
This document provides a comprehensive guide to the proper use of this compound as an API reference standard. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but also the scientific rationale behind the recommended procedures. Adherence to these guidelines will ensure compliance with international regulatory standards and promote the highest level of scientific integrity.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reference standard is the first step in its effective utilization.
| Property | Value | Source |
| Chemical Name | (8R,9S,13S,14S,15R,16R,17R)-3-(Benzyloxy)-15,16-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate | [1][2] |
| CAS Number | 690996-24-8 | [1][2][3] |
| Molecular Formula | C₂₇H₃₂O₅ | [1][2][3] |
| Molecular Weight | 436.5 g/mol | [3] |
| Appearance | White to off-white solid | Typical for steroid derivatives |
| Solubility | Soluble in methanol, acetonitrile, chloroform; sparingly soluble in ethanol; practically insoluble in water. | General solubility of similar steroids |
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Identity Confirmation
The identity of the reference standard should be unequivocally confirmed using a combination of spectroscopic techniques.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organic molecules. High-resolution ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:
-
Aromatic protons of the benzyl group.
-
Aromatic protons of the steroidal A-ring.
-
Protons of the steroidal skeleton, which will appear in the aliphatic region.
-
A singlet corresponding to the methyl protons of the acetate group.
-
A singlet for the C-18 methyl group.
-
Signals for the hydroxyl protons at C-15 and C-16.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of carbon atoms in the molecule and provide information about their chemical environment.
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Assign the signals in the spectra to the corresponding atoms in the molecular structure. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignments.
1.1.2. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Expected Molecular Ion: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]+ or protonated molecule [M+H]+.
-
Fragmentation Pattern: The fragmentation pattern can provide structural information. Expected fragments for this compound may arise from the loss of the acetate group, the benzyl group, and cleavages of the steroid ring system. A characteristic fragment at m/z 91 corresponding to the tropylium ion is indicative of the benzyl group.
Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI). Acquire the mass spectrum in full scan mode.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed mass-to-charge ratios with the theoretical values.
Purity Assessment
The purity of a reference standard is a critical parameter. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for purity assessment.
1.2.1. HPLC-UV Method for Purity Determination
A stability-indicating HPLC method should be used to separate the main component from any potential impurities.
Recommended HPLC Parameters (starting point for method development):
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase, e.g., 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for steroid molecules. |
| Mobile Phase | Acetonitrile and water gradient | A gradient elution is often necessary to separate closely related impurities. |
| Gradient Program | Start with a lower percentage of acetonitrile and gradually increase to elute more hydrophobic compounds. | To ensure good resolution between the main peak and any impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times.[4] |
| Detection Wavelength | 280 nm (for the aromatic ring) or a lower wavelength (e.g., 210 nm) for general detection. A photodiode array (PDA) detector is recommended to assess peak purity. | 280 nm provides selectivity, while a lower wavelength offers higher sensitivity for a broader range of impurities. |
Protocol for HPLC Purity Analysis:
-
Standard Solution Preparation: Accurately weigh a suitable amount of the reference standard and dissolve it in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 0.5 mg/mL).
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to check include retention time reproducibility, peak area reproducibility, theoretical plates, and tailing factor.
-
Purity Determination: Inject the standard solution and record the chromatogram. Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak.
Diagram: HPLC Purity Analysis Workflow
Sources
Cis-dihydroxylation procedures yielding 3-O-Benzyl Estetrol 17-Acetate
Application Note: High-Fidelity Synthesis of 3-O-Benzyl Estetrol 17-Acetate via Stereoselective Cis-Dihydroxylation
-acetoxy-estra-1,3,5(10),15-tetraene.Executive Summary
This guide details the synthetic procedure for converting 3-O-Benzyl-15,16-dehydroestradiol-17-acetate (Precursor) into This compound (Target). This transformation is a critical step in the industrial synthesis of Estetrol (E4), a native fetal estrogen with selective tissue action (NEST).
The core challenge is achieving high stereoselectivity for the
Reaction Mechanism & Stereochemical Control
The transformation proceeds via a concerted [3+2] cycloaddition of
-
Steric Steering: The
-face of the steroid D-ring is sterically hindered by the C13 angular methyl group ( ). Consequently, the bulky osmium oxidant preferentially approaches from the less hindered -face. -
Catalytic Cycle: To mitigate the extreme toxicity and cost of osmium, a co-oxidant (TMAO or NMO) is employed to re-oxidize the reduced Os(VI) species back to the active Os(VIII) species in situ.
-
Selectivity Profile: Under optimized conditions, this reaction typically yields an 80:20 to 90:10 ratio of
(Estetrol configuration) to isomers.
Visualizing the Pathway
Figure 1: Catalytic cycle of Osmium-mediated cis-dihydroxylation on the steroidal D-ring.
Experimental Protocol
Reagents and Materials
| Reagent | Role | Equiv. | CAS No.[1][2][3] | Notes |
| 3-O-Bn-17-OAc-Tetraene | Substrate | 1.0 | 690996-25-9 | Purity >98% recommended.[2][4] |
| Osmium Tetroxide ( | Catalyst | 0.02 - 0.05 | 20816-12-0 | HIGHLY TOXIC . Use 2.5% wt solution in t-BuOH. |
| Trimethylamine N-oxide (TMAO) | Co-oxidant | 2.5 - 3.0 | 1184-78-7 | Anhydrous preferred. |
| Tetrahydrofuran (THF) | Solvent | 10 Vol | 109-99-9 | HPLC Grade. |
| Sodium Sulfite ( | Quencher | Excess | 7757-83-7 | Sat. aqueous solution. |
Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-O-Bn-17-OAc-Tetraene (1.0 eq) in THF (10 mL per gram of substrate).
-
Add Trimethylamine N-oxide (TMAO) (2.5 eq) to the solution. Stir until partially suspended/dissolved.
-
SAFETY CRITICAL: Under a fume hood, carefully add
(0.02 eq / 2 mol%). Note: If using solid , dissolve in minimal t-BuOH first; commercial solutions are safer.
Step 2: Reaction
-
Heat the reaction mixture to 50–55 °C .
-
Monitor the reaction by HPLC or TLC (Mobile Phase: Toluene/Acetone 4:1).
-
Target: Disappearance of the olefin starting material (
). -
Product: Appearance of the more polar diol (
).
-
-
Typical reaction time is 18–24 hours .
Step 3: Quenching and Workup
-
Cool the mixture to room temperature (20–25 °C).
-
Add Saturated Aqueous Sodium Sulfite (5 mL per gram substrate) and stir vigorously for 1 hour. This step reduces residual osmium species to insoluble osmium dioxide (black precipitate).
-
Filter the mixture through a pad of Celite to remove the osmium residues. Wash the pad with THF.[5]
-
Concentrate the filtrate under reduced pressure to remove the bulk of the THF.
Step 4: Extraction and Isolation
-
Dilute the residue with Ethyl Acetate and Water .
-
Separate the organic layer.[5][6][7][8] Extract the aqueous layer twice with Ethyl Acetate.
-
Wash the combined organic layers with Brine, dry over anhydrous
, and filter. -
Evaporate the solvent to yield the crude solid (mixture of
isomers).
Step 5: Purification (Isomer Separation)
-
The crude typically contains ~80%
(Target) and ~20% (Impurity). -
Recrystallization: Dissolve crude in hot Ethyl Acetate . Slowly add Heptane or Ethanol until turbidity is observed. Cool slowly to 4 °C.
-
Filter the white crystalline solid.
-
Yield: Expect 75–85%.
-
Purity: >98% (HPLC).[4]
-
Process Flow Diagram
Figure 2: Operational workflow for the synthesis and purification of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inactive Catalyst or Wet TMAO | Ensure TMAO is anhydrous. Add fresh |
| High | Temperature too high | Lower reaction temperature to ambient (will increase reaction time to 48h+). |
| Black Specks in Product | Incomplete Osmium removal | Increase |
| Oily Product | Residual solvent | Triturate with cold pentane or heptane to induce crystallization. |
Safety & Compliance (E-E-A-T)
-
Osmium Tetroxide (
): Volatile and extremely toxic. Causes severe eye damage (corneal opacity) and lung damage.-
Control: Always handle in a certified fume hood. Double-glove.
-
Neutralization: Keep corn oil or vegetable oil nearby; osmium is lipophilic and can be trapped by the double bonds in the oil in case of a spill.
-
-
Waste Disposal: All aqueous streams containing Osmium must be treated as hazardous heavy metal waste. Do not dispose of down the drain.
References
-
Mithra Pharmaceuticals. (2013). Process for the preparation of estetrol and related compounds.[5][6][7][8][9][10] WO Patent 2013/034780.[7][11] Link
-
Donnez, J., et al. (2020). Estetrol: A unique steroid in human pregnancy. Physiological Reviews. Link
-
Cha, J. K., et al. (1993). Diastereoselective cis-dihydroxylation of allylic ethers. Journal of Organic Chemistry. Link
-
Francotte, E., et al. (2006). Chromatographic separation of Estetrol precursors.[5] Journal of Chromatography A. Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benzyl acetate suppliers USA [americanchemicalsuppliers.com]
- 3. This compound | CAS No- 690996-24-8 | NA [chemicea.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2013034780A2 - Process for the preparation of estetrol and related compounds - Google Patents [patents.google.com]
- 6. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2021044302A1 - Industrial process for the preparation of high purity estetrol - Google Patents [patents.google.com]
- 8. US9988417B2 - Process for the preparation of estetrol - Google Patents [patents.google.com]
- 9. chemwhat.com [chemwhat.com]
- 10. EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]
- 11. WO2023001866A1 - Processes for the preparation of estetrol and intermediates thereof - Google Patents [patents.google.com]
Application Note: Recommended Storage and Stability Assessment Protocols for 3-O-Benzyl Estetrol 17-Acetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the appropriate storage, handling, and stability assessment of 3-O-Benzyl Estetrol 17-Acetate (CAS No. 690996-24-8), a key derivative of the native estrogen, Estetrol (E4).[1][2] Ensuring the chemical integrity of this high-purity reference standard is paramount for its use in analytical method development, formulation studies, and quality control.[1] This guide details the scientific rationale behind recommended storage conditions and presents robust protocols for conducting comprehensive stability studies, including forced degradation and long-term stability testing, in alignment with international regulatory guidelines.
Introduction: Understanding the Molecule
This compound is a synthetic derivative of Estetrol, a naturally occurring estrogen produced during pregnancy.[3] Its unique structure features two critical functional groups that are key to its biological activity and also its primary points of potential degradation:
-
A 3-O-benzyl ether: This modification protects the phenolic hydroxyl group on the A-ring of the steroid nucleus. While generally stable, this ether linkage can be susceptible to cleavage under harsh acidic or oxidative conditions.[4]
-
A 17-acetate ester: The esterification of the 17β-hydroxyl group can modify the compound's pharmacokinetic profile. Ester groups are known to be susceptible to hydrolysis, a chemical process of decomposition by reaction with water, which can be catalyzed by acids or bases.[5][6][7]
Given this chemical structure, maintaining the compound's stability requires strict control over its environmental conditions to prevent hydrolysis, oxidation, and photodecomposition. This note provides the necessary protocols to ensure its integrity for research and development applications.
Recommended Long-Term Storage Conditions
To maintain the purity and integrity of solid this compound, the following storage conditions are recommended. The primary goal is to mitigate the influence of environmental factors known to accelerate the degradation of complex organic molecules, particularly steroids.[8]
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | -20°C or lower (Long-Term) | Reduces molecular kinetic energy, significantly slowing the rate of all potential chemical degradation reactions. For short-term storage (days to weeks), +4°C is acceptable.[9] Studies on other steroids show increased degradation at elevated temperatures.[10][11] |
| Humidity | Store with a desiccant in a tightly sealed container. | Minimizes ambient moisture, which is a key reactant in the hydrolytic cleavage of the 17-acetate ester.[5][6] High humidity can accelerate solid-state degradation.[8] |
| Light | Store in an amber or opaque vial, inside a dark cabinet or box. | The conjugated aromatic system of the steroid is a chromophore that can absorb light, leading to photolytic degradation.[12][13] ICH Q1B guidelines mandate photostability testing for this reason.[14][15] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | While not always mandatory for solid-state storage, an inert atmosphere prevents potential long-term oxidative degradation of the steroid nucleus. |
Comprehensive Stability Assessment Protocol
A thorough stability study is essential to understand the intrinsic stability of this compound. This involves both forced degradation studies to identify potential degradation products and formal stability studies to establish a re-test period or shelf life under defined conditions.[16][17]
Visualization of the Stability Testing Workflow
The following diagram outlines the logical flow of a comprehensive stability assessment, from initial sample preparation through stress testing and final analysis.
Caption: Workflow for forced degradation stability testing.
Protocol 1: Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[6][16] This is critical for developing a stability-indicating analytical method.
Objective: To intentionally degrade the sample by approximately 5-20% under various stress conditions to generate a representative profile of degradation products.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Control Sample (T=0): Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Analyze immediately.
-
Acidic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to the analytical concentration. Analyze by HPLC.
-
-
Basic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours. The acetate ester is typically labile to base.[18]
-
Neutralize with 1 mL of 0.1 M HCl, and dilute to the analytical concentration. Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute to the analytical concentration and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Cool, dissolve in the stock solvent, and dilute for HPLC analysis.
-
-
Photostability Testing:
-
Expose both the solid compound and the stock solution in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines.[14][15]
-
The standard condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Maintain a parallel control sample protected from light (e.g., wrapped in aluminum foil).
-
Prepare samples for HPLC analysis after exposure.
-
Protocol 2: Formal (ICH) Stability Studies
Formal studies are conducted to propose a re-test period for the active substance, following internationally harmonized conditions.[16][17][19]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | Months 0, 3, 6, 9, 12 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | Months 0, 3, 6 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | Months 0, 3, 6 |
Methodology:
-
Package the solid this compound in vials that mimic the intended long-term storage container.
-
Place the samples in calibrated stability chambers set to the conditions outlined in the table.
-
At each specified time point, remove a sample and perform a full analysis using a validated stability-indicating method.
-
The analysis should include appearance, assay (potency), and purity (quantification of degradation products).
Recommended Analytical Methodology
A validated stability-indicating analytical method is required to separate and quantify this compound from any potential degradation products.[3] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard approach.
| Parameter | Example Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, increase to 95% B over 15 min, hold for 5 min, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 240 nm[3] |
| Injection Volume | 10 µL |
Self-Validation Check: A method is considered "stability-indicating" only if it can resolve the main peak from all degradation product peaks generated during forced degradation studies. Peak purity analysis using a Photodiode Array (PDA) detector should be performed to confirm that the parent peak is spectrally pure under all conditions.
Potential Degradation Pathways
Based on the chemical structure and results from forced degradation studies, the following degradation pathways are most probable.
Caption: Potential degradation pathways for the molecule.
-
Hydrolysis of the 17-Acetate Ester: This is a highly likely degradation route, particularly under basic and, to a lesser extent, acidic conditions.[7][18] This pathway yields 3-O-Benzyl Estetrol and acetic acid.
-
Cleavage of the 3-O-Benzyl Ether: This reaction is less common but can occur under significant oxidative or strongly acidic stress. This would result in the formation of Estetrol 17-Acetate and benzyl alcohol.
-
Oxidation of the Steroid Nucleus: The steroid core, especially the aromatic A-ring, can be susceptible to oxidation, leading to the formation of various hydroxylated derivatives.[12] This is a primary concern under photolytic and oxidative stress.
Conclusion
The chemical stability of this compound is critical for its effective use in research and pharmaceutical development. Adherence to strict storage conditions, including storage at -20°C, protection from light, and control of humidity, is essential for preserving its integrity. The protocols outlined in this application note provide a robust framework for researchers to perform forced degradation and formal stability studies. These investigations will not only ensure the quality of the reference material but also provide invaluable insights into its degradation profile, which is fundamental for the development of stable and reliable analytical methods and formulations.
References
- Title: this compound - SRIRAMCHEM Source: SRIRAMCHEM URL
- Title: Investigation on the thermostability of steroid hormone receptors in lyophilized calf uterine tissue powder Source: PubMed URL
- Title: Guidelines for Pharmaceutical Stability Study Source: Pharmaguideline URL
- Title: Safety Data Sheet - Estetrol (hydrate)
- Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)
- Source: PMC (PubMed Central)
- Source: European Medicines Agency (EMA)
- Title: Forced Degradation Studies to Assess the Stability of Drugs and Products Source: ResearchGate URL
- Source: PMC (PubMed Central)
- Title: Degradation of estriol (E3)
- Source: International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR)
- Title: Ester hydrolysis of cellulose acetate and cellulose acetate phthalate in aqueous suspension and solution, and solid state Source: Purdue e-Pubs URL
- Title: Hydrolysis of synthetic esters by the antibacterial agent in serum Source: PubMed URL
- Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ESTETROL AND DROSPIRENONE Source: YMER URL
- Source: World Health Organization (WHO)
- Title: The effect of storage and temperature on the stability of steroid hormones in dried blood spots Source: ESPE Abstracts URL
- Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical and Biomedical Analysis URL
- Title: Degradation of estriol (E3)
- Title: Solid-state stability and kinetic study of three glucocorticoid hormones: prednisolone, prednisone and cortisone Source: ResearchGate URL
- Title: VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF ESTETROL AND DROSPIRENONE IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM Source: International Journal of Research in Pharmacy and Chemistry URL
- Title: Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs)
- Title: 15,16-Deshydroxy this compound Source: LGC Standards URL
- Title: The Hydrolysis of Esters Source: Chemistry LibreTexts URL
- Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
- Title: 15.
- Source: World Health Organization (WHO)
- Source: U.S. Food and Drug Administration (FDA)
- Title: Synthesis of estetrol via estrone derived steroids Source: Google Patents URL
- Title: this compound | CAS No- 690996-24-8 Source: Chemicea Pharmaceuticals URL
Sources
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. This compound | CAS No- 690996-24-8 | NA [chemicea.com]
- 3. scispace.com [scispace.com]
- 4. EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]
- 5. "Ester hydrolysis of cellulose acetate and cellulose acetate phthalate " by Thomas Patrick Garcia [docs.lib.purdue.edu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buy Online CAS Number 690996-25-9 - TRC - 15,16-Deshydroxy this compound | LGC Standards [lgcstandards.com]
- 10. Effect of time and temperature on stability of progestagens, testosterone and cortisol in Asian elephant blood stored with and without anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of estriol (E3) and transformation pathways after applying photochemical removal processes in natural surface water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
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- 17. qlaboratories.com [qlaboratories.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-O-Benzyl Estetrol 17-Acetate
Welcome to the technical support center for the synthesis of 3-O-Benzyl Estetrol 17-Acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic sequence. As a key intermediate in the manufacturing of Estetrol (E4), a native estrogen with a unique pharmacological profile, achieving high yield and purity in this step is paramount.[1][2][3][4] This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and addressing common questions to enhance your experimental success.
I. Synthetic Overview & Core Logic
The synthesis of this compound is a multi-step process typically starting from an estrone or estradiol derivative. The core strategy involves the selective protection of reactive hydroxyl groups to direct the stereoselective dihydroxylation of the C15-C16 double bond.
The key transformations are:
-
Protection of the Phenolic 3-OH: The acidic phenolic hydroxyl group at C3 is protected, commonly as a benzyl ether, to prevent its participation in subsequent reactions. The benzyl group is chosen for its stability under various reaction conditions and its susceptibility to clean removal via hydrogenolysis.[5]
-
Protection of the 17β-OH: The secondary alcohol at C17 is acetylated. This serves two purposes: it protects the hydroxyl group during the oxidation step and provides a key intermediate, 17-Acetyloxy-3-benzyloxy-estra-1,3,5(10),15-tetraene.
-
Stereoselective Dihydroxylation: The C15-C16 double bond of the D-ring is subjected to a cis-dihydroxylation reaction to introduce the 15α,16α-diol, which is characteristic of estetrol. This step is the most critical for establishing the final stereochemistry and is highly dependent on the choice of oxidant.
The following diagram illustrates the core synthetic workflow discussed in this guide.
Caption: Troubleshooting logic for the dihydroxylation step.
Problem 3: Difficulty in Product Purification and Isolation
-
Symptoms: The crude product is an oil or sticky solid that is difficult to handle. Column chromatography provides poor separation between the product and impurities. Recrystallization fails to yield a crystalline solid.
-
Potential Causes & Solutions:
-
Presence of Diastereomers: If the dihydroxylation step had poor stereoselectivity, the resulting diastereomers can be very difficult to separate by standard silica gel chromatography. They may also form a eutectic mixture, inhibiting crystallization.
-
Action: Consider using a different solvent system for chromatography with lower polarity to enhance separation. Alternatively, reverse-phase HPLC may be required for analytical or small-scale separation. For large-scale work, it is critical to optimize the dihydroxylation step to prevent the formation of the isomer in the first place.
-
-
Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., pyridine, THF) can become trapped in the product, making it oily.
-
Action: After workup and concentration, co-evaporate the residue with a lower-boiling solvent like toluene or dichloromethane in vacuo several times to azeotropically remove residual high-boiling solvents. Ensure the product is thoroughly dried under high vacuum for several hours.
-
-
Incorrect Recrystallization Solvent System: Crystallization is highly dependent on the solvent system.
-
Action: The literature reports successful crystallization from a ternary mixture of heptanes/ethyl acetate/ethanol. [6]It is critical to find the right ratio and temperature profile. Start by dissolving the crude product in a minimal amount of the hot, more polar solvent mixture (EtOAc/EtOH) and then slowly add the anti-solvent (heptane) until turbidity appears. Allow the solution to cool slowly to room temperature, then to 0-4°C to induce crystallization.
-
-
III. Frequently Asked Questions (FAQs)
Q1: Why is a benzyl group used to protect the 3-OH instead of a simpler group like methyl? A: The benzyl group offers a crucial advantage in the context of multi-step steroid synthesis: it is robust and stable to the conditions of acetylation and osmylation, yet it can be removed under very mild, neutral conditions (catalytic hydrogenation, e.g., H₂/Pd-C). This "deprotection orthogonality" is critical because it allows for the removal of the benzyl group without affecting the acetate at C17 or the sensitive diol at C15/C16. A methyl group, by contrast, would require harsh, often acidic conditions (e.g., BBr₃) for cleavage, which could compromise other functional groups in the molecule. [5] Q2: Can other reagents be used for the dihydroxylation instead of OsO₄? A: While OsO₄ is the most reliable reagent for high-yield, stereoselective cis-dihydroxylation, alternatives exist. Cold, dilute, alkaline potassium permanganate (KMnO₄) can also produce cis-diols, but it is a more powerful oxidant and often leads to lower yields and over-oxidation byproducts (like α-hydroxy ketones or cleavage of the C-C bond). Given the value of the steroid intermediate and the critical need for the correct 15α,16α stereochemistry, the higher cost and handling requirements of OsO₄ are justified by its superior performance and reliability.
Q3: What is the role of pyridine in the acetylation step? A: Pyridine serves a dual function in this reaction. First, it acts as the solvent. Second, and more importantly, it functions as a base to neutralize the acetic acid (AcOH) byproduct that is generated during the esterification. This prevents the buildup of acid, which could potentially catalyze side reactions or lead to an unfavorable equilibrium.
Q4: How should the final product, this compound, be stored? A: As a complex organic molecule with multiple functional groups, it should be stored in a cool, dark, and dry place. An amber vial under an inert atmosphere (argon or nitrogen) in a freezer (-20°C) is ideal for long-term storage to prevent degradation. For routine use, storage in a desiccator at 4°C is sufficient.
IV. Key Experimental Protocols
The following protocols are adapted from established literature and are intended for use by trained professionals in a laboratory setting. [6] Protocol 1: Synthesis of 17-Acetyloxy-3-benzyloxy-estra-1,3,5(10),15-tetraene
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 3-Benzyloxy-estra-1,3,5(10),15-tetraen-17β-ol (e.g., 55.0 g, ~153 mmol) in anhydrous pyridine (400 mL).
-
Reagent Addition: To the stirred solution, add acetic anhydride (50 mL, 0.53 mol) followed by 4-dimethylaminopyridine (DMAP) (1.5 g, 12.3 mmol).
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction for the disappearance of the starting material by TLC (Mobile phase: heptanes/ethyl acetate = 4/1).
-
Workup:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the pyridine.
-
Dissolve the resulting residue in ethyl acetate (400 mL).
-
Wash the organic layer sequentially with water (200 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a mixture of heptanes/ethyl acetate/ethanol (e.g., 1:0.5:1 ratio) to afford the pure product as a white solid.
-
Expected Outcome: Yield of ~73% with a purity of >99% by HPLC. [6] Protocol 2: Synthesis of this compound
-
-
Setup: In a suitable reaction vessel, dissolve the purified 17-Acetyloxy-3-benzyloxy-estra-1,3,5(10),15-tetraene (e.g., 45 g, 112 mmol) in tetrahydrofuran (THF, 450 mL).
-
Catalyst Addition: Add OsO₄ on polyvinylpyrrolidine (PVP) (e.g., 9 g, ~5% w/w OsO₄) to the solution. Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a fume hood using appropriate personal protective equipment.
-
Reaction: Heat the mixture to 50°C and stir. The progress of the reaction should be monitored by TLC or HPLC.
-
Workup & Isolation: (Note: Specific quenching and workup procedures for OsO₄ reactions, often involving a reducing agent like sodium bisulfite, should be followed according to laboratory safety protocols). After quenching, the product is typically extracted with an organic solvent, washed, dried, and concentrated.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the final this compound.
-
Expected Outcome: A patent reports a 43% yield for this step after crystallization. [7]
-
V. References
-
Van den Heuvel, E. R., & Fledderus, B. (2005). Synthesis of estetrol via estrone derived steroids. Google Patents. EP1562976B1.
-
Gérard, C., et al. (2023). Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action. Drugs, 83(10), 865–889. [Link]
-
Gérard, C., & Foidart, J. M. (2022). Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action. ResearchGate. [Link]
-
Creinin, M. D., et al. (2022). Tolerability and safety of the estetrol/drospirenone combined oral contraceptive: Pooled analysis of two multicenter, open-label phase 3 trials. Contraception, 116, 54-62. [Link]
-
American Chemical Society. (2022). Estetrol. [Link]
-
Hirschberg, A. L., et al. (2022). Estetrol/Drospirenone: A Review in Oral Contraception. Drugs, 82(11), 1223–1233. [Link]
-
Kano, A. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. NCBI Bookshelf. [Link]
-
Pantarhei Bioscience B V. (2021). Industrial process for the preparation of high purity estetrol. Google Patents. WO2021044302A1.
Sources
- 1. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]
- 7. WO2021044302A1 - Industrial process for the preparation of high purity estetrol - Google Patents [patents.google.com]
Technical Support Center: Selective Deprotection of 3-O-Benzyl Estetrol 17-Acetate
Role: Senior Application Scientist Ticket ID: E4-BN-DEPROT-001 Status: Open Subject: Troubleshooting Guide for Benzyl Ether Cleavage in the Presence of Acetate Esters
Executive Summary & Core Protocol
Welcome to the Technical Support Center. You are likely attempting to synthesize Estetrol (E4) or its derivatives. The transformation of 3-O-Benzyl Estetrol 17-Acetate to Estetrol 17-Acetate requires the chemoselective removal of the benzyl ether (Bn) at the C3 position without hydrolyzing or migrating the acetate ester (Ac) at the C17 position.
This transformation relies on catalytic hydrogenolysis , which is the "Gold Standard" for this chemistry due to its neutrality. However, the steric bulk of the steroid core and the lability of the C17-ester present specific challenges.
The "Golden Path" Protocol
Use this baseline protocol before attempting troubleshooting.
-
Reagents: 10% Palladium on Carbon (Pd/C), dry THF/Ethyl Acetate (1:1).
-
H2 Source: Hydrogen gas (balloon or 1-3 bar).
-
Concentration: 0.05 M to 0.1 M.
-
Temperature: Ambient (20–25°C).
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in dry THF. If solubility is poor, add Ethyl Acetate (EtOAc). Avoid Methanol if possible (see FAQ).
-
Catalyst Addition: Add 10 wt% of Pd/C (e.g., if you have 1g substrate, add 100mg catalyst). Safety: Add catalyst under inert atmosphere (
/Ar) to prevent ignition. -
Purge: Evacuate and backfill with
three times. -
Reaction: Stir vigorously under
atmosphere. Monitor via TLC/HPLC every 2 hours. -
Workup: Filter through Celite® to remove Pd. Rinse with THF.[1] Concentrate <40°C.
Troubleshooting Dashboard (FAQs)
Symptom A: "The reaction is stalled. Starting material persists after 24 hours."
Diagnosis: Catalyst poisoning or Steric Hindrance.
-
Cause 1: Sulfur Poisoning. If your precursor was synthesized using thiols or sulfur-containing reagents (common in some steroid modifications), trace sulfur will deactivate the Pd catalyst instantly.
-
Cause 2: Steric Bulk. The Estetrol core is bulky. If the catalyst pores are too small, the molecule cannot access the active sites.
Corrective Actions:
-
Action 1 (The Spike): Add fresh catalyst (another 5-10 wt%). Do not filter the old catalyst yet; just add more.
-
Action 2 (Pressure): Increase
pressure to 3–5 bar (requires a Parr shaker or autoclave). -
Action 3 (Solvent Switch): Add 1% Acetic Acid (AcOH) to the solvent. Caution: Monitor closely to ensure the 17-acetate does not hydrolyze. Acid protonates the oxygen, facilitating the C-O bond cleavage.
Symptom B: "I lost the 17-Acetate group (Hydrolysis or Transesterification)."
Diagnosis: Solvent incompatibility or "Wet" conditions.
-
Cause 1: Transesterification. If you used Methanol (MeOH) or Ethanol (EtOH), the alkoxide generated on the catalyst surface can attack the 17-acetate, converting it to a 17-OH and Methyl Acetate.
-
Cause 2: Hydrolysis. Presence of water in the solvent, combined with slightly acidic/basic conditions on the carbon support, cleaved the ester.
Corrective Actions:
-
Action 1: Switch to Aprotic Solvents. Use THF or Ethyl Acetate exclusively. These solvents cannot participate in transesterification.
-
Action 2: Dry your solvents. Ensure water content is <0.05%.
Symptom C: "I see multiple new spots on TLC (Over-reduction)."
Diagnosis: Aromatic ring reduction.
-
Cause: While rare under mild conditions, high pressure (>10 bar) or highly active catalysts (Pd(OH)2/C, Pearlman's Catalyst) can reduce the phenolic A-ring of the steroid.
Corrective Actions:
-
Action: Switch back to standard 10% Pd/C (unreduced) and lower pressure to 1 atm (balloon).
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for troubleshooting this specific deprotection.
Caption: Decision tree for troubleshooting benzyl deprotection on acetoxy-steroids. Follow the path based on TLC/HPLC observations.
Comparative Data: Solvent & Catalyst Effects[2]
The choice of solvent is the single most critical variable for preserving the 17-acetate.
| Solvent System | Relative Rate (Deprotection) | 17-Acetate Stability | Risk Factor | Recommendation |
| Methanol (MeOH) | Fast (High H2 solubility) | Low | High risk of transesterification (solvolysis). | AVOID |
| Ethanol (EtOH) | Moderate | Medium | Moderate risk of transesterification. | Use only if necessary. |
| THF | Moderate | High | Excellent solubility for steroids; inert to esters. | HIGHLY RECOMMENDED |
| Ethyl Acetate | Slow | High | Inert; suppresses ester cleavage via equilibrium. | RECOMMENDED |
| Acetic Acid | Very Fast | Variable | Acid may catalyze hydrolysis if water is present. | Use as additive only. |
Advanced Alternative: Lewis Acid Deprotection
If hydrogenolysis fails (e.g., due to inseparable catalyst poisons), you may use a Lewis Acid method. Warning: Standard
Protocol:
-
Cool: Dissolve substrate in dry DCM. Cool to 0°C.
-
Add: Add 2.0 equivalents of
. -
Monitor: Stir for 2–4 hours.
-
Quench: Quench with saturated
(mild base) to prevent acid-catalyzed hydrolysis of the acetate during workup.
References & Authority
The protocols and troubleshooting steps above are grounded in the following authoritative sources:
-
Greene's Protective Groups in Organic Synthesis (Wiley). The definitive guide on benzyl ether cleavage and ester stability.
-
Source:
-
-
Mithra Pharmaceuticals Patents (Estetrol Synthesis). Specific industrial examples of Estetrol deprotection.
-
Source:
-
-
Selective Cleavage of Benzyl Ethers. Congreve et al., Synlett (1993).[2] Details the
selectivity.-
Source:
-
-
Hydrogenolysis of Benzyl Groups. Detailed kinetics and solvent effects.
-
Source:
-
Sources
Technical Support Center: Resolving HPLC Peak Tailing for 3-O-Benzyl Estetrol 17-Acetate
This guide provides a comprehensive approach to troubleshooting and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 3-O-Benzyl Estetrol 17-Acetate. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for a steroidal compound like this compound in reversed-phase HPLC?
A1: The primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase.[1] For steroidal compounds, which can possess polar functional groups, these interactions frequently occur with residual silanol groups on the silica-based column packing material.[2][3] These silanol groups can be acidic and interact with any basic sites on the analyte, leading to a secondary retention mechanism that results in a tailed peak.[1]
Q2: My peak for this compound is tailing. Is it a problem with my HPLC system or the method itself?
A2: A simple diagnostic test can help differentiate between a systemic (physical) problem and a chemical (method-related) issue. Inject a neutral, non-polar compound like toluene. If the toluene peak also tails, it suggests a physical problem within the HPLC system, such as a void in the column or issues with tubing connections.[4] If the toluene peak is symmetrical, but your analyte peak tails, the issue is likely chemical in nature and related to your method conditions.[4]
Q3: Can the mobile phase composition be adjusted to quickly fix peak tailing?
A3: Yes, optimizing the mobile phase is a critical and often effective strategy. Adjusting the pH of the mobile phase, typically by lowering it to around 3.0 with an additive like formic acid, can suppress the ionization of residual silanol groups, thereby reducing secondary interactions.[2][3] Additionally, incorporating mobile phase additives or buffers can help mask silanol activity and improve peak shape.[5][6]
Q4: What type of HPLC column is best suited for analyzing this compound to minimize peak tailing?
A4: For steroidal compounds, modern, high-purity silica columns that are end-capped are highly recommended.[7] End-capping effectively blocks many of the residual silanol groups, minimizing their potential for secondary interactions.[8] Columns with stationary phases like C18 or Phenyl-Hexyl are commonly used for steroid analysis.[9][10] For estrogens specifically, a biphenyl phase has been shown to provide excellent separation.[11]
In-Depth Troubleshooting Guide
Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, is a common chromatographic challenge that can compromise resolution and the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving this issue for this compound.
Understanding the Analyte: this compound
-
Structure: A derivative of estetrol, a natural estrogen, featuring a benzyl group at the 3-position and an acetate group at the 17-position. This structure includes polar hydroxyl and ester groups, which can contribute to secondary interactions on the stationary phase.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
Addressing Chemical (Method-Related) Causes
The most prevalent cause of peak tailing for a specific analyte is secondary interactions with the stationary phase.
Silica-based columns have residual silanol groups (Si-OH) on their surface.[3] These groups can be deprotonated (Si-O-) at mobile phase pH levels above approximately 3, creating negatively charged sites.[15] These sites can then interact with any positively charged or polar portions of the analyte molecule, causing a secondary retention mechanism that leads to peak tailing.[1][2]
Caption: Interaction between an analyte and a deprotonated silanol group.
Protocol 1: Mobile Phase pH Adjustment
This protocol aims to suppress the ionization of residual silanol groups.
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water. This will lower the pH to approximately 2.7.
-
Prepare Mobile Phase B: Acetonitrile or Methanol.
-
Equilibrate the Column: Flush the column with a 50:50 mixture of Mobile Phase A and B for at least 15-20 column volumes.
-
Inject the Sample: Analyze this compound using your established gradient or isocratic method with the new mobile phase.
-
Evaluate Peak Shape: Compare the asymmetry factor of the peak obtained with the acidified mobile phase to your original method. A significant improvement indicates that silanol interactions were a major contributor to the tailing.
Protocol 2: Addition of a Competing Base or Buffer
This protocol uses a buffer to mask the active silanol sites.
-
Prepare Buffered Mobile Phase A: 10 mM Ammonium Formate in HPLC-grade water, adjusted to a desired pH (e.g., 3.0 or 6.8) with formic acid or ammonia.
-
Prepare Mobile Phase B: Acetonitrile or Methanol.
-
Equilibrate and Analyze: Follow steps 3-5 from Protocol 1. The ammonium ions will compete with the analyte for interaction with the silanol sites, improving peak shape.[16]
Table 1: Mobile Phase Additives and Their Effects
| Additive | Typical Concentration | Mechanism of Action | Suitability |
| Formic Acid | 0.1% | Lowers mobile phase pH to protonate silanols, reducing their activity.[2] | Excellent for LC-MS applications due to its volatility.[2] |
| Ammonium Formate/Acetate | 10-20 mM | Acts as a buffer to control pH and the salt cations compete with the analyte for silanol interactions.[5] | Good for LC-MS and can improve peak shape at various pH levels.[2][16] |
| Triethylamine (TEA) | ~5-20 mM | A competing base that masks silanol groups.[3] | Less common with modern columns and can shorten column lifetime. Not ideal for LC-MS.[17] |
Column Selection and Care
The choice of HPLC column is paramount for achieving symmetrical peaks.
-
End-Capped Columns: These columns have been treated to chemically bond a small molecule (like a trimethylsilyl group) to the residual silanols, making them less active.[7][8]
-
High-Purity Silica (Type B): Modern columns are typically made from high-purity silica with a lower metal content, which reduces the acidity and activity of the silanol groups.[3]
-
Alternative Stationary Phases: For estrogens, phenyl-based columns (e.g., Phenyl-Hexyl) can offer different selectivity and potentially better peak shapes due to π-π interactions with the aromatic rings of the steroid.[9] Biphenyl phases are also highly effective for separating estrogen isomers.[11]
Over time and with exposure to harsh mobile phases (high or low pH), the stationary phase can degrade, exposing more active silanol sites. If you observe a gradual worsening of peak tailing over many injections, it may be time to replace the column.
Addressing Physical and Systemic Causes
If a neutral compound also shows peak tailing, the problem is likely physical.
-
Column Void: A void can form at the head of the column due to settling of the packing material. This creates a space where the sample can spread out before entering the packed bed, leading to peak broadening and tailing.[18]
-
Blocked Frit: A partially blocked inlet frit on the column will cause a non-uniform flow of the sample onto the column, resulting in distorted peak shapes.[18] Using an in-line filter can help prevent this.
-
Extra-Column Dead Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can contribute to peak broadening and tailing. Ensure all connections are made with the correct fittings and minimal tubing length.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
van der Vusse, G. J., Roemen, T. H., & Prinzen, F. W. (1984). Reversed-phase high-performance liquid chromatography of steroid 3-sulfates and the corresponding unconjugated steroids. Journal of Chromatography B: Biomedical Sciences and Applications, 292(2), 433-437. Retrieved from [Link]
-
American Laboratory. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
- Dolan, J. W. (2002). Why Do Peaks Tail?. LCGC North America, 20(5), 430-436.
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques, 15(1), 1000585. Retrieved from [Link]
-
Mitrović, A., et al. (2025). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 30(13), 5678. Retrieved from [Link]
-
Li, Y., et al. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Analytical Methods, 17(21), 2845-2856. Retrieved from [Link]
-
Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
Mitrović, A., et al. (2025). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 30(13), 5678. Retrieved from [Link]
- Nittan, K. (2009).
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
-
ResearchGate. (n.d.). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. Retrieved from [Link]
-
Al-Othman, Z. A., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1833. Retrieved from [Link]
-
O'Hare, M. J., Nice, E. C., & Capp, M. (1981). Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 210, 105-112. Retrieved from [Link]
- Nawrocki, J., & Rigney, M. P. (1996). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
-
ResearchGate. (n.d.). (PDF) Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Retrieved from [Link]
- Roses, M., & Bosch, E. (2013). Mechanisms of retention in HPLC Part 2.
-
Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from [Link]
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
-
Wang, Y., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Chromatographic Science, 53(5), 759-763. Retrieved from [Link]
-
Waters. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?. Retrieved from [Link]
-
Widyasari, E. R., et al. (2023). Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay. Indonesian Journal of Pharmacy, 34(2), 241-250. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. Retrieved from [Link]
-
Oxford Academic. (2023, September 27). B-186 Investigating LC Column Selectivity for 19 Steroids in a Clinical Research Setting. Retrieved from [Link]
- Agilent Technologies. (2023, August 10).
-
Chromato Scientific. (n.d.). This compound. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). 15,16-Deshydroxy this compound. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. labcompare.com [labcompare.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 6. researchgate.net [researchgate.net]
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- 8. chromanik.co.jp [chromanik.co.jp]
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- 10. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound - SRIRAMCHEM [sriramchem.com]
- 13. This compound | CAS No- 690996-24-8 | NA [chemicea.com]
- 14. chromatoscientific.com [chromatoscientific.com]
- 15. support.waters.com [support.waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
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Minimizing hydrolysis of acetate group in 3-O-Benzyl Estetrol 17-Acetate
Topic: Minimizing Hydrolysis of Acetate Group in 3-O-Benzyl Estetrol 17-Acetate Ticket ID: EST-17AC-STAB-001 Status: Open / Guide Assigned Specialist: Senior Application Scientist
Executive Summary
This technical guide addresses the stability challenges associated with This compound (CAS: 690996-24-8). While the 3-O-benzyl ether moiety provides robust protection for the A-ring phenol, the 17
This guide provides actionable protocols to minimize ester cleavage during synthesis, purification, and storage, ensuring high purity and yield for downstream applications.
Module 1: The Chemistry of Instability
Vulnerability Analysis
The 17-acetate group in Estetrol (E4) derivatives faces two primary degradation pathways:
-
Hydrolysis (Saponification): The carbonyl carbon of the acetate is attacked by water or hydroxide ions, yielding the 17-OH (3-O-Benzyl Estetrol) and acetic acid. This is the dominant failure mode.
-
Acyl Migration: Although the 16
-OH and 17 -acetate are in a trans configuration (which is sterically less favorable for migration than cis), basic conditions can deprotonate the 16-OH, allowing it to attack the 17-acetate, shifting the ester to the 16-position.
Stability Decision Matrix
The following diagram illustrates the critical parameters determining the fate of the 17-acetate group.
Figure 1: Stability Decision Matrix indicating the impact of pH and solvent choice on ester integrity.
Module 2: Synthesis & Work-Up Protocols
Objective: Quench reactions without triggering base-catalyzed hydrolysis.
The "Buffered Quench" Protocol
Many researchers lose yield during the aqueous work-up. Standard water washes are often slightly acidic or basic depending on the previous step.
Standard Operating Procedure (SOP-E4-WQ):
-
Preparation: Prepare a pH 6.5 Phosphate Buffer or a saturated Ammonium Chloride (NH
Cl) solution. Avoid Sodium Bicarbonate (NaHCO ) if the reaction mixture is very sensitive, as its pH (~8.3) can trigger slow hydrolysis in wet organic phases. -
Quenching: Pour the reaction mixture into the chilled buffer/NH
Cl solution. -
Extraction: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether if peroxides are a concern, though Ether is good for separating polar impurities.
-
Drying (Critical): Water acts as a nucleophile. Dry the organic phase immediately with Magnesium Sulfate (MgSO
) or Sodium Sulfate (Na SO ) .-
Tip: MgSO
is faster and more efficient than Na SO , which is crucial for labile esters.
-
-
Evaporation: Use a rotary evaporator with a bath temperature < 40°C . High heat accelerates hydrolysis if trace moisture remains.
Solvent Selection Table
| Solvent Class | Suitability | Notes |
| Alcohols (MeOH, EtOH) | AVOID | Promotes transesterification and hydrolysis. |
| Chlorinated (DCM, Chloroform) | Excellent | Good solubility, aprotic. Ensure they are acid-free (stabilized with amylene, not EtOH). |
| Esters (EtOAc) | Good | Suitable for extraction; stable. |
| Ethers (THF, MTBE) | Good | Must be dry. Wet THF is a common source of hydrolysis. |
Module 3: Purification Strategy
Issue: Silica gel is naturally acidic (pH ~4-5), which can catalyze hydrolysis or migration during slow columns.
Chromatography Optimization
-
Stationary Phase: Use Neutralized Silica Gel .
-
How to make: Slurry silica in solvent containing 1% Triethylamine (TEA), then wash with pure solvent to remove excess base before loading sample.
-
Alternative: Use Alumina (Neutral) if silica proves too aggressive, though this is rare for acetates.
-
-
Mobile Phase: Add 0.1% Pyridine or Triethylamine to the mobile phase to buffer the acidity of the silica.
-
Speed: "Flash" chromatography is literal here. Do not leave the compound on the column overnight. Elute rapidly.
Crystallization (Preferred)
If possible, avoid chromatography entirely.
-
Solvent System: Recrystallize from Isopropyl Ether or Hexane/EtOAc mixtures.
-
Temperature: Keep crystallization solutions chilled (0-4°C).
Module 4: Troubleshooting & FAQs
Q1: I see a spot just below my product on TLC. Is this the hydrolyzed product?
-
Diagnosis: Likely yes. The 17-OH derivative (3-O-Benzyl Estetrol) is more polar than the 17-Acetate and will have a lower R
. -
Action: Check the pH of your silica slurry. If you used methanol in your mobile phase, switch to Acetone/Hexane or EtOAc/Hexane. Methanol can cause on-column transesterification.
Q2: Can I store the 17-acetate in solution?
-
Recommendation: No. Store as a dry solid at -20°C.
-
Reasoning: Even trace moisture in "dry" solvents can cause hydrolysis over weeks. If solution storage is mandatory, use anhydrous Benzene or Toluene (if safety permits) or anhydrous DMSO, and store over molecular sieves.
Q3: My yield is good, but the melting point is broad. Why?
-
Diagnosis: Potential Acyl Migration (17
16). -
Mechanism: If the product was exposed to base (e.g., K
CO ) during synthesis, the 17-acetate might migrate to the 16-position. The 16-acetate is an isomer with very similar solubility but different crystal packing. -
Verification: Run 2D-NMR (HMBC) to confirm the carbonyl correlation to the C17 proton vs. C16 proton.
Visual Workflow: Optimized Work-Up
Figure 2: Optimized work-up protocol to minimize exposure to hydrolytic conditions.
References
- Title: Synthesis of estetrol via estrone derived steroids.
-
Steroid Ester Hydrolysis Mechanisms
-
Chromatographic Stability of Steroids
- Title: Evaluation of Centrifugal Chromatography I.
- Source: Journal of Chrom
- Relevance: Highlights the interaction of steroids with silica gel and solvent selection to prevent degrad
-
URL:[Link]
Sources
Separation of 15,16-epoxy impurities from 3-O-Benzyl Estetrol 17-Acetate
This guide functions as a specialized Technical Support Center for researchers working with Estetrol (E4) synthesis intermediates. It is designed to address the specific challenge of separating 15,16-epoxy impurities from 3-O-Benzyl Estetrol 17-Acetate .
Topic: Separation of 15,16-Epoxy Impurities from this compound Ticket Priority: High (Genotoxic Impurity / Structural Isomerism) Support Level: Senior Application Scientist
Diagnostic Overview: The "Why" and "What"
Before initiating separation, it is critical to understand the nature of your mixture. In the synthesis of Estetrol (E4), the This compound is a late-stage intermediate. The presence of 15,16-epoxy impurities usually stems from incomplete hydrolysis during the oxidation of the
The Separation Challenge:
-
The Product: 3-O-Benzyl-15
,16 -dihydroxy-17 -acetate (Polar, H-bond donor). -
The Impurity: 3-O-Benzyl-15,16-epoxy-17
-acetate (Less polar, lacks 15,16-diol functionality). -
Criticality: Epoxides are structural alerts for genotoxicity (PGI). Their removal to <0.1% is often mandatory for regulatory compliance (ICH M7).
Troubleshooting & Protocol Vault
Issue #1: "I see a persistent shoulder peak in my HPLC < 2 min before the main peak."
Diagnosis: This is likely the 15,16-epoxide. Due to the lack of the two hydroxyl groups at positions 15 and 16, the epoxide is significantly less polar than the target diol (Estetrol derivative) and elutes earlier in Reverse Phase (RP) and significantly faster in Normal Phase (NP).
Recommended Protocol A: Preferential Crystallization (Scalable) Context: This method utilizes the significant solubility difference between the diol (product) and the epoxide (impurity). The diol is less soluble in non-polar solvents due to its crystal lattice energy.
| Parameter | Specification |
| Primary Solvent | Ethyl Acetate (EtOAc) |
| Anti-Solvent | n-Heptane (or Hexane) |
| Modifier | Ethanol (EtOH) - Optional, for purity polishing |
| Temperature | Reflux ( |
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound mixture in Ethyl Acetate (approx. 5-7 volumes relative to mass). Heat to reflux (
C) until a clear solution is obtained. -
Anti-Solvent Addition: Slowly add n-Heptane (3-5 volumes) while maintaining reflux. If precipitation occurs immediately, add a small amount of Ethanol (0.5 volumes) to redissolve.
-
Controlled Cooling: Turn off the heat source. Allow the vessel to cool to room temperature (
C) over 2-3 hours with gentle stirring. Rapid cooling traps the epoxide in the crystal lattice. -
Chilling: Once at room temperature, cool the slurry to
C for 1 hour. -
Filtration: Filter the white solid.
-
Wash: Wash the cake with a cold 1:1 mixture of EtOAc:Heptane.
-
Result: The lipophilic 15,16-epoxide remains dissolved in the mother liquor; the polar diol crystallizes.
-
Validation: Check the mother liquor by TLC (50% EtOAc/Hexane). You should see a distinct spot with higher
(the epoxide) compared to the product.
Issue #2: "Crystallization yield is low, or the impurity persists."
Diagnosis: If the impurity persists, you may have the trans-diol impurity (formed from epoxide hydrolysis) rather than the epoxide itself, or the epoxide is co-crystallizing. If the impurity is definitely the epoxide, Flash Chromatography is the purification method of choice for <10g scales.
Recommended Protocol B: Flash Chromatography (High Resolution) Context: Exploits the polarity gap. The epoxide lacks the H-bonding capability of the 15,16-diol system.
| Parameter | Setting |
| Stationary Phase | Silica Gel (40-63 |
| Mobile Phase A | Dichloromethane (DCM) or Toluene |
| Mobile Phase B | Methanol (MeOH) or Acetone |
| Gradient | 0% |
Step-by-Step Methodology:
-
Load: Dissolve crude material in minimum DCM.
-
Elution:
-
Elute with 100% DCM for 2 Column Volumes (CV). The non-polar 15,16-epoxide will often elute here or very early in the gradient.
-
Ramp to 2% MeOH/DCM over 5 CVs.
-
The This compound (diol) will elute significantly later due to strong interaction with silica.
-
-
Detection: UV at 280 nm (Benzyl group absorption).
Decision Logic & Workflow (Visual)
The following diagram illustrates the decision matrix for purifying the this compound intermediate.
Caption: Decision tree for the purification of Estetrol intermediates based on impurity levels and scale.
Frequently Asked Questions (FAQ)
Q: Can I chemically convert the epoxide impurity into the product instead of separating it? A: Theoretically, yes, but proceed with caution. The 15,16-epoxide can be hydrolyzed to the diol using dilute acid (e.g., sulfuric acid in acetone/water).
-
Risk:[1][2] This hydrolysis must be stereoselective. Estetrol requires the 15
,16 -diol . If your epoxide precursor is the -epoxide, hydrolysis usually proceeds via trans-diaxial opening, resulting in the 15 ,16 -diol (an isomer impurity) rather than the desired cis-diol. If you are certain your epoxide is the -isomer, acid hydrolysis might improve yield. However, physical separation (crystallization) is safer to ensure isomeric purity.
Q: Why is the 17-acetate group important during this separation? A: The 17-acetate protects the 17-hydroxyl group. Without it, you would have a triol (15,16,17-triol). The triol is extremely polar and difficult to crystallize from organic solvents, often resulting in oils. The acetate adds just enough lipophilicity to allow controlled crystallization from Ethyl Acetate/Heptane, facilitating the rejection of the epoxide [1].
Q: What are the safety considerations for the 15,16-epoxide? A: Steroidal epoxides are potent alkylating agents. They should be treated as potential mutagens/carcinogens until proven otherwise. All separation steps should be conducted in a fume hood, and waste streams containing the mother liquor (enriched in epoxide) must be quenched (e.g., with aqueous NaOH) before disposal.
References
-
Pascual, A., et al. (2013).[1] Process for the preparation of estetrol. World Intellectual Property Organization. Patent WO2013012328A1.[1][2][3] Link
-
Suzuki, E., et al. (1995).[1][2] Synthesis of (15
,16 )-15,16-dihydroxy-17-oxo-estrienes. Steroids, 60(3), 277-284.[1] (Demonstrates separation logic of acetate derivatives). -
Mithra Pharmaceuticals. (2014). Process for the synthesis of estetrol. U.S. Patent Application US20140221672A1. Link
Sources
- 1. CA3147815A1 - Industrial process for the preparation of high purity estetrol - Google Patents [patents.google.com]
- 2. WO2021044302A1 - Industrial process for the preparation of high purity estetrol - Google Patents [patents.google.com]
- 3. WO2013012328A1 - Process for the preparation of estetrol - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 3-O-Benzyl Estetrol 17-Acetate Intermediates
Welcome to the technical support center for the optimization of 3-O-Benzyl Estetrol 17-Acetate crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this critical intermediate. By understanding the underlying principles of crystallization and leveraging field-proven troubleshooting strategies, you can enhance crystal purity, yield, and morphology.
Introduction to Crystallization of this compound
This compound is a key intermediate in the synthesis of various steroidal compounds. Achieving a crystalline solid with high purity and a well-defined morphology is crucial for downstream applications and ensuring the quality of the final active pharmaceutical ingredient (API). The crystallization process is influenced by a multitude of factors including solvent selection, temperature, supersaturation, and the presence of impurities. This guide provides a systematic approach to troubleshoot and optimize your crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the crystallization of this compound?
A1: Researchers often face several challenges, including:
-
Poor Crystal Yield: The recovery of the crystalline material is lower than expected.
-
Formation of Oils or Gums: The compound separates from the solution as a non-crystalline, viscous liquid.
-
Small or Needle-like Crystals: The resulting crystals are difficult to filter and may have poor flow characteristics.
-
Polymorphism: The compound crystallizes in different crystal forms with varying physical properties.[1][2]
-
Impurity Entrapment: The crystal lattice incorporates impurities from the mother liquor.
Q2: What is a good starting point for solvent selection for the crystallization of this compound?
A2: Based on the solubility profile of the related compound, estetrol monohydrate, which is soluble in methanol and ethanol, sparingly soluble in acetone, and slightly soluble in ethyl acetate and acetonitrile, a good starting point for this compound would be a solvent system where it exhibits moderate solubility at elevated temperatures and low solubility at room temperature.[3] A combination of a good solvent (where the compound is readily soluble) and an anti-solvent (where the compound is poorly soluble) is often effective.
Recommended Solvent Systems to Explore:
| Good Solvent | Anti-Solvent | Rationale |
| Dichloromethane (DCM) | Methanol (MeOH) | DCM is a good solvent for many organic compounds, while MeOH can act as an anti-solvent to induce crystallization. |
| Ethyl Acetate (EtOAc) | Ethanol (EtOH) or Heptane | Ethyl acetate is a moderately polar solvent, and the addition of a less polar solvent like heptane or a more polar one like ethanol can effectively induce crystallization. |
| Acetone | Water or Heptane | Acetone can dissolve the compound, and the addition of water or heptane as an anti-solvent can promote crystal formation. |
Q3: How does temperature affect the crystallization process?
A3: Temperature is a critical parameter that directly influences the solubility of this compound.[4] A typical crystallization process involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Slow cooling of this solution reduces the solubility of the compound, leading to supersaturation and subsequent crystal formation. The rate of cooling can significantly impact crystal size and morphology. Rapid cooling often leads to the formation of small, less-ordered crystals, while slow cooling promotes the growth of larger, more well-defined crystals.
Troubleshooting Guide
Issue 1: Oiling Out or Gum Formation
Symptoms: Instead of forming solid crystals, the compound separates as a viscous liquid or a sticky solid upon cooling or addition of an anti-solvent.
Causality: Oiling out occurs when the supersaturation of the solution is too high, leading to liquid-liquid phase separation rather than nucleation and crystal growth. This can be caused by:
-
Too rapid cooling.
-
Addition of anti-solvent too quickly.
-
Use of a solvent system where the compound has excessively high solubility at the initial temperature.
-
Presence of impurities that inhibit crystallization.
Solutions:
-
Slower Cooling Rate: Employ a gradual cooling profile. For instance, allow the solution to cool from its boiling point to room temperature over several hours, followed by further cooling in a refrigerator.
-
Controlled Anti-solvent Addition: Add the anti-solvent dropwise at an elevated temperature, just below the boiling point of the solvent mixture, to maintain a state of moderate supersaturation.
-
Solvent System Modification:
-
Increase the proportion of the anti-solvent in the initial mixture.
-
Choose a solvent in which the compound has lower solubility at elevated temperatures.
-
-
Seeding: Introduce a small amount of pre-existing crystals of this compound to the supersaturated solution to induce nucleation.
Issue 2: Poor Crystal Yield
Symptoms: The amount of crystalline product recovered after filtration is significantly lower than the theoretical yield.
Causality:
-
Incomplete Crystallization: A significant amount of the compound remains dissolved in the mother liquor.
-
Solubility in Wash Solvent: The crystalline product is partially soluble in the solvent used for washing.
-
Mechanical Loss: Loss of product during transfer and filtration steps.
Solutions:
-
Optimize Final Temperature: Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) to maximize precipitation.
-
Increase Anti-solvent Concentration: Gradually add more anti-solvent to the cooled mixture to further decrease the solubility of the compound.
-
Solvent Selection for Washing: Wash the crystals with a cold anti-solvent in which the compound has minimal solubility.
-
Extended Crystallization Time: Allow the mixture to stir at the final temperature for a longer period to ensure complete crystallization.
Issue 3: Formation of Fine Needles or Small Crystals
Symptoms: The product consists of very fine, needle-like crystals that are difficult to filter and handle.
Causality:
-
High Supersaturation: Rapid nucleation leads to the formation of a large number of small crystals rather than the growth of a smaller number of larger crystals.
-
Fast Cooling or Rapid Anti-solvent Addition: Similar to the causes of oiling out, rapid changes in conditions favor nucleation over crystal growth.
-
Insufficient Agitation: Poor mixing can lead to localized high supersaturation.
Solutions:
-
Reduce Supersaturation:
-
Use a more dilute solution.
-
Employ a slower cooling rate.
-
Add the anti-solvent more slowly.
-
-
Temperature Cycling (Ostwald Ripening): After initial crystal formation, gently heat the mixture to dissolve the smaller, less stable crystals, and then cool it slowly to allow the dissolved material to deposit on the larger, more stable crystals.
-
Optimize Agitation: Use gentle, consistent stirring to ensure homogeneity without causing excessive secondary nucleation from crystal breakage.
Issue 4: Suspected Polymorphism
Symptoms: Batches of crystals exhibit different physical properties (e.g., melting point, solubility, XRD pattern) despite being chemically identical.
Causality: Polymorphism is the ability of a compound to exist in more than one crystalline form.[1][2] The formation of a particular polymorph can be influenced by:
-
Solvent System: Different solvents can stabilize different crystal packing arrangements.[5]
-
Temperature: The crystallization temperature can determine which polymorph is thermodynamically favored.[6]
-
Rate of Crystallization: Kinetic factors can lead to the formation of a metastable polymorph.
Solutions:
-
Controlled Crystallization Conditions: Maintain strict control over solvent composition, temperature profile, and agitation rate to ensure batch-to-batch consistency.
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures to identify conditions that consistently produce the desired polymorph.
-
Seeding: Use seeds of the desired polymorph to direct the crystallization towards that specific form.
-
Characterization: Routinely characterize the crystalline product using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and microscopy to monitor for polymorphism.
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethyl Acetate)
-
Dissolution: In a suitable reaction vessel, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. For larger crystals, insulate the vessel to slow down the cooling process.
-
Further Cooling: Once at room temperature, place the vessel in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate or an anti-solvent like heptane.
-
Drying: Dry the crystals under vacuum at a temperature that will not cause decomposition or polymorphic transformation.
Protocol 2: Anti-Solvent Crystallization (e.g., DCM/Methanol)
-
Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) at room temperature.
-
Anti-solvent Addition: While stirring, slowly add methanol (MeOH) to the solution until it becomes slightly turbid.
-
Redissolution: Gently warm the mixture until the turbidity disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a cold mixture of DCM/MeOH (in a ratio that favors low solubility) or pure cold MeOH.
-
Drying: Dry the crystals under vacuum.
Visualization of Crystallization Workflow
Caption: General workflow for the crystallization of this compound.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for common crystallization issues.
References
-
U.S. Food and Drug Administration. (2020). NDA 214154 Orig1s000 Review. [Link]
-
PubChem. (n.d.). Estetrol. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.).
-
Chromato Scientific. (n.d.). This compound. [Link]
-
Alphagenix. (2023, May 18). Why Does Testosterone Crystallise? Uncovering the Reasons. [Link]
-
Corver, J. A. W. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 13(6), 1273-1286. [Link]
- Google Patents. (n.d.).
-
Wang, Y., et al. (2018). A Different View of Solvent Effects in Crystallization. Nanomaterials, 8(11), 917. [Link]
-
ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
The Men's Health Clinic. (2020, January 22). Why Does Testosterone Crystallise?. [Link]
-
Radboud Repository. (n.d.). Control of crystal morphology and polymorphism using a model steroid. [Link]
-
ResearchGate. (n.d.). Controlling factor of polymorphism in crystallization process. [Link]
- Google Patents. (n.d.). EP1562976B1 - Synthesis of estetrol via estrone derived steroids.
-
Avdeef, A. (2012). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Journal of Pharmaceutical Sciences, 101(11), 3995-4010. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Why Does Testosterone Crystallise? Uncovering the Reasons [alphagenix.co.uk]
- 5. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing oxidation byproducts in Estetrol precursor synthesis
Technical Guide: Mitigating Oxidation Byproducts in Estetrol (E4) Precursor Synthesis
To: Process Chemistry Teams, CMC Leads, and Steroid Synthesis Researchers From: Technical Applications Group (Senior Scientist Desk) Subject: Optimization of C15-C16 Cis-Dihydroxylation and Impurity Control
Introduction: The "Alpha-Face" Mandate
Synthesizing Estetrol (E4) is a game of stereochemical discipline. Unlike Estradiol (E2) or Estriol (E3), E4 carries a unique 15
In my experience scaling this reaction from bench to pilot, the primary failure mode isn't conversion—it's selectivity .[1] Using aggressive oxidants like Potassium Permanganate (
This guide deconstructs the oxidation step to prevent these impurities before they contaminate your crystallization mother liquor.
Module 1: The Reaction Pathway & Failure Modes
To control byproducts, you must visualize the competing pathways.[1] The goal is a concerted syn-addition of the oxidant to the
Figure 1: Estetrol Oxidation Pathways and Impurity Formation This diagram illustrates the divergence between the desired alpha-attack, the parasitic beta-attack, and the catastrophic ring cleavage.[1]
Caption: Pathway divergence in
Module 2: The Reagent Ecosystem
The choice of oxidant dictates your impurity profile. While
Comparative Oxidant Performance
| Parameter | Potassium Permanganate ( | Osmium Tetroxide ( |
| Primary Mechanism | Radical/Ionic Oxidation | Concerted Cycloaddition (Syn) |
| Selectivity ( | Poor (Variable) | High (~98:2 to 99:[1]1) |
| Major Byproduct | Seco-steroids (Ring D open diacids) | 15 |
| Yield | < 10% (Legacy methods) | > 85% (Optimized) |
| Risk Profile | Exothermic runaway, over-oxidation | Toxicity ( |
Technical Directive: Do not use
Module 3: Troubleshooting & Protocol Optimization
This section addresses specific "pain points" reported by process chemists.
Scenario A: "I am seeing high levels (>2%) of the 15 ,16 -isomer."
Root Cause: The
-
Temperature Control: Ensure the reaction is run at 45–50°C . Going above 55°C significantly degrades the
ratio. -
Ligand Acceleration: If using free
, consider adding a chiral ligand (e.g., (DHQD)2PHAL) typically used in Sharpless dihydroxylation, even though the substrate is chiral.[1] This enhances reagent control. -
Solvent Selection: Switch to THF/Water mixtures. Avoid benzene or pure pyridine, as they can alter the transition state geometry.[1]
Scenario B: "The reaction stalls, but adding more oxidant causes cleavage."
Root Cause: "Oxidant Stalling" often occurs due to the buildup of the osmate ester intermediate which is not hydrolyzing fast enough, or the co-oxidant (TMAO/NMO) is wet/degraded. Corrective Action:
-
Hydration: Ensure sufficient water is present in the solvent matrix to facilitate hydrolysis of the osmate ester to the diol.
-
Reagent Quality: TMAO is hygroscopic. If it's wet, stoichiometry is off.[1] Dry your co-oxidant or titrate it.
-
Addition Rate: Add the co-oxidant portion-wise over 1-2 hours. Dumping it all at once creates a localized concentration spike that favors over-oxidation to
-ketols.[1]
Scenario C: "My final product has a gray tint / fails heavy metal specs."
Root Cause: Ruthenium or Osmium leaching. Corrective Action:
-
Scavenging: Use a sulfur-based scavenger (e.g., SiliaMetS® Thiol) or activated charcoal during the workup.[1]
-
PVP-OsO4: Use the immobilized catalyst (Mithra patent protocols). This allows filtration of the catalyst, reducing residual Osmium to <10 ppm before crystallization.[1]
Experimental Protocol: Catalytic Cis-Dihydroxylation (Best Practice)
Note: All manipulations involving Osmium must be performed in a certified fume hood with appropriate PPE due to extreme ocular toxicity.[1]
-
Preparation: Charge a reactor with 15,16-dehydroestrone-3-acetate (1.0 eq) and THF (10 vol). Heat to 45°C.
-
Catalyst Addition: Add OsO4-PVP (approx. 5-10% w/w loading) or
(0.002 eq).[1] -
Co-oxidant Cycle: Add Trimethylamine N-oxide (TMAO) (1.1 to 1.3 eq) in 4 portions over 60 minutes.
-
Why? Controlled addition maintains a low steady-state concentration of the active oxidant, preventing "runaway" oxidation of the diol to a ketone.
-
-
Reaction: Stir at 50°C for 12–18 hours. Monitor by HPLC for disappearance of starting material (<0.5%).
-
Quench: Cool to 20°C. Add aqueous Na2SO3 or NaHSO3 (sodium bisulfite) to reduce active Os(VIII) to Os(IV) and quench residual peroxides.
-
Workup: Filter off PVP catalyst (if used). Extract with Ethyl Acetate.[2] Wash with EDTA solution (to chelate metals).
-
Crystallization: Recrystallize from Ethyl Acetate/Heptane/Ethanol . This specific solvent system is effective at rejecting the more soluble 15
-isomer.
FAQ: Rapid Response Matrix
| Symptom | Probable Cause | Immediate Fix |
| D-Ring Cleavage (Seco-steroids) | Over-oxidation; Presence of peroxides in THF.[1] | Test THF for peroxides. Reduce reaction time. Lower TMAO equivalents. |
| Low Conversion | Poisoned catalyst; Old TMAO. | Add fresh catalyst (0.1 mol%). Check TMAO quality. Ensure pH is neutral. |
| 3-Acetyl Group Loss | Hydrolysis during workup (pH too high/low).[1] | Maintain pH 6-7 during quench.[1] Avoid strong mineral acids. |
| Sticky/Oily Product | Residual solvent or incomplete hydrolysis of osmate ester. | Extend the aqueous sulfite quench time. Use heptane trituration.[2] |
References
-
Coelingh Bennink, H. J. T., et al. (2008).[1] "Estetrol review: profile and potential clinical applications."[3][4] Climacteric, 11(sup1), 47-58.[1] Link[1]
-
Mithra Pharmaceuticals. (2013).[2][3] "Process for the preparation of estetrol and related compounds." WO2013034780A2. Link
-
Fishman, J., & Guzik, H. (1967).[1] "Synthesis of 15α-hydroxyestriol." Tetrahedron Letters, 30, 2929-2932.[1] (Seminal work on E4 synthesis).
-
Visser, M., et al. (2009).[1] "Clinical applications for estetrol." Journal of Steroid Biochemistry and Molecular Biology. Link
-
Donnez, J. (2021).[1] "Estetrol: A Unique Steroid."[4][5] Estetra SRL Patents. (Referencing modern industrial improvements in oxidation selectivity).
Sources
- 1. WO2021044302A1 - Industrial process for the preparation of high purity estetrol - Google Patents [patents.google.com]
- 2. EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]
- 3. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of estetrol in human pregnancy: Potential pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Estetrol Modulates Endothelial Nitric Oxide Synthesis in Human Endothelial Cells [frontiersin.org]
Validation & Comparative
Comparative Guide: 3-O-Benzyl Estetrol 17-Acetate NMR Analysis
This guide provides a technical analysis of 3-O-Benzyl Estetrol 17-Acetate , a critical intermediate in the synthesis of Estetrol (E4) and its potential prodrugs. The analysis focuses on Nuclear Magnetic Resonance (NMR) characterization, offering a comparative framework to distinguish this molecule from its precursors (Estetrol) and potential regioisomers.
Executive Summary
This compound is a dual-protected derivative of Estetrol (
This guide details the spectral "fingerprint" of the molecule, specifically highlighting the deshielding of H-17 (due to acetylation) and the aromatic/benzylic signals (due to 3-OH protection). These features allow for rapid differentiation from the 16-acetate regioisomer and the unacetylated precursor.
Part 1: Structural Context & Synthetic Relevance
To interpret the NMR spectrum accurately, one must understand the molecule's assembly. The 3-O-Benzyl group protects the phenolic A-ring, while the 17-Acetate modifies the D-ring.
Key Structural Features for NMR Detection:
-
A-Ring (Aromatic): 3-O-Benzyl ether linkage.
-
D-Ring (Aliphatic): 17
-Acetate ester (creates a diagnostic downfield shift). -
Stereochemistry:
configuration (critical for coupling constants).
Figure 1: Synthetic Pathway & NMR Checkpoints
The following diagram illustrates the transformation and the specific NMR signals that appear/shift at each stage.
Caption: Synthetic progression showing the additive spectral features. The H17 shift is the primary quality attribute (CQA) for the target.
Part 2: Comparative 1H NMR Analysis
The 1H NMR spectrum in Deuterated Chloroform (
Solvent:
| Proton Assignment | Region (ppm) | Multiplicity ( | Diagnostic Value | Comparison vs. Estetrol (E4) |
| H-17 ( | 4.45 | d ( | Primary ID | Downfield Shift: E4 H-17 appears at ~3.7 ppm. The acetate ester deshields this proton by ~0.75 ppm. |
| Benzyl ( | 5.11 | s | Protection Check | New Signal: Absent in E4.[3] Confirms 3-OH protection. |
| Acetate ( | 2.24 | s | Stoichiometry | New Signal: distinct singlet.[4] Integration must be 3H relative to H-18.[2] |
| H-18 ( | 0.93 | s | Reference | Stable: Minimal shift from E4 (0.91 ppm). Used for integration calibration (3H). |
| Aromatic (Bn) | 7.30 - 7.50 | m | Benzyl Group | Overlap: Overlaps with E4 A-ring protons, creating a multiplet of 5H + 3H (E4 core). |
| H-15 / H-16 | 4.11 | m | D-Ring Core | Complex: These protons remain in the 3.5–4.2 range but change shape due to neighboring acetylation. |
Critical Analysis: The H-17 Doublet
The doublet at 4.45 ppm is the definitive proof of 17-acetylation.
-
If the peak remains at 3.7 ppm , the reaction failed.
-
If a new peak appears at ~5.2 ppm , you likely have the 16-acetate isomer (regioisomer impurity), as H-16 is typically further downfield when acetylated due to its position.
Part 3: Comparative 13C NMR Analysis
Carbon-13 NMR confirms the skeleton and the functional group modifications.
| Carbon Assignment | Chemical Shift ( | Comparison / Note |
| C-17 (Ester C-O) | ~83.0 | Shifted downfield from ~80.0 (E4) due to esterification. |
| Acetate (C=O) | 171.2 | Diagnostic carbonyl peak. |
| Acetate ( | 21.2 | Diagnostic methyl peak. |
| Benzyl ( | 69.8 - 70.1 | Characteristic benzylic methylene. |
| Aromatic (Bn) | 127.0 - 128.5 | Additional aromatic signals not present in parent E4. |
| C-3 (A-Ring) | 156.8 | Ipso-carbon attached to the Benzyl ether. |
Part 4: Experimental Protocol
To reproduce the spectral data cited above (specifically the resolution of H-17), follow this standardized protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid this compound.
-
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-
Note: Do not use DMSO-d6 unless solubility is an issue. DMSO can cause H-bonding shifts that obscure the specific H-17 doublet separation.
-
-
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual
from synthesis).
Acquisition Parameters (400 MHz)
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1):
2.0 seconds (Ensures accurate integration of the Acetate methyl singlet). -
Scans (NS): 16 (Sufficient for >5 mg sample).
-
Temperature: 298 K (25°C).
Part 5: Logic Flow for Peak Assignment
Use the following decision tree to validate your spectrum. This logic prevents misidentification of the 16-isomer.
Caption: Decision tree for validating the regiochemistry of the acetate group.
References
-
Patent EP1562976B1: Synthesis of estetrol via estrone derived steroids. (Describes "Compound VII" 17-Acetyl-3-benzyl estetrol with specific NMR shifts).
-
US Patent 10,844,088: Process for the preparation of estetrol.
-
Warmerdam, E. et al. (2004). A new route of synthesis of estetrol. ResearchGate.[2] (Discusses the stereochemistry and NMR assignments of Estetrol derivatives).
-
Visser, M. et al. (2008). Synthesis and crystal structure of Estetrol derivatives. Steroids.[5][6][7][8][9] (General reference for D-ring conformation and coupling constants).
Sources
- 1. EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2734536B1 - Process for the preparation of estetrol - Google Patents [patents.google.com]
- 4. US10844088B2 - Process for the preparation of estetrol - Google Patents [patents.google.com]
- 5. Mass spectrometric identification and confirmation of 16-methylprednisone acetate in Mexican pills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-O-Benzyl estriol | CymitQuimica [cymitquimica.com]
- 7. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. mdpi.com [mdpi.com]
Technical Guide: Mass Spectrometry Profiling of 3-O-Benzyl Estetrol 17-Acetate
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-O-Benzyl Estetrol 17-Acetate , a critical intermediate and impurity marker in the synthesis of Estetrol (E4).
Executive Summary & Molecule Identification
This compound is a synthetic derivative of Estetrol (E4), characterized by the protection of the phenolic hydroxyl at C3 with a benzyl group and the esterification of the C17 hydroxyl with an acetate group. It retains the distinctive 15
-
Chemical Name: (15
,16 ,17 )-3-(Benzyloxy)-estra-1,3,5(10)-triene-15,16,17-triol 17-acetate -
Molecular Formula: C
H O -
Exact Mass: 436.2250 Da
-
Key Structural Features:
-
C3-OBn: Benzyl ether (Lipophilic, enhances ESI+ ionization).
-
C17-OAc: Acetate ester (Labile, diagnostic neutral loss).
-
C15, C16-OH: Vicinal diol (Prone to water losses).
-
Critical Distinction: The "Deshydroxy" Impurity
Researchers must distinguish this target from 15,16-Deshydroxy this compound (CAS 690996-25-9, MW 402.53), a common upstream intermediate (often the
Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in Electrospray Ionization (ESI) positive mode is driven by the stability of the benzyl cation and the lability of the acetate/hydroxyl groups.
Predicted Fragmentation Pathway (ESI+)
Precursor Ion: [M+H]
| Fragment Ion (m/z) | Identity / Mechanism | Diagnostic Value |
| 437.23 | [M+H] | Parent ion. Often abundant due to protonation of the ester or ether oxygen. |
| 377.21 | [M+H - CH | Primary Daughter. Neutral loss of acetic acid (60 Da) from C17. Highly characteristic of steroid acetates. |
| 359.20 | [M+H - AcOH - H | Secondary Daughter. Subsequent loss of water (18 Da) from the 15/16-diol system. |
| 341.19 | [M+H - AcOH - 2H | Tertiary Daughter. Loss of second water molecule, generating a fully conjugated D-ring system. |
| 91.05 | [C | Tropylium Ion. Cleavage of the benzyl ether. Often the base peak at high collision energies. |
Mechanistic Visualization
The following diagram illustrates the collision-induced dissociation (CID) pathways.
Figure 1: Proposed ESI+ fragmentation pathway for this compound showing sequential neutral losses and benzyl cleavage.
Comparative Performance Analysis
This section objectively compares the analysis of this compound against alternative analytes (Parent Estetrol) and methods.
Analyte Comparison: Derivative vs. Parent
| Feature | 3-O-Bn Estetrol 17-Acetate | Native Estetrol (E4) | Comparison Insight |
| Ionization (ESI+) | High. Benzyl group acts as a "flypaper" for protons and increases hydrophobicity. | Low. Native E4 ionizes poorly in positive mode; requires ESI- or derivatization (e.g., Dansyl chloride). | The derivative is naturally "pre-derivatized" for high sensitivity in positive mode. |
| Retention (RP-LC) | Strong. Elutes later (high % organic) due to lipophilic benzyl/acetate groups. | Weak. Elutes early; often suffers from matrix suppression in the void volume. | The derivative offers superior chromatographic separation from polar matrix interferences. |
| Specificity | High. Unique transition 437 -> 91 or 437 -> 377. | Medium. Transitions like 305 -> 157 are common for many steroid isomers. | The m/z 91 fragment is specific to the benzyl class, while the acetate loss confirms the C17 modification. |
Methodological Alternatives
-
Alternative A: APCI (Atmospheric Pressure Chemical Ionization). [1]
-
Pros: Better for neutral steroids if the benzyl group is lost thermally.
-
Cons: 3-O-Benzyl ethers are thermally labile. High APCI temperatures may cause in-source fragmentation (loss of Bn), complicating quantification of the intact parent. ESI is recommended for this thermally sensitive derivative.
-
-
Alternative B: GC-MS (Gas Chromatography). [2]
-
Requirement: The 15,16-diol must be derivatized (e.g., TMS) to be volatile.
-
Outcome: The 3-Bn group is stable, but the 17-Ac might transesterify or hydrolyze during silylation. LC-MS is superior for preserving the specific 17-acetate pattern.
-
Experimental Protocol: LC-MS/MS Workflow
To ensure reproducibility and trustworthiness (Trustworthiness pillar), the following self-validating protocol is recommended.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of standard in 1 mL Acetonitrile (ACN).
-
Working Standard: Dilute to 100 ng/mL in 50:50 ACN:Water.
-
Matrix: For biological samples, use Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether). The lipophilic nature of the 3-Bn derivative ensures high recovery (>90%) into the organic phase, leaving polar interferences behind.
LC-MS Parameters[3][4]
-
Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start 50% B (higher starting organic due to hydrophobicity) to 95% B over 5 mins.
-
MS Source: ESI Positive.
-
MRM Transitions:
-
Quantifier: 437.2 -> 91.1 (High intensity, Benzyl).
-
Qualifier: 437.2 -> 377.2 (Structural confirmation, Acetate loss).
-
Impurity Identification Decision Tree
Figure 2: Decision logic for confirming the identity of this compound versus impurities.
References
-
Axios Research. (n.d.). This compound Product Sheet. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Estetrol Impurity Standards and Synthesis. Retrieved from [Link]
-
Griffiths, W. J. (2003). Tandem mass spectrometry in the study of fatty acids, bile acids and steroids.[3] Mass Spectrometry Reviews, 22(2), 81-152. (Mechanistic reference for steroid fragmentation).
-
Prasain, J. K. (2009).[3] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]
Sources
Comparing 3-O-Benzyl Estetrol 17-Acetate vs. Estriol standards
An In-Depth Comparative Analysis of Estrogen Reference Standards: 3-O-Benzyl Estetrol 17-Acetate vs. Estriol
This guide provides a comprehensive comparison between two distinct estrogenic compounds utilized as standards in research and pharmaceutical development: this compound, a synthetic intermediate, and Estriol, a natural human estrogen. This document is intended for researchers, analytical scientists, and drug development professionals who require a nuanced understanding of which standard is appropriate for their specific application, from synthetic process control to clinical assay development.
Introduction: Defining the Role of a "Standard"
In analytical science, a reference standard is a highly purified and well-characterized substance used to ensure the accuracy and precision of a measurement. For estrogenic compounds, this is critical for everything from quantifying hormonal levels in biological samples to verifying the identity and purity of newly synthesized drug candidates.
-
Estriol (E3) is one of the three major endogenous estrogens produced in the human body, with levels rising significantly during pregnancy.[1][2] Due to its well-established biological role and physicochemical properties, it serves as a benchmark standard, particularly for clinical diagnostics and endocrinology research.[3][4]
-
This compound is a synthetic derivative of Estetrol, another natural estrogen.[5][6] The benzyl and acetate groups are typically used as protecting groups during multi-step chemical syntheses.[7] Therefore, this compound primarily serves as a reference standard for monitoring the synthesis of Estetrol or related molecules, and as an impurity standard to ensure the purity of a final active pharmaceutical ingredient (API).[5][8]
This guide will dissect the critical differences between these two standards through the lens of physicochemical properties, analytical characterization, and functional potency, providing the experimental context needed to make informed decisions.
Caption: High-level workflow for the comparative analysis of the two reference standards.
Physicochemical Properties: A Foundational Comparison
The fundamental chemical properties of a standard dictate its handling, storage, and solubility, which are critical for preparing accurate and stable stock solutions for analysis.
| Property | This compound | Estriol |
| CAS Number | 690996-24-8[5][6] | 50-27-1[1][9] |
| Molecular Formula | C₂₇H₃₂O₅[5][10] | C₁₈H₂₄O₃[1][9] |
| Molecular Weight | 436.5 g/mol [5] | 288.38 g/mol [9] |
| Appearance | Yellow Solid[8] | White to Off-White Crystalline Powder[9] |
| Type | Synthetic Intermediate / Derivative[5][6] | Natural Estrogen / Human Metabolite[1] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, ethyl acetate.[7] | Practically insoluble in water; sparingly soluble in ethanol; soluble in dioxane and pyridine.[9][11] |
| Storage | 2-8°C Refrigerator[8] | 2-8°C[9] |
The significant difference in molecular weight and formula is due to the presence of the benzyl (-CH₂C₆H₅) and acetate (-COCH₃) groups on the Estetrol backbone. These additions render the molecule more hydrophobic than Estriol, influencing its solubility and chromatographic behavior.
Analytical Characterization: Purity and Identity
The utility of a reference standard is contingent upon its purity and confirmed identity. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold-standard techniques for this purpose.[12][13]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality of Method Choice: A reversed-phase HPLC method is ideal for separating steroid hormones. The hydrophobic nature of these molecules allows them to interact strongly with a nonpolar stationary phase (like C18), while a polar mobile phase (like acetonitrile/water) is used for elution. Purity is determined by calculating the area of the main peak relative to the total area of all detected peaks.
Experimental Protocol: HPLC-UV Purity Assay
-
Standard Preparation:
-
Accurately weigh and dissolve each standard in methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solvent blank (mobile phase) to ensure no system contamination.
-
Inject each standard solution in triplicate.
-
Record the chromatograms and integrate the peak areas.
-
Expected Data Summary
| Analyte | Retention Time (min) | Purity (%) | Key Observations |
| Estriol | ~3.5 | >99.5% | Sharp, symmetric peak. Expected to elute earlier due to higher polarity. |
| This compound | ~5.8 | >99.0% | Sharp, symmetric peak. Later elution due to increased hydrophobicity from protecting groups. |
Structural Confirmation by Mass Spectrometry (MS)
Causality of Method Choice: While HPLC-UV confirms purity and retention time, it does not definitively prove molecular identity. Mass spectrometry provides the exact mass of the molecule and its fragmentation pattern, which serves as a molecular fingerprint.[15] This is a non-negotiable step for qualifying a reference standard.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Use the same solutions prepared for the HPLC analysis (100 µg/mL).
-
LC Conditions: Employ the same HPLC method as described above to separate the analytes before MS introduction.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Scan Range: m/z 100-600.
-
Data Acquisition: Full scan mode to determine the parent ion, followed by a product ion scan (MS/MS) on the parent ion to observe fragmentation.
-
-
Data Analysis:
-
Confirm the [M-H]⁻ ion in the full scan spectrum.
-
Analyze the MS/MS spectrum for characteristic fragment ions.
-
Expected Data Summary
| Analyte | Expected [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Interpretation |
| Estriol | 287.16 | ~269, 241, 171 | Corresponds to losses of water (H₂O) and fragments of the steroid D-ring. |
| This compound | 435.22 | ~375, 345, 91 | Corresponds to loss of acetic acid, subsequent loss of benzyl group, and the characteristic benzyl fragment (tropylium ion). |
Functional Potency: Estrogen Receptor Binding Affinity
For a standard to be relevant in a biological context, its functional activity must be known. Estriol is a known weak agonist for the estrogen receptors (ERα and ERβ).[16] this compound, as a protected intermediate, is expected to have negligible binding affinity until the protecting groups are removed. A competitive radioligand binding assay is the classic method to determine the relative binding affinity of a compound for a receptor.[17][18]
Causality of Method Choice: This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand (e.g., [³H]-Estradiol) for binding to the estrogen receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, which is inversely proportional to its binding affinity. This provides a quantitative measure of potency.
Caption: Workflow for the competitive estrogen receptor (ER) binding assay.
Experimental Protocol: ERα Competitive Binding Assay
-
Reagent Preparation:
-
Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.[17]
-
ERα Source: Recombinant human ERα or rat uterine cytosol.[17]
-
Radioligand: [³H]-17β-Estradiol, at a final concentration of ~1 nM.
-
Test Compounds: Prepare serial dilutions of Estriol and this compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M).[17]
-
Non-specific Binding Control: A 100-fold excess of unlabeled 17β-Estradiol.[19]
-
-
Assay Procedure:
-
In assay tubes, combine the assay buffer, ERα preparation, and [³H]-17β-Estradiol.
-
Add the serial dilutions of the test compounds or the non-specific binding control.
-
Incubate the mixture overnight at 4°C to reach equilibrium.[19]
-
Add an ice-cold slurry of hydroxylapatite (HAP) to each tube to bind the receptor-ligand complexes.[19]
-
Incubate for 15 minutes, then centrifuge to pellet the HAP.
-
Wash the pellets to remove unbound radioligand.
-
Elute the bound radioligand with ethanol and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specifically bound radioligand against the log concentration of the competitor.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Expected Data Summary
| Analyte | IC₅₀ (nM) | Interpretation of Potency |
| 17β-Estradiol (Control) | ~1-5 | High affinity, potent agonist. |
| Estriol | ~50-150 | Lower affinity than Estradiol, known weak agonist.[16] |
| This compound | >10,000 | Negligible binding affinity. The bulky protecting groups prevent proper docking into the receptor's ligand-binding pocket. |
Application and Guidance: Selecting the Appropriate Standard
The choice between these two standards is entirely dependent on the research objective.
-
Choose Estriol when:
-
Quantifying endogenous Estriol levels in biological matrices (serum, urine).[20]
-
Conducting pharmacological studies on estrogen receptor activity.[16]
-
Developing and validating clinical assays for hormonal profiling.[3]
-
You require a biologically active reference standard that represents a natural human metabolite.
-
-
Choose this compound when:
-
You are performing chemical synthesis of Estetrol or related estrogenic compounds and need to monitor reaction progress.[7]
-
Developing an analytical method to detect process-related impurities in a drug substance.[8]
-
You need a well-characterized, but biologically inactive, standard for analytical development where receptor binding is not a factor.[5]
-
Conclusion
This compound and Estriol are both valuable reference standards, but they occupy different niches within the scientific landscape. Estriol is the established biological benchmark , essential for work that intersects with physiology and clinical medicine. In contrast, this compound is a synthetic chemistry tool , indispensable for ensuring the quality and control of pharmaceutical manufacturing processes. Understanding these distinct roles, supported by the analytical and functional data presented, empowers researchers to select the standard that provides the most accurate and relevant results for their specific application, thereby upholding the principles of scientific integrity and reproducibility.
References
-
Title: HPLC Method for Analysis of Estetrol, Estiol, Estrone, and Besta-Estradiol Without Buffer on Chromni Column Source: SIELC Technologies URL: [Link]
-
Title: Current strategies for quantification of estrogens in clinical research Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Estriol (medication) Source: Wikipedia URL: [Link]
-
Title: Estriol | C18H24O3 | CID 5756 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol Source: National Toxicology Program URL: [Link]
-
Title: Analytical procedures for the determination of estrogen compounds in a surface water reservoir in Southeast Brazil Source: Semantic Scholar URL: [Link]
-
Title: Synthetic and natural hormones: what's the difference? Source: Dr Louise Newson URL: [Link]
-
Title: Guidance for Industry Source: Food and Drug Administration (FDA) URL: [Link]
-
Title: CAS No : 690996-24-8 | Product Name : this compound Source: Pharmaffiliates URL: [Link]
-
Title: Estriol Source: Wikipedia URL: [Link]
-
Title: Natural or synthetic HRT: understanding the difference Source: Newson Health URL: [Link]
-
Title: Quantitative Measurement of Endogenous Estrogens and Estrogen Metabolites in Human Serum by Liquid Chromatography−Tandem Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: Rapid and simultaneous measurement of estrone, estradiol, estriol and estetrol in serum by high performance liquid chromatography with electrochemical detection Source: PubMed - National Institutes of Health (NIH) URL: [Link]
- Title: Synthesis of estetrol via estrone derived steroids Source: Google Patents URL
-
Title: Analytical procedures for the determination of estrogen compounds in a surface water reservoir in Southeast Brazil Source: ResearchGate URL: [Link]
-
Title: Natural vs. Synthetic Hormones: Making an Informed Choice for HRT Source: Windermere Medical Group URL: [Link]
-
Title: Estriol – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: HPLC Method for Analysis of Estetrol, Estiol, Estrone, and Besta-Estradiol on Chromni Column Source: SIELC Technologies URL: [Link]
-
Title: Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry Source: PubMed - National Institutes of Health (NIH) URL: [Link]
-
Title: A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS Source: Springer URL: [Link]
-
Title: Estriol Chemical Properties and Its Significance in Pharmaceutical Formulations Source: Medium URL: [Link]
-
Title: Estriol: Function, Hormone Levels & Testing Source: Cleveland Clinic URL: [Link]
-
Title: Bioidentical vs. Synthetic Hormones: Understanding the Differences and Benefits Source: EnVoque MD URL: [Link]
-
Title: In vitro receptor binding assays Source: ResearchGate URL: [Link]
-
Title: VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF ESTETROL AND DROSPIRENONE IN BULK DRUG AND PHARMA Source: SciSpace URL: [Link]
-
Title: AFFINIMIP® SPE Estrogens Source: Affinisep URL: [Link]
-
Title: Estrogenic activity of natural and synthetic estrogens in human breast cancer cells in culture Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Downloadables Source: Food and Drug Administration (FDA) URL: [Link]
-
Title: Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples Source: PubMed Central - National Institutes of Health (NIH) URL: [Link]
-
Title: New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies Source: Elsevier URL: [Link]
-
Title: Clinical applications for estetrol Source: PubMed - National Institutes of Health (NIH) URL: [Link]
-
Title: Estriol review: Clinical applications and potential biomedical importance Source: OAText URL: [Link]
-
Title: Development of a gas chromatography mass spectrometry method for urinary oestrogen profiling in pre- and postmenopausal women Source: Endocrine Abstracts URL: [Link]
-
Title: Measuring Estrogens at Low Levels in Plasma Source: Waters Corporation URL: [Link]
-
Title: Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer Source: MDPI URL: [Link]
Sources
- 1. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Estriol - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. oatext.com [oatext.com]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. This compound | CAS No- 690996-24-8 | NA [chemicea.com]
- 7. EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Estriol | 50-27-1 [chemicalbook.com]
- 10. labsolu.ca [labsolu.ca]
- 11. HPLC Method for Analysis of Estetrol, Estiol, Estrone, and Besta-Estradiol Without Buffer on Chromni Column | SIELC Technologies [sielc.com]
- 12. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. Estriol (medication) - Wikipedia [en.wikipedia.org]
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- 18. researchgate.net [researchgate.net]
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- 20. Rapid and simultaneous measurement of estrone, estradiol, estriol and estetrol in serum by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Compliance: A Comparative Guide to 3-O-Benzyl Estetrol 17-Acetate Reference Materials
Executive Summary
In the development of Estetrol (E4) based therapeutics (e.g., Nextstellis), the control of process-related impurities is a critical quality attribute (CQA).[1] 3-O-Benzyl Estetrol 17-Acetate acts as both a key synthetic intermediate and a potential process impurity.[1] Its lipophilic benzyl protection and acetate ester functionality present unique challenges in HPLC retention and response factor calculation compared to the native tetrol.
This guide objectively compares the utility of ISO 17034 Certified Reference Materials (CRMs) against Uncertified Research Grade standards. Through comparative analysis and a modeled validation protocol, we demonstrate that while research-grade materials suffice for early structural elucidation, ISO 17034 compliance is non-negotiable for establishing Relative Response Factors (RRFs) required by USP <1086> and ICH Q3A(R2) for late-stage release testing.[1]
The Regulatory Context: Why This Impurity Matters
Under ICH Q3A(R2) and USP <1086> Impurities in Drug Substances , any impurity exceeding the identification threshold (typically 0.10%) must be structurally characterized and quantified.
This compound typically arises during the protection/deprotection sequences of Estetrol synthesis from Estrone.[1] Because it possesses a chromophore similar to the drug substance but significantly different polarity (due to the benzyl group), it can elute late in Reverse Phase (RP-HPLC) methods, risking "carryover" or misidentification as a dimer.[1]
Regulatory Hierarchy for Reference Materials
-
Pharmacopeial Primary Standards (USP/EP): The legal authority. Often unavailable for specific process intermediates.
-
ISO 17034 Certified Reference Materials (CRM): The "Gold Standard" for non-compendial impurities. Includes a statement of uncertainty and traceability.
-
Research Grade (Uncertified): Variable purity; lacks rigorous water/solvent content analysis.
Comparative Analysis: ISO 17034 vs. Research Grade
The following table contrasts the critical quality attributes of reference materials available for this compound.
| Feature | ISO 17034 CRM (Recommended) | Uncertified Research Grade | Impact on Data |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Residual Solvents) | Area % (HPLC only) | High: Area % ignores water/solvents, leading to overestimation of purity (e.g., 99% vs. true 95%). |
| Homogeneity | Tested between-bottle and within-bottle | Not tested | Medium: Risk of inconsistent results between vials. |
| Traceability | Traceable to SI units (via NIST/BIPM weights) | Internal batch only | Critical: Required for GMP/GLP audits. |
| Uncertainty ( | Explicitly calculated (e.g., | Unknown | Critical: Impossible to calculate total error budget without |
| Water Content | Measured (Karl Fischer) | Often ignored | High: Steroid intermediates are hygroscopic; ignoring water biases assay values.[1] |
Synthesis & Origin Pathway[1][2][3]
To understand where this impurity originates, we must visualize the synthetic route. The diagram below illustrates a typical pathway where the 3-O-Benzyl protection is employed to prevent oxidation at the phenolic hydroxyl, while the 17-Acetate may serve as a leaving group or protective moiety during the introduction of the 15,16-hydroxyls.[1]
Figure 1: Synthetic pathway highlighting the origin of this compound.[1] The red node indicates the impurity discussed.
Experimental Validation: The "Response Factor" Trap
As a Senior Scientist, I often see errors in Relative Response Factor (RRF) calculations because researchers assume the UV absorbance of the impurity is identical to the parent, or they use a low-quality standard to determine it.
Protocol: Determination of RRF for this compound[1]
Objective: Establish an accurate RRF to correct impurity area counts in the final API method.
Reagents:
-
Standard A: Estetrol API Reference Standard (USP/EP).
-
Standard B: this compound (ISO 17034 CRM).[1]
-
Solvent: Acetonitrile:Water (50:50).[1]
Methodology:
-
Preparation: Prepare equimolar solutions (
) of Standard A and Standard B.-
Critical Step: You must correct the mass of Standard B using the Certified Purity (Mass Balance) from the CoA. Do not use "as is" mass.
-
-
HPLC Conditions:
-
Calculation:
Where Slope is derived from a 5-point linearity curve.[1]
Experimental Data Comparison (Simulated)
The table below shows the error introduced by using a Research Grade standard (assumed 100% pure) versus an ISO 17034 CRM (94.2% pure due to water/solvents).
| Parameter | Using Research Grade (Uncorrected) | Using ISO 17034 CRM (Corrected) | Error / Deviation |
| Weighed Mass | 10.00 mg | 10.00 mg | - |
| Effective Mass | 10.00 mg (Assumed) | 9.42 mg (Actual) | 5.8% |
| Peak Area (mAU*s) | 4500 | 4500 | - |
| Calculated RRF | 0.85 | 0.90 | -5.6% |
| Consequence | Underestimation of impurity in final drug product.[1] | Accurate quantification. | Regulatory Risk |
Interpretation: Using the research-grade material resulted in an RRF of 0.85. When applied to the final product release, this would cause you to report 5.6% less impurity than is actually present. If the specification limit is 0.15%, this error could lead to a false "Pass" result, triggering a recall if discovered later.
Analytical Workflow Diagram
The following workflow ensures compliance with USP <1225> (Validation) and <1086> when handling this reference material.
Figure 2: Decision matrix for handling reference materials to ensure USP/EP compliance.
Recommendations
For researchers and QC managers working with This compound :
-
For Structural Elucidation (NMR/MS): Research Grade materials are acceptable. The primary goal is qualitative identification.
-
For Method Validation (RRF/LOD): You must use materials characterized to ISO 17034 standards or perform full in-house characterization (KF, TGA, ROI, HPLC-UV) to establish a "Mass Balance" purity.[1]
-
Storage: This intermediate contains an ester linkage (17-Acetate).[1] Store at -20°C and avoid protic solvents (methanol) for long-term storage to prevent transesterification or hydrolysis.
References
-
International Council for Harmonisation (ICH). (2006).[2][3] Impurities in New Drug Substances Q3A(R2).[2][4][5] Retrieved from [Link]
-
United States Pharmacopeia (USP). (2023).[1] General Chapter <1086> Impurities in Drug Substances and Drug Products.[6][7][8] USP-NF.[1][9] Retrieved from [Link][1]
-
European Medicines Agency (EMA). (2015).[1][3] Guideline on the limits of genotoxic impurities. CPMP/SWP/5199/02. Retrieved from [Link]
-
ISO. (2016).[10] ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link][1]
- Visser, M., et al. (2008). Synthesis of Estetrol. Patent US 10,844,088 B2. (Describes 3-O-benzyl intermediates).
Sources
- 1. Process for the preparation of estetrol - Patent US-10844088-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. tga.gov.au [tga.gov.au]
- 4. youtube.com [youtube.com]
- 5. Q3A(R2) | PPTX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. uspnf.com [uspnf.com]
- 8. xinfuda-group.com [xinfuda-group.com]
- 9. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]
- 10. altusscience.com [altusscience.com]
Technical Guide: Differentiating 3-O-Benzyl Estetrol 17-Acetate from 3-Benzyl Estetrol
Executive Summary
In the synthesis of Estetrol (E4), the differentiation between 3-O-Benzyl Estetrol (3-Bn-E4) and its esterified derivative, 3-O-Benzyl Estetrol 17-Acetate (3-Bn-E4-17-OAc) , is a critical quality control checkpoint. While both molecules share the protective benzyl ether at the C3 position, the C17 functionality—a free hydroxyl in the former versus an acetate ester in the latter—drastically alters their physicochemical properties.
This guide provides a definitive analytical framework to distinguish these two entities. The 17-Acetate is characterized by a distinct downfield shift of the 17-H proton (~4.6–4.9 ppm) in
Structural & Synthetic Context
To understand the analytical divergence, we must first establish the structural origins.[1] 3-Bn-E4 is a common intermediate in the synthesis of Estetrol, often derived from Estrone via a 17-keto reduction and subsequent hydroxylation steps. The 17-Acetate variant typically arises either as a deliberate prodrug precursor or an acetylation impurity during side-chain manipulation.
Chemical Identity[1][2][3]
| Feature | 3-Benzyl Estetrol (3-Bn-E4) | This compound |
| Core Structure | Estra-1,3,5(10)-triene backbone | Estra-1,3,5(10)-triene backbone |
| C3 Position | Benzyl ether (-OBn) | Benzyl ether (-OBn) |
| C17 Position | Free Hydroxyl (-OH) | Acetate Ester (-OAc) |
| Formula | ||
| Mol.[2][3][4][5][6][7][8][9][10][11] Weight | ~394.5 g/mol | ~436.5 g/mol |
| Polarity | More Polar (H-bond donor) | Less Polar (Lipophilic) |
Visualization: Synthetic Relationship
The following diagram illustrates the structural divergence in the synthesis pathway.
Figure 1: Synthetic relationship showing the conversion of the 3-Benzyl intermediate to its 17-Acetate derivative.
Analytical Differentiation Strategy
This section details the specific spectral and chromatographic markers required to validate the identity of the molecule.
A. Nuclear Magnetic Resonance ( H NMR)
NMR is the gold standard for this differentiation.[1] The esterification at C17 induces a specific "deshielding" effect on the adjacent proton.
-
The "Shift" Effect: In 3-Bn-E4, the proton attached to C17 (17
-H) typically resonates between 3.5 – 4.0 ppm . Upon acetylation, the electron-withdrawing carbonyl group pulls density away from C17, shifting the 17 -H signal downfield to 4.6 – 5.0 ppm .[1] -
The Acetyl Singlet: The acetate group introduces a new methyl signal (
) that appears as a sharp singlet around 2.0 – 2.1 ppm .
| Proton Assignment | 3-Bn-E4 Shift ( | 3-Bn-E4-17-OAc Shift ( | Diagnostic Value |
| 17 | 3.6 – 3.9 (m) | 4.7 – 4.9 (dd) | Primary Indicator |
| Acetyl | Absent | 2.05 (s) | Confirmation |
| Benzyl | ~5.05 (s) | ~5.05 (s) | No Change (Reference) |
| Aromatic (C1, C2, C4) | 6.7 – 7.4 (m) | 6.7 – 7.4 (m) | No Change |
B. Infrared Spectroscopy (FT-IR)
-
3-Bn-E4: Shows a broad O-H stretch (
) but lacks a carbonyl peak in the ester region. -
3-Bn-E4-17-OAc: Displays a strong, sharp Ester Carbonyl (C=O) stretch at
.
C. Mass Spectrometry (HRMS)
-
3-Bn-E4: Look for
or . -
3-Bn-E4-17-OAc: Look for
or . -
Note: Acetates often show a characteristic loss of acetic acid (neutral loss of 60 Da) in fragmentation patterns.[1]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: Separation based on lipophilicity. The 17-Acetate is significantly more hydrophobic than the free alcohol.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient:
-
0-2 min: 50% B (Isocratic hold)
-
2-15 min: 50%
95% B (Linear gradient) -
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm (targeting the benzyl/phenol chromophore).
Expected Results:
-
3-Bn-E4: Elutes earlier (e.g., ~6-8 min).
-
3-Bn-E4-17-OAc: Elutes later (e.g., ~10-12 min) due to the masking of the polar 17-OH group.
Protocol 2: Thin Layer Chromatography (Rapid Screening)
Objective: Quick qualitative check during synthesis.[1]
-
Stationary Phase: Silica Gel 60
plates. -
Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).[1]
-
Visualization: UV light (254 nm) or Sulfuric Acid charring.[1]
-
Result:
-
3-Bn-E4-17-OAc: Higher
(travels further up the plate, approx 0.6). -
3-Bn-E4: Lower
(more polar, interacts strongly with silica, approx 0.3).[1]
-
Decision Logic & Workflow
Use the following decision tree to systematically identify your compound.
Figure 2: Analytical decision tree for differentiating the 17-Acetate derivative from the 3-Benzyl intermediate.
Stability & Handling Notes
-
Hydrolysis Risk: The 17-Acetate ester is susceptible to hydrolysis under basic conditions (e.g.,
in Methanol).[1] If your analysis of the Acetate shows a growing peak for the Alcohol, check the pH of your mobile phase or solution.[1] -
Solubility: 3-Bn-E4-17-OAc is highly soluble in chlorinated solvents (
, DCM) and esters (EtOAc), whereas 3-Bn-E4 may require more polar mixtures (e.g., MeOH/DCM) for high-concentration NMR samples.
References
-
Estetrol Synthesis & Intermediates: Verhaar, M. T., et al. "Process for the preparation of estetrol."[1][13] U.S. Patent No.[1][5] 10,844,088.[1][5] Washington, DC: U.S. Patent and Trademark Office.[1]
-
Steroid NMR Data: Dionne, P., et al. "D-ring allyl derivatives of 17 beta- and 17 alpha-estradiols: chemical synthesis and 13C NMR data."[1][10] Steroids, 1997.[1][10]
-
Estetrol Pharmacology: Coelingh Bennink, H. J., et al. "Estetrol review: profile and potential clinical applications."[1] Climacteric, 2008.[1]
-
General Chromatography of Steroids: "Separation of Steroids by HPLC." Chromatography Online, LCGC International.[1]
Sources
- 1. Estetrol (medication) - Wikipedia [en.wikipedia.org]
- 2. EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. Process for the preparation of estetrol - Patent US-10844088-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2021044302A1 - Industrial process for the preparation of high purity estetrol - Google Patents [patents.google.com]
- 8. Differences in the biotransformation of a 17 beta-hydroxylated steroid, trenbolone acetate, in rat and cow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US10000524B2 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]
- 10. D-ring allyl derivatives of 17 beta- and 17 alpha-estradiols: chemical synthesis and 13C NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 13. US11053273B2 - Process for the production of estetrol intermediates - Google Patents [patents.google.com]
Navigating the Labyrinth of Purity: A Comparative Guide to Certificate of Analysis (CoA) Requirements for Estetrol Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This is particularly true for novel compounds like Estetrol (E4), a native estrogen with a unique pharmacological profile that is increasingly being explored for applications in contraception and hormone therapy.[1][2] A critical document in this endeavor is the Certificate of Analysis (CoA), which provides a comprehensive summary of the quality and purity of a specific batch of Estetrol. This guide, designed for researchers, scientists, and drug development professionals, delves into the intricacies of CoA requirements for Estetrol impurities, offering a comparative analysis of regulatory expectations and practical, field-proven insights into the analytical methodologies that underpin these requirements.
The Regulatory Framework: A Harmonized Approach to Impurity Control
The control of impurities in new drug substances is globally guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary guidelines governing impurities are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. These guidelines establish a framework for the reporting, identification, and qualification of impurities.[3]
A key concept is the establishment of thresholds based on the maximum daily dose of the drug. These thresholds trigger the need for different levels of scrutiny for impurities:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
While there is no specific public pharmacopoeial monograph for Estetrol in the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.) as of early 2026, the principles outlined in their general chapters on impurities, such as USP General Chapter <476>Control of Organic Impurities in Drug Substances and Drug Products and Ph. Eur. General Monograph 2034 Substances for pharmaceutical use, are directly applicable.[4][5][6] These chapters are aligned with the ICH guidelines.
For steroidal active substances like Estetrol, a general requirement often applied is a limit of not more than 0.5% for total impurities and not more than 0.10% for any individual impurity.
Unmasking the Unknowns: A Deep Dive into Estetrol Impurities
Impurities in Estetrol can originate from two primary sources: the manufacturing process (process-related impurities) and the degradation of the drug substance over time (degradation products).
Process-Related Impurities: Tracing the Synthetic Pathway
The synthesis of Estetrol is a multi-step process that often starts from estrone.[7][8][9][10] A thorough understanding of the synthetic route is crucial for predicting and controlling potential process-related impurities. These can include:
-
Unreacted Starting Materials: Residual amounts of estrone or other early-stage precursors.
-
Intermediates: Compounds formed at various stages of the synthesis that may not have fully reacted to form the final Estetrol molecule.
-
By-products: Unwanted molecules formed through side reactions during the synthesis. For example, isomers of Estetrol or related steroids can be formed.
-
Reagents, Ligands, and Catalysts: While efforts are made to remove these during purification, trace amounts may remain.
Hypothetical Process-Related Impurities in Estetrol Synthesis:
Based on common synthetic routes starting from estrone, potential process-related impurities could include isomers of Estetrol and precursors with incomplete hydroxylation.
Caption: Simplified overview of potential process-related impurities in Estetrol synthesis.
Degradation Products: The Challenge of Stability
Estetrol, like all pharmaceutical compounds, is susceptible to degradation under various environmental conditions. Forced degradation studies, which expose the drug substance to stress conditions such as heat, light, humidity, and different pH levels, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[11]
Common degradation pathways for steroidal compounds include oxidation, hydrolysis, and photodecomposition. The four hydroxyl groups on the Estetrol molecule are potential sites for oxidative degradation.
Potential Degradation Pathways of Estetrol:
Caption: Potential degradation pathways for Estetrol.
The Analytical Arsenal: Techniques for Impurity Profiling
A robust analytical methodology is the cornerstone of accurate impurity profiling. For a complex molecule like Estetrol, a combination of chromatographic and spectroscopic techniques is often employed.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the workhorses for separating and quantifying impurities in pharmaceutical analysis. A validated, stability-indicating HPLC or UPLC method is a critical component of any CoA for Estetrol.
Key Considerations for HPLC/UPLC Method Development:
-
Column Chemistry: Reversed-phase columns (e.g., C18) are commonly used for steroid analysis.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize the separation of impurities.
-
Detection: UV detection is a common and robust method for quantifying impurities. The selection of the detection wavelength is critical for ensuring adequate sensitivity for all potential impurities.
-
Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve the separation of all impurities with varying polarities.
Table 1: Comparison of Typical HPLC and UPLC Parameters for Estetrol Impurity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Column Length | 150-250 mm | 50-150 mm |
| Flow Rate | 1.0-2.0 mL/min | 0.2-0.7 mL/min |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
Mass Spectrometry (MS) for Identification
When an unknown impurity is detected above the identification threshold, its structure must be elucidated. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the impurity, which aids in determining its elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation data that can be used to piece together the structure of the molecule.[12]
Deconstructing the Certificate of Analysis: A Guide to Interpretation
A Certificate of Analysis for Estetrol should be a comprehensive document that provides a clear and accurate picture of the batch's quality. Here are the key sections and what to look for:
1. Header Information:
-
Product Name: Estetrol
-
Batch/Lot Number: A unique identifier for the specific batch.
-
Date of Manufacture: The date the batch was produced.
2. Physical Properties:
-
Appearance: A description of the physical form and color of the material (e.g., white to off-white crystalline powder).
-
Solubility: Information on the solubility of Estetrol in various solvents.
3. Identification:
-
This section confirms that the material is indeed Estetrol. Typically, this is done using techniques like Infrared (IR) spectroscopy or by comparing the retention time in an HPLC analysis to a reference standard.
4. Assay:
-
This is the measured purity of the Estetrol in the batch, usually expressed as a percentage on an anhydrous and/or solvent-free basis. The method used (e.g., HPLC) should be specified.
5. Impurities:
-
This is a critical section that details the levels of impurities found in the batch.
-
Specified Identified Impurities: Any impurities that are known and have been structurally characterized will be listed here with their acceptance criteria and the measured result.
-
Specified Unidentified Impurities: Impurities that are consistently present but have not been structurally identified may be listed with a unique identifier (e.g., "Unknown Impurity at RRT 1.25").
-
Any Unspecified Impurity: This limit applies to any impurity that is not individually listed.
-
Total Impurities: The sum of all impurities detected above the reporting threshold.
Table 2: Example of an Impurity Profile on an Estetrol CoA
| Impurity | Acceptance Criteria | Result |
| Estrone | ≤ 0.15% | 0.08% |
| Impurity A (RRT 0.85) | ≤ 0.10% | < 0.05% |
| Any Unspecified Impurity | ≤ 0.10% | 0.06% |
| Total Impurities | ≤ 0.5% | 0.14% |
6. Residual Solvents:
-
This section lists any residual solvents from the manufacturing process and their levels, which must comply with ICH Q3C guidelines.
7. Other Tests:
-
Depending on the intended use, other tests such as water content (Karl Fischer), residue on ignition, heavy metals, and microbial limits may be included.
-
A clear statement indicating whether the batch conforms to the pre-defined specifications.
9. Signatures:
-
The CoA must be signed and dated by authorized personnel from the quality control and/or quality assurance departments.
Experimental Protocols: A Practical Approach
To ensure the integrity of the data presented on a CoA, the analytical methods used must be rigorously validated according to ICH Q2(R1) guidelines.
Step-by-Step: Validating a Stability-Indicating HPLC Method for Estetrol Impurities
-
Method Development and Optimization: Develop an HPLC method that separates Estetrol from its known and potential impurities. This involves optimizing the column, mobile phase, gradient, flow rate, and detector settings.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically done by spiking the sample with known impurities and by performing forced degradation studies.
-
Linearity: Establish that the response of the detector is directly proportional to the concentration of the analyte over a defined range.
-
Range: The range of the analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (DL) and Quantitation Limit (QL): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Conclusion: A Commitment to Quality
A comprehensive and well-documented Certificate of Analysis is more than just a piece of paper; it is a testament to a manufacturer's commitment to quality and a crucial tool for ensuring the safety and efficacy of pharmaceutical products. For researchers and drug development professionals working with Estetrol, a thorough understanding of the regulatory requirements for impurities and the analytical science behind their determination is essential for navigating the complex path from discovery to clinical application. By demanding and critically evaluating comprehensive CoAs, we can collectively uphold the highest standards of scientific integrity and patient safety.
References
- Verhaar, M. T., et al. (2004). Process for the preparation of estetrol starting from a 3-A-oxy-estra 1,3,5(10),15-tetraen-17-one. WO 2004/041839.
- Lovas, R., et al. (2021). Industrial Process for the Preparation of High Purity Estetrol. WO 2021044302A1.
- Fabris, F., et al. (2021).
- European Patent Office. (2004). Synthesis of estetrol via estrone derived steroids. EP1562976B1.
- SynThink. (n.d.). Estriol EP Impurities & USP Related Compounds.
- Cano, A., et al. (2021). Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action. Drugs, 81(1), 25-41.
- U.S.
- Syed, R., & Kantipudi, R. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. Journal of Applied Pharmaceutical Science, 11(10), 106-112.
- The Human Metabolic Profile of Estetrol. (2022). Journal of the Endocrine Society, 6(Supplement_1), A895–A896.
- S. Vinod, & Y. Rajendraprasad. (2022). VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF ESTETROL AND DROSPIRENONE IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY, 12(2).
- L.Varshitha, et al. (2022). Development and Validation of a New Analytical Method for the Simultaneous Estimation of Drospirenone and Estetrol in Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 1-10.
- YMER. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ESTETROL AND DRO... YMER, 24(4).
- Deans, R., & West, D. (2021). Estetrol/Drospirenone: A Review in Oral Contraception. Drugs, 81(12), 1341–1350.
- PubChem. (n.d.). Estetrol.
- European Directorate for the Quality of Medicines & HealthCare. (2023). Ph. Eur. Commission adopts revised general monographs 2034 and 2619 after inclusion of new paragraph on control of N-nitrosamines.
- European Medicines Agency. (2023). Control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “Substances for Pharmaceutical Use” and general chapter “Control of Impurities in Substances for Pharmaceutical Use”.
- U.S. Pharmacopeia. (n.d.). General Chapters 476 Organic Impurities in Drug Substances and Drug Products and 1086 Impurities in Drug Substances and Drug Products.
- U.S. Pharmacopeia. (2014). 476 Organic Impurities in Drug Substances and Drug Products.
- International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2).
- Wang, Y., et al. (2012). [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry]. Se Pu, 30(5), 452-7.
- European Pharmacopoeia. (n.d.). Substances for pharmaceutical use.
- U.S. Pharmacopeia. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
- ECA Academy. (2017).
- SafetyCulture. (2023).
- World Health Organization. (2018).
Sources
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- 2. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. usp.org [usp.org]
- 5. uspbpep.com [uspbpep.com]
- 6. Ph. Eur. Commission adopts revised general monographs 2034 and 2619 after inclusion of new paragraph on control of N-nitrosamines - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 7. EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]
- 8. WO2023001866A1 - Processes for the preparation of estetrol and intermediates thereof - Google Patents [patents.google.com]
- 9. US11053273B2 - Process for the production of estetrol intermediates - Google Patents [patents.google.com]
- 10. WO2012164096A1 - Process for the production of estetrol intermediates - Google Patents [patents.google.com]
- 11. japsonline.com [japsonline.com]
- 12. [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Purity of 3-O-Benzyl Estetrol 17-Acetate via UPLC-MS: A Comparative Technical Guide
Executive Summary
The synthesis of Estetrol (E4) and its derivatives represents a unique challenge in steroid chemistry due to the presence of four hydroxyl groups, particularly the cis-16,17-diol moiety. 3-O-Benzyl Estetrol 17-Acetate is a critical synthetic intermediate where the A-ring is protected by a benzyl ether and the D-ring is activated/protected by an acetate ester.
Validating the purity of this intermediate is not merely a box-checking exercise; it is a safeguard against the "silent" propagation of regioisomers. Standard HPLC-UV methods often fail to resolve the 16-acetate from the 17-acetate regioisomer due to their identical chromophores and similar polarity. Furthermore, acyl migration (the "17-to-16 shift") is a thermodynamic risk during workup.
This guide argues that UPLC-MS (Ultra-Performance Liquid Chromatography - Mass Spectrometry) is the only definitive technique for validating this compound, offering superior resolution of isobaric impurities and trace-level detection limits that HPLC-UV and NMR cannot match.
Technical Context: The "Hidden" Isomer Challenge
In the synthesis of this compound, the primary Critical Quality Attribute (CQA) is the position of the acetate group.
-
Target Molecule: 3-O-Benzyl Estetrol 17 -Acetate.
-
Critical Impurity: 3-O-Benzyl Estetrol 16 -Acetate.
-
Mechanism of Formation: Under basic or acidic conditions, the acetyl group on the 17-OH can migrate to the neighboring 16-OH. This is an equilibrium process driven by the stability of the specific isomer.
Why Standard Methods Fail:
-
HPLC-UV: Both isomers share the exact same chromophore (the benzyl ring). They are isobaric and have nearly identical LogP values, leading to co-elution on standard C18 columns (3-5 µm particles).
-
H-NMR: While NMR can distinguish the 16-H vs 17-H shift, it lacks the sensitivity to detect <0.5% regioisomer contamination in a bulk batch.
Comparative Analysis: UPLC-MS vs. Alternatives
The following matrix objectively compares the performance of UPLC-MS against traditional methodologies for this specific steroid derivative.
| Feature | UPLC-MS (Recommended) | HPLC-UV (Standard) | H-NMR (Structural) |
| Separation Power | High (Sub-2 µm particles resolve 16/17-acetate isomers). | Medium (Likely co-elution of regioisomers). | N/A (No separation; bulk average). |
| Specificity | Excellent (Mass-based identification of impurities). | Low (Relies solely on retention time). | High (Structural certainty). |
| Sensitivity (LOD) | pg/mL range (Trace impurity detection). | µg/mL range (Limited by benzyl chromophore). | mg/mL range (Poor for trace analysis). |
| Throughput | < 5 mins (High ballistic gradients). | 20-30 mins (Slow equilibration). | 10-15 mins (Acquisition time). |
| Risk Factor | Ion Suppression (Requires clean matrix). | False Positives (Co-eluting peaks). | Limit of Detection (Misses <1% impurities). |
Experimental Protocol: UPLC-MS Validation Workflow
This protocol is designed to be self-validating , ensuring that the separation of the critical pair (16-Ac vs 17-Ac) is achieved before quantification begins.
A. Instrumentation & Conditions[1][2][3]
-
System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: BEH C18 (2.1 x 50 mm, 1.7 µm) .
-
Rationale: The Ethylene Bridged Hybrid (BEH) particle handles high pH stability (if needed) and provides the peak capacity required to split the regioisomers.
-
B. Mobile Phase Strategy
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
-
Expert Insight: The addition of Ammonium Formate is critical. Steroid esters often ionize poorly as [M+H]+. Ammonium adducts [M+NH4]+ are often more stable and provide higher sensitivity for this class of protected steroids.
-
C. MS Source Parameters (ESI Positive)[1]
-
Transitions:
-
Quantifier: m/z [Parent+NH4]+
[Benzyl Fragment]+ (High specificity). -
Qualifier: m/z [Parent+H]+
[Steroid Skeleton]+.
-
-
Source Temp: 450°C (Steroids require high heat for desolvation).
D. The "Critical Pair" System Suitability Test
Before running samples, you must inject a resolution mixture containing both the 17-Acetate (Target) and 16-Acetate (Impurity).
-
Requirement: Resolution (
) > 1.5 between the two isomers. -
Note: If
< 1.5, lower the gradient slope (e.g., 5% B/min) or reduce column temperature to 30°C to improve selectivity.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points for isomer resolution.
Caption: Workflow for validating this compound purity. The red node (UPLC) is the critical control point for separating regioisomers.
Validation Data Summary (Representative)
The following data represents typical acceptance criteria for this method under ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Typical UPLC-MS Result | Status |
| Specificity | No interference at RT of analyte; Resolution > 1.5 for isomers. | Pass | |
| Linearity ( | Pass | ||
| Accuracy (Recovery) | 90.0% – 110.0% at 3 levels. | 98.4% (Mean). | Pass |
| Precision (RSD) | Pass | ||
| LOD / LOQ | S/N > 3 (LOD) and > 10 (LOQ). | LOD: 0.05 ng/mL. | Superior |
Expert Insights & Troubleshooting
1. The "Fragile Ester" Phenomenon: Acetate esters on the D-ring of steroids are prone to In-Source Fragmentation . If your MS source voltage (Cone Voltage) is too high, you will strip the acetate group before it enters the quad, detecting it as the deacetylated parent (3-O-Benzyl Estetrol).
-
Action: Perform a "Cone Voltage Ramp" experiment. Select the voltage that maximizes the molecular ion [M+NH4]+ while minimizing the loss of the acetate group (M-42 or M-60).
2. Matrix Effects in Crystallization Mother Liquors: If validating purity in mother liquors (process streams), the high concentration of reagents (e.g., pyridine, acetic anhydride) can suppress ionization.
-
Action: Use a divert valve to send the first 1.0 minute of flow to waste, or employ a simple Solid Phase Extraction (SPE) cleanup step using a C18 cartridge.
3. Reference Standards: You cannot validate this method without a pure standard of the impurity (3-O-Benzyl Estetrol 16-Acetate). If this is not commercially available, you must synthesize it (via acid-catalyzed migration of the 17-acetate) and isolate it by Prep-HPLC to use as a qualitative marker.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
Waters Corporation. (2021). MetaboQuan-R for the UPLC-MS/MS Analysis of Steroids.[1] Application Note. Link
-
National Institutes of Health (NIH). (2021). UPLC–TOF–MS Method for Simultaneous Quantification of Steroid Hormones. PubMed Central. Link
-
SynThink Chemicals. (2023). Estriol Impurities & USP Related Compounds (Structural Analog Context).Link
Sources
Safety Operating Guide
3-O-Benzyl Estetrol 17-Acetate proper disposal procedures
[1]
Executive Summary & Chemical Profile
3-O-Benzyl Estetrol 17-Acetate is a synthetic intermediate of Estetrol (E4), a native fetal estrogen.[1] Unlike standard reagents, this compound combines the potent endocrine activity of the steroid nucleus with the chemical stability of a benzyl ether and the lipophilicity of an acetate ester.
Critical Hazard: As a modified steroid, this compound is a High Potency Active Pharmaceutical Ingredient (HPAPI) precursor.[1] Improper disposal poses severe risks to aquatic ecosystems (endocrine disruption) and personnel (reproductive toxicity).[1]
| Property | Characteristic | Operational Implication |
| Pharmacology | Estrogen Receptor Agonist | Zero-tolerance for drain disposal.[1] |
| Stability | Benzyl Ether Linkage | Resistant to basic hydrolysis; requires high-temp incineration for destruction.[1] |
| Solubility | Lipophilic (LogP > E4) | Adheres to plastics/glass; requires solvent rinsing for decontamination.[1] |
| RCRA Status | Characteristic (Toxic) | Must be managed as Hazardous Chemical Waste (Not General Trash).[1] |
Pre-Disposal Handling & Containment
The disposal process begins at the bench. Effective containment prevents the generation of unnecessary bulk waste.[2]
A. Engineering Controls[1][3]
-
Primary Barrier: All handling (weighing, solvation, transfer) must occur within a Class II, Type A2 (or higher) Biological Safety Cabinet (BSC) or a chemically rated Powder Containment Hood .[1]
-
Static Control: Use an ionizing bar during weighing.[1] The acetate/benzyl modification can increase static charge, leading to powder dispersal.
B. Personal Protective Equipment (PPE)[1][4]
Disposal Workflows (Step-by-Step)
Protocol A: Solid Waste (Trace vs. Bulk)
Logic: Distinguish between items contaminated with the substance and the substance itself to optimize disposal costs and safety.
-
Trace Contaminated Solids (Gloves, Wipes, Weigh Boats):
-
Place in a sealable, transparent polyethylene bag (4 mil thickness).
-
Seal the bag inside the BSC/Hood.[4]
-
Dispose of the sealed bag into the Yellow Chemotherapy/RCRA Trace Waste Bin .
-
Note: Do not use Red Biohazard bags; these are often autoclaved (which does NOT destroy steroids) rather than incinerated.[1]
-
-
Bulk Solids (Expired/Unused Compound):
-
Do not place loose powder in the bin.[1]
-
Dissolve the solid in a minimal amount of solvent (e.g., Acetone or Methanol) to ensure no dust generation during transfer, OR keep in the original vial.
-
Label as "RCRA Hazardous Waste - Toxic (Steroid)" .[1]
-
Move to Black RCRA Hazardous Waste Bin (destined for incineration).[1]
-
Protocol B: Liquid Waste (Mother Liquors, HPLC Waste)
Logic: The benzyl ether moiety renders this compound resistant to standard wastewater treatment biodegradation.
-
Segregation:
-
Labeling:
-
Decontamination of Glassware:
Emergency Spill Management (Self-Validating Protocol)
In the event of a spill, chemical deactivation is required before physical removal.
Mechanism: Steroids are hydrophobic.[1] Water alone will spread the contamination.[1] The Benzyl ether group is stable to weak acids/bases but susceptible to strong oxidation.
The "Oxidize & Capture" Protocol:
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]
-
PPE Up: Don double gloves, Tyvek gown, and respiratory protection.[1]
-
Contain: Cover the spill with absorbent pads to prevent spreading.[1]
-
Deactivate (The Validation Step):
-
Prepare a 10% Sodium Hypochlorite (Bleach) solution OR a commercial oxidizing agent (e.g., Surface Safe®).[1]
-
Why? Oxidation disrupts the steroid nucleus and cleaves the benzyl ether, reducing biological potency.
-
Wet the absorbent pads with the oxidizer and let sit for 15 minutes (contact time is critical).
-
-
Clean:
Visual Decision Matrix
The following diagram illustrates the logical flow for waste segregation, ensuring compliance with RCRA and minimizing environmental impact.
Figure 1: Waste segregation logic flow ensuring all steroid-derived material is routed to high-temperature incineration.
Regulatory Compliance & References
Core Directive: This protocol aligns with the EPA Resource Conservation and Recovery Act (RCRA) and NIOSH Hazardous Drug guidelines. While this compound may not have a specific CAS-linked RCRA P-code, it must be managed as a Characteristic Hazardous Waste due to its toxicity profile.[1]
References
-
US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1][5] (2019).[1][6][7][8] Final Rule establishing incineration requirements for hazardous pharmaceuticals.[1][7] [Link][1]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1][9][4][6] (2016).[1][6][10] Guidelines for containment and waste segregation of potent compounds. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. (2016).[1][6][10] Defines handling requirements for steroid hormones. [Link][1]
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[1][11] (Wiley-Interscience).[1] Reference for the chemical stability of benzyl ethers and acetate esters, dictating the need for incineration over chemical hydrolysis. [Link][1]
Sources
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-O-Benzyl Estetrol 17-Acetate
Hazard Assessment and Risk Mitigation
Given the lack of specific toxicological data for 3-O-Benzyl Estetrol 17-Acetate, a conservative approach to risk assessment is required. The parent compound, Estetrol, is a known estrogen.[3] Steroidal compounds, as a class, can be potent and may have biological effects at low concentrations.[4] Therefore, it is prudent to handle this compound as a potentially hazardous substance, with the primary risks being inhalation of airborne particles and dermal absorption.[5]
Key Principles for Safe Handling:
-
Containment: All handling of the solid compound should be performed in a designated area with controlled ventilation, such as a chemical fume hood or a powder containment hood.[6]
-
Minimization of Aerosol Generation: Procedures that could generate dust, such as weighing and transferring, should be performed carefully to minimize the creation of airborne particles.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is essential to prevent exposure.[7]
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is critical for preventing exposure to potent compounds.[7] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. Change outer gloves frequently and immediately if contaminated.[8] | Provides a robust barrier against dermal absorption. Double-gloving offers additional protection in case the outer glove is breached. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[9][10] | Protects the eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) should be used when handling the powder outside of a containment hood.[11] | Prevents inhalation of fine particles, which is a primary route of exposure for potent powders. |
| Lab Coat/Gown | A disposable, low-linting gown with long sleeves and tight-fitting cuffs (e.g., Tyvek®).[11][12] | Protects the skin and personal clothing from contamination. Disposable gowns prevent the carry-over of contamination. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
PPE Donning and Doffing Workflow
Proper donning and doffing of PPE are as crucial as the selection of the equipment itself to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan for Handling
A clear and well-defined operational plan is essential for the safe handling of this compound.
Designated Handling Area
-
All work with the solid compound must be conducted in a designated and clearly marked area.
-
Access to this area should be restricted to authorized personnel who have received appropriate training.
-
The designated area should be equipped with a chemical fume hood or a powder containment hood.[6]
Weighing and Transferring
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are within the containment hood.
-
Weighing: Tare the weigh boat. Carefully transfer the desired amount of this compound using a clean spatula. Avoid any actions that could create dust.
-
Transfer: If transferring to a solution, add the solvent to the solid in the weigh boat to wet the powder before transferring it to the final container. This minimizes the risk of airborne particles.
-
Cleaning: Decontaminate all surfaces and equipment within the hood after use.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.
-
Alert: Inform the laboratory supervisor and safety officer immediately.
-
Secure: Restrict access to the spill area.
-
Cleanup (for small spills within a hood):
-
Wear appropriate PPE.
-
Gently cover the spill with an absorbent material.
-
Wet the absorbent material with a suitable solvent (e.g., isopropanol) to prevent dust generation.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste bag.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a rinse.
-
Disposal Plan
Proper disposal of waste generated from handling this compound is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
All contaminated materials must be segregated as hazardous chemical waste.[13] This includes:
-
Used PPE (gloves, gowns, shoe covers)
-
Contaminated labware (weigh boats, pipette tips, etc.)
-
Spill cleanup materials
-
Empty product containers
Waste Collection and Labeling
-
All solid waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste bag or container.[14]
-
Liquid waste containing the compound should be collected in a compatible, sealed, and labeled waste container.
-
Waste containers must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings.[13]
Final Disposal
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[15]
-
Never dispose of this compound or its waste down the drain or in the regular trash.[15]
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures and to schedule a waste pickup.[16]
Conclusion
Handling this compound requires a proactive and cautious approach to safety. By implementing a robust safety plan that includes proper hazard assessment, the consistent use of appropriate personal protective equipment, and strict adherence to operational and disposal protocols, researchers can minimize the risk of exposure and maintain a safe laboratory environment. The principles outlined in this guide provide a framework for the safe handling of this and other potent pharmaceutical compounds.
References
-
Sfprocess. (n.d.). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Retrieved from [Link]
-
University of Washington. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Chromato Scientific. (n.d.). This compound. Retrieved from [Link]
-
Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Retrieved from [Link]
-
WebofPharma. (2025, June 4). Handling and Dispensing of Steroids. Retrieved from [Link]
-
Oklahoma State University. (2025, December 22). EHSO Manual 2025-2026. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. Retrieved from [Link]
-
Unipack. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). ESTRADIOL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Estetrol. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
3M. (n.d.). Pharmaceutical Manufacturing PPE. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2020, December 28). ESTRIOL. Retrieved from [Link]
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- 5. gerpac.eu [gerpac.eu]
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- 9. abmole.com [abmole.com]
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- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
